Product packaging for 3-Oxodecanoyl-CoA(Cat. No.:)

3-Oxodecanoyl-CoA

Cat. No.: B1248910
M. Wt: 935.8 g/mol
InChI Key: AZCVXMAPLHSIKY-HSJNEKGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxodecanoyl-CoA is a specialized metabolite belonging to the class of 3-oxo-acyl CoAs, which are essential intermediates in the fatty acid beta-oxidation pathway . In this critical metabolic process, 3-oxoacyl-CoAs are substrates for acetyl-CoA C-acyltransferase (thiolase), which cleaves them to produce a molecule of acetyl-CoA and a shorter acyl-CoA, enabling the continued breakdown of fatty acids for energy production . Researchers study this compound and related compounds, such as 3-Oxooctanoyl-CoA, to understand metabolic disorders, beta-oxidation defects, and the inhibitory effects that certain acyl-CoAs can have on mitochondrial energy metabolism enzymes like the pyruvate dehydrogenase complex . Beyond its role in core metabolism, 3-oxoacyl-CoA molecules are also fundamental substrates in engineered biochemical pathways, such as the reverse beta-oxidation cycle, which is leveraged in synthetic biology for the microbial production of biofuels and medium-chain chemicals . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H52N7O18P3S B1248910 3-Oxodecanoyl-CoA

Properties

Molecular Formula

C31H52N7O18P3S

Molecular Weight

935.8 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxodecanethioate

InChI

InChI=1S/C31H52N7O18P3S/c1-4-5-6-7-8-9-19(39)14-22(41)60-13-12-33-21(40)10-11-34-29(44)26(43)31(2,3)16-53-59(50,51)56-58(48,49)52-15-20-25(55-57(45,46)47)24(42)30(54-20)38-18-37-23-27(32)35-17-36-28(23)38/h17-18,20,24-26,30,42-43H,4-16H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/t20-,24-,25-,26+,30-/m1/s1

InChI Key

AZCVXMAPLHSIKY-HSJNEKGZSA-N

SMILES

CCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

CCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Role of 3-Oxodecanoyl-CoA in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxodecanoyl-CoA is a pivotal intermediate in the mitochondrial beta-oxidation of decanoic acid, a medium-chain fatty acid. Its metabolism is intricately linked to cellular energy homeostasis and is tightly regulated by a network of enzymes and signaling pathways. This technical guide provides a comprehensive overview of the role of this compound, focusing on its enzymatic conversion, the kinetic properties of the involved enzymes, and the complex regulatory mechanisms that govern its flux through the fatty acid oxidation pathway. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting fatty acid metabolism.

Introduction

Fatty acid beta-oxidation is a fundamental catabolic process that provides a significant source of energy, particularly during periods of fasting or prolonged exercise. This process involves a series of enzymatic reactions that sequentially shorten fatty acyl-CoA molecules, generating acetyl-CoA, NADH, and FADH2. This compound is a key intermediate in the breakdown of ten-carbon fatty acids. Understanding the intricacies of its metabolism is crucial for elucidating the overall regulation of fatty acid oxidation and for identifying potential therapeutic targets for metabolic disorders.

The Role of this compound in Mitochondrial Beta-Oxidation

This compound is the substrate for the final step in the fourth cycle of beta-oxidation of decanoyl-CoA. This step is catalyzed by the enzyme 3-ketoacyl-CoA thiolase (EC 2.3.1.16), which facilitates the thiolytic cleavage of this compound in the presence of Coenzyme A (CoA).[1][2] This reaction yields two products: acetyl-CoA, which can then enter the citric acid cycle to generate ATP, and octanoyl-CoA, which proceeds through further rounds of beta-oxidation.

The beta-oxidation of decanoyl-CoA to octanoyl-CoA, involving this compound, is a four-step process:

  • Dehydrogenation: Decanoyl-CoA is oxidized by medium-chain acyl-CoA dehydrogenase (MCAD) to produce trans-Δ2-decenoyl-CoA and FADH2.

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond of trans-Δ2-decenoyl-CoA to form L-3-hydroxydecanoyl-CoA.

  • Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase oxidizes L-3-hydroxydecanoyl-CoA to this compound, with the concomitant reduction of NAD+ to NADH.

  • Thiolysis: 3-ketoacyl-CoA thiolase cleaves this compound into acetyl-CoA and octanoyl-CoA.[3][4]

This cyclical process continues until the fatty acyl-CoA is completely broken down into acetyl-CoA units.

Enzymology of this compound Metabolism: 3-Ketoacyl-CoA Thiolase

The primary enzyme responsible for the metabolism of this compound is 3-ketoacyl-CoA thiolase. There are multiple isoforms of this enzyme with varying substrate specificities and subcellular localizations.[1] The mitochondrial medium-chain 3-ketoacyl-CoA thiolase is particularly relevant for the breakdown of this compound.

Quantitative Data on 3-Ketoacyl-CoA Thiolase Activity

Precise kinetic parameters for 3-ketoacyl-CoA thiolase with this compound as a substrate are crucial for building accurate metabolic models. While specific data for the C10 substrate is limited in the literature, the enzyme is known to have broad substrate specificity for medium-chain 3-ketoacyl-CoAs.

Enzyme IsoformSubstrateKm (µM)kcat (s⁻¹)Source
Mitochondrial Acetoacetyl-CoA Thiolase (T2)2-Methylacetoacetyl-CoA~5-10Not Reported
Thermus thermophilus 3-ketoacyl-CoA thiolaseVarious dicarbonyl-CoAsNot specified for C10Not Reported

Note: This table highlights the need for further research to determine the specific kinetic constants of mitochondrial 3-ketoacyl-CoA thiolase for this compound.

Regulatory Mechanisms of this compound Flux

The metabolic flux through the beta-oxidation pathway, and consequently the processing of this compound, is tightly regulated at multiple levels to meet the cell's energetic demands. This regulation involves transcriptional control of key enzymes and allosteric modulation by signaling molecules and post-translational modifications.

Transcriptional Regulation by PPARα

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that acts as a master regulator of lipid metabolism. Upon activation by fatty acids or their derivatives, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the increased transcription of genes encoding enzymes involved in fatty acid uptake, activation, and beta-oxidation, including 3-ketoacyl-CoA thiolase.

PPARa_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty_Acids Fatty Acids Fatty_Acids_cyto Fatty Acids Fatty_Acids->Fatty_Acids_cyto Transport PPARa PPARα Fatty_Acids_cyto->PPARa Activation PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binding Target_Genes Target Genes (e.g., 3-ketoacyl-CoA thiolase) PPRE->Target_Genes Transcription mRNA mRNA Target_Genes->mRNA

PPARα signaling pathway regulating fatty acid oxidation gene expression.
Regulation by cAMP/PKA Signaling

The cyclic AMP (cAMP) signaling pathway, activated by hormones such as glucagon and epinephrine, plays a crucial role in mobilizing energy stores. Increased levels of cAMP activate Protein Kinase A (PKA), which in turn phosphorylates and activates various downstream targets. In the context of fatty acid metabolism, PKA can phosphorylate and activate hormone-sensitive lipase, leading to the release of fatty acids from adipose tissue. Furthermore, the cAMP/PKA pathway can indirectly stimulate fatty acid oxidation by influencing the expression of key metabolic genes.

cAMP_PKA_Signaling Hormone Glucagon / Epinephrine GPCR GPCR Hormone->GPCR G_Protein G Protein GPCR->G_Protein Adenylate_Cyclase Adenylyl Cyclase G_Protein->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP ATP ATP ATP->Adenylate_Cyclase PKA PKA (inactive) cAMP->PKA PKA_active PKA (active) PKA->PKA_active Downstream_Targets Downstream Targets (e.g., Hormone-Sensitive Lipase) PKA_active->Downstream_Targets Phosphorylation Fatty_Acid_Mobilization Fatty Acid Mobilization & Increased β-oxidation Downstream_Targets->Fatty_Acid_Mobilization

cAMP/PKA signaling cascade and its effect on fatty acid metabolism.
Post-Translational Regulation by SIRT3

Sirtuin 3 (SIRT3) is a mitochondrial NAD+-dependent deacetylase that plays a critical role in regulating mitochondrial function, including fatty acid oxidation. SIRT3 deacetylates and activates several enzymes in the beta-oxidation pathway. By removing acetyl groups from lysine residues on these enzymes, SIRT3 enhances their catalytic activity, thereby increasing the overall flux of fatty acid oxidation. This post-translational modification provides a rapid mechanism to adapt mitochondrial metabolism to changes in cellular energy status.

SIRT3_Regulation cluster_conditions Cellular State cluster_sirt3 SIRT3 Activity cluster_enzymes Fatty Acid Oxidation Enzymes High_NAD High NAD+/NADH Ratio (e.g., Fasting, Exercise) SIRT3 SIRT3 High_NAD->SIRT3 Activation Enzyme_deacetylated Enzyme (Deacetylated) - Active SIRT3->Enzyme_deacetylated Deacetylation Enzyme_acetylated Enzyme (Acetylated) - Inactive Enzyme_acetylated->SIRT3 Increased_FAO Increased_FAO Enzyme_deacetylated->Increased_FAO Increased β-oxidation

SIRT3-mediated deacetylation and activation of fatty acid oxidation enzymes.

Experimental Protocols

Isolation of Functional Mitochondria

A reliable method for isolating functional mitochondria is essential for studying fatty acid oxidation in vitro.

Materials:

  • Mitochondrial Isolation Buffer (MIB): 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.

  • Dounce homogenizer.

  • Centrifuge capable of reaching 12,000 x g at 4°C.

Procedure:

  • Mince fresh tissue (e.g., liver) in ice-cold MIB.

  • Homogenize the tissue using a Dounce homogenizer with a loose pestle (5-10 strokes), followed by a tight pestle (5-10 strokes).

  • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspending in MIB and centrifuging again at 10,000 x g for 10 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of MIB and determine the protein concentration.

Spectrophotometric Assay of 3-Ketoacyl-CoA Thiolase Activity

This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate by monitoring the reaction of the newly formed free CoA with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, 25 mM MgCl2, 0.2 mM DTNB.

  • This compound (substrate).

  • Isolated mitochondria or purified 3-ketoacyl-CoA thiolase.

Procedure:

  • Prepare the reaction mixture by adding Assay Buffer and this compound to a cuvette.

  • Initiate the reaction by adding the mitochondrial extract or purified enzyme.

  • Immediately monitor the increase in absorbance at 412 nm, which corresponds to the formation of the TNB2- anion.

  • Calculate the enzyme activity using the molar extinction coefficient of TNB2- (14,150 M⁻¹cm⁻¹).

In Vitro Fatty Acid Beta-Oxidation Assay

This assay measures the overall rate of beta-oxidation by monitoring the reduction of NAD+ to NADH.

Materials:

  • Incubation Buffer: 120 mM KCl, 5 mM KH2PO4, 5 mM MOPS, 1 mM EGTA, pH 7.4.

  • Decanoyl-CoA (substrate).

  • Cofactors: 2 mM ATP, 1 mM NAD+, 0.1 mM Coenzyme A, 2 mM L-carnitine.

  • Isolated mitochondria.

Procedure:

  • Add isolated mitochondria to the Incubation Buffer containing the cofactors.

  • Initiate the reaction by adding decanoyl-CoA.

  • Monitor the increase in absorbance at 340 nm, corresponding to the production of NADH.

  • The rate of NADH production is indicative of the rate of beta-oxidation.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of acyl-CoA species.

Materials:

  • Internal standard (e.g., [U-13C]-labeled acyl-CoA).

  • Acetonitrile, methanol, and water for extraction and chromatography.

  • LC-MS/MS system.

Procedure:

  • Quench metabolism and extract acyl-CoAs from mitochondrial preparations using a cold solvent mixture (e.g., acetonitrile/methanol/water).

  • Add a known amount of internal standard to the sample.

  • Separate the acyl-CoAs using reverse-phase liquid chromatography.

  • Detect and quantify the acyl-CoAs using a mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Generate a standard curve using known concentrations of this compound to determine the absolute concentration in the sample.

Conclusion

This compound is a critical intermediate in the beta-oxidation of medium-chain fatty acids. Its metabolism is tightly controlled by the activity of 3-ketoacyl-CoA thiolase and is integrated into the broader regulatory network of cellular energy metabolism through the actions of PPARα, cAMP/PKA signaling, and SIRT3. The detailed experimental protocols provided in this guide offer a toolkit for researchers to further investigate the nuances of this compound metabolism and its role in health and disease. A deeper understanding of these processes will be instrumental in the development of novel therapeutic strategies for metabolic disorders. Further research is warranted to elucidate the specific kinetic parameters of the enzymes involved and the precise physiological concentrations of this key metabolic intermediate.

References

The Biological Function of 3-Oxodecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxodecanoyl-coenzyme A (3-Oxodecanoyl-CoA) is a crucial, short-lived metabolic intermediate in the catabolism of fatty acids.[1] As a thioester of coenzyme A with 3-oxodecanoic acid, it represents a key step in the beta-oxidation pathway, the primary mechanism by which cells generate energy from lipids.[2][3] This molecule is found at the crossroads of fatty acid degradation, where a 10-carbon fatty acyl chain is prepared for the cleavage that releases a two-carbon unit in the form of acetyl-CoA.[3][4] Understanding the precise role and regulation of this compound is fundamental to the study of cellular energy homeostasis, metabolic disorders, and the development of therapeutic agents targeting lipid metabolism. This guide provides an in-depth examination of its function, the enzymatic processes it undergoes, and the broader context of its role in cellular bioenergetics.

Core Biological Function: An Intermediate in Mitochondrial Beta-Oxidation

The principal biological function of this compound is to serve as the substrate for the final enzymatic reaction in a single cycle of mitochondrial fatty acid beta-oxidation. This metabolic pathway systematically shortens fatty acyl chains to produce acetyl-CoA, which can then enter the citric acid cycle for complete oxidation and significant ATP production.

The breakdown of decanoyl-CoA (a 10-carbon fatty acyl-CoA) occurs within the mitochondrial matrix. Its precursor, decanoic acid, is activated to decanoyl-CoA in the cytoplasm by acyl-CoA synthases. Because it is a medium-chain acyl-CoA, it is transported across the mitochondrial membranes. This process is facilitated by the carnitine shuttle system. Carnitine palmitoyltransferase 1 (CPT1) on the outer mitochondrial membrane converts decanoyl-CoA to decanoylcarnitine, which is then transported into the matrix and converted back to decanoyl-CoA by CPT2.

G Diagram 1: Mitochondrial Transport of Decanoyl-CoA cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Decanoyl_CoA_cyto Decanoyl-CoA CPT1 CPT1 (Outer Membrane) Decanoyl_CoA_cyto->CPT1 Carnitine_cyto Carnitine Carnitine_cyto->CPT1 Decanoylcarnitine Decanoylcarnitine CPT1->Decanoylcarnitine Forms Decanoylcarnitine CPT2 CPT2 (Inner Membrane) Decanoyl_CoA_matrix Decanoyl-CoA CPT2->Decanoyl_CoA_matrix Reforms Decanoyl-CoA CAT CAT (Translocase) CAT->Decanoylcarnitine Decanoylcarnitine->CPT2 Decanoylcarnitine->CAT CoA_matrix CoA CoA_matrix->CPT2

Diagram 1: Mitochondrial Transport of Decanoyl-CoA.

Once inside the mitochondrion, decanoyl-CoA undergoes two enzymatic steps before this compound is formed. The cycle that involves this compound consists of four key reactions:

  • Dehydrogenation: Decanoyl-CoA is first oxidized by a medium-chain acyl-CoA dehydrogenase (MCAD), introducing a double bond.

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming (S)-3-Hydroxydecanoyl-CoA.

  • Oxidation: (S)-3-Hydroxydecanoyl-CoA is then oxidized by 3-hydroxyacyl-CoA dehydrogenase. This reaction uses NAD+ as an electron acceptor to form This compound and NADH. This step is critical as it creates the keto group at the beta-carbon position.

  • Thiolytic Cleavage: Finally, this compound serves as the substrate for beta-ketoacyl-CoA thiolase (also known as acetyl-CoA C-acyltransferase). The enzyme catalyzes the cleavage of the bond between the alpha and beta carbons, utilizing a molecule of free coenzyme A. This reaction yields two products: a molecule of acetyl-CoA (C2) and a shortened octanoyl-CoA (C8).

The resulting octanoyl-CoA then re-enters the beta-oxidation spiral for further degradation. This process repeats until the entire fatty acid chain is converted into acetyl-CoA molecules.

G Diagram 2: Formation and Cleavage of this compound cluster_inputs cluster_enzyme1 cluster_intermediate cluster_enzyme2 cluster_products S3HDC (S)-3-Hydroxydecanoyl-CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase S3HDC->HADH NAD NAD+ NAD->HADH OxoDC This compound HADH->OxoDC Oxidation NADH NADH + H+ HADH->NADH Thiolase Beta-ketoacyl-CoA Thiolase OxoDC->Thiolase OctanoylCoA Octanoyl-CoA (C8) Thiolase->OctanoylCoA Thiolysis AcetylCoA Acetyl-CoA (C2) Thiolase->AcetylCoA Beta_Ox_Cycle Next Cycle OctanoylCoA->Beta_Ox_Cycle Re-enters Beta-Oxidation CoA Coenzyme A CoA->Thiolase

Diagram 2: Formation and Cleavage of this compound.

Data Presentation: Enzymes and Reactions

While specific quantitative kinetic data for this compound with human enzymes are sparse in publicly accessible literature, the key enzymatic steps are well-characterized. The following table summarizes the enzymes directly involved in the formation and degradation of this intermediate.

Enzyme NameEC NumberSubstrate(s)Product(s)Cellular Location
3-Hydroxyacyl-CoA Dehydrogenase1.1.1.35(S)-3-Hydroxydecanoyl-CoA, NAD+This compound , NADH, H+Mitochondrial Matrix
Beta-ketoacyl-CoA thiolase (Acetyl-CoA C-acyltransferase)2.3.1.16This compound , Coenzyme AOctanoyl-CoA, Acetyl-CoAMitochondrial Matrix

Experimental Protocols: Studying Beta-Oxidation Intermediates

Detailed protocols for analyzing this compound are highly specific to the experimental setup. However, a generalized workflow for identifying and quantifying intermediates of fatty acid oxidation can be described. This approach is based on classical biochemical methods used to elucidate metabolic pathways.

Principle: The core principle involves incubating a labeled fatty acid substrate with a biologically active preparation (e.g., isolated mitochondria) and then stopping the reaction to trap and identify the resulting intermediates.

Generalized Workflow:

  • Preparation of Biological Material: Isolate mitochondria from a relevant tissue source (e.g., rat liver) through differential centrifugation to obtain a fraction rich in beta-oxidation enzymes.

  • Substrate Preparation: Use a radiolabeled or stable-isotope-labeled decanoic acid (e.g., [1-¹⁴C]decanoic acid) as the starting substrate.

  • Incubation: Add the labeled substrate to a reaction buffer containing the isolated mitochondria, supplemented with necessary cofactors such as NAD+, Coenzyme A, and ATP.

  • Reaction Quenching and Intermediate Trapping: After a set incubation time, terminate the enzymatic reactions. This can be achieved by adding a quenching agent like perchloric acid. To specifically analyze acyl-CoA intermediates, they can be derivatized. For instance, adding neutral hydroxylamine can convert acyl-CoAs to their corresponding hydroxamate derivatives, which are more stable and easier to separate.

  • Separation and Detection: Separate the trapped intermediates using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

  • Quantification: If using radiolabels, quantify the amount of each intermediate (including the 3-oxodecanoyl derivative) by scintillation counting of the separated fractions. If using stable isotopes, analysis is performed via mass spectrometry.

G Diagram 3: Generalized Experimental Workflow A 1. Prepare Labeled Substrate (e.g., ¹⁴C-Decanoic Acid) B 2. Incubate with Mitochondrial Extract + Cofactors (CoA, NAD+) A->B C 3. Quench Reaction & Trap Intermediates (e.g., with Hydroxylamine) B->C D 4. Separate Intermediates (e.g., HPLC) C->D E 5. Detect & Quantify (e.g., Scintillation Counting) D->E

Diagram 3: Generalized Experimental Workflow.

Regulation and Broader Implications

The flux through the beta-oxidation pathway, and thus the processing of this compound, is tightly regulated. The overall rate is controlled by substrate availability and the energy state of the cell. High ratios of NADH/NAD+ and Acetyl-CoA/CoA, indicative of a high energy state, can allosterically inhibit the dehydrogenase and thiolase enzymes, respectively.

For drug development professionals, the enzymes that process this compound are potential targets. For example, dysfunction in medium-chain acyl-CoA dehydrogenase (MCAD) is a common inborn error of metabolism. While this enzyme acts upstream of this compound, understanding the kinetics of the entire pathway is essential for developing therapies that could modulate fatty acid oxidation in diseases ranging from metabolic syndrome to certain cancers.

Conclusion

This compound occupies a precise and indispensable position within the intricate machinery of cellular energy production. As the final intermediate in a turn of the beta-oxidation spiral, it is the direct precursor to the release of acetyl-CoA from a 10-carbon fatty acid. Its formation and subsequent cleavage are catalyzed by a highly efficient enzymatic cascade within the mitochondrial matrix. While a transient species, its role is fundamental, and the enzymes that govern its metabolism represent important points of regulation and potential therapeutic intervention in human metabolic health and disease.

References

3-Oxodecanoyl-CoA and Mitochondrial Beta-Oxidation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of 3-Oxodecanoyl-CoA in mitochondrial beta-oxidation. It delves into the core biochemical reactions, the enzymes involved with a focus on their kinetic properties, and the regulatory mechanisms governing this critical metabolic pathway. Detailed experimental protocols for the analysis of acyl-CoAs and the measurement of key enzyme activities are presented. Furthermore, this guide explores the concept of substrate channeling within the mitochondrial trifunctional protein and its implications for the processing of medium-chain fatty acids. Visual representations of the metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of the subject matter. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on metabolic diseases and mitochondrial function.

Introduction to Mitochondrial Beta-Oxidation

Mitochondrial beta-oxidation is the primary catabolic pathway for fatty acids, playing a crucial role in energy homeostasis, particularly during periods of fasting or prolonged exercise. This process systematically shortens fatty acyl-CoA molecules in a four-step cycle, generating acetyl-CoA, NADH, and FADH2. The acetyl-CoA produced enters the citric acid cycle for further oxidation and ATP production, while NADH and FADH2 donate electrons to the electron transport chain.

The beta-oxidation of a saturated fatty acid, such as decanoic acid (a C10 fatty acid), involves a sequence of enzymatic reactions that lead to the formation of key intermediates, one of which is this compound. This guide will focus on the generation, processing, and significance of this specific intermediate in the context of medium-chain fatty acid metabolism.

The Beta-Oxidation of Decanoyl-CoA: A Step-by-Step Breakdown

The entry of decanoyl-CoA into the mitochondrial matrix is a prerequisite for its oxidation. Once inside, it undergoes a cyclic series of four enzymatic reactions:

  • Dehydrogenation: The first step is catalyzed by a medium-chain acyl-CoA dehydrogenase (MCAD), which introduces a double bond between the α and β carbons of decanoyl-CoA, forming trans-Δ²-enoyl-CoA (trans-2-decenoyl-CoA) and reducing FAD to FADH₂.

  • Hydration: Next, enoyl-CoA hydratase adds a water molecule across the double bond of trans-2-decenoyl-CoA, resulting in the formation of L-3-hydroxydecanoyl-CoA.

  • Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) then oxidizes the hydroxyl group of L-3-hydroxydecanoyl-CoA to a keto group, producing This compound and reducing NAD+ to NADH.

  • Thiolysis: The final step is the cleavage of this compound by 3-ketoacyl-CoA thiolase. This reaction involves the attack of a free coenzyme A molecule on the β-keto group, releasing a two-carbon unit as acetyl-CoA and a shortened acyl-CoA, which in this case is octanoyl-CoA. Octanoyl-CoA then re-enters the beta-oxidation spiral for further degradation.

// Invisible nodes for FAD/FADH2 and NAD+/NADH fad_in [shape=plaintext, label="FAD"]; fadh2_out [shape=plaintext, label="FADH2"]; h2o_in [shape=plaintext, label="H₂O"]; nad_in [shape=plaintext, label="NAD+"]; nadh_out [shape=plaintext, label="NADH + H+"]; coa_in [shape=plaintext, label="CoA-SH"];

// Edges for the main pathway Decanoyl_CoA -> trans_2_Decenoyl_CoA [label=" Acyl-CoA\n Dehydrogenase (MCAD)"]; trans_2_Decenoyl_CoA -> L_3_Hydroxydecanoyl_CoA [label=" Enoyl-CoA\n Hydratase"]; L_3_Hydroxydecanoyl_CoA -> Oxodecanoyl_CoA [label=" 3-Hydroxyacyl-CoA\n Dehydrogenase"]; Oxodecanoyl_CoA -> Octanoyl_CoA [label=" 3-Ketoacyl-CoA\n Thiolase"]; Oxodecanoyl_CoA -> Acetyl_CoA [style=dashed];

// Edges for cofactors fad_in -> Decanoyl_CoA [style=invis]; trans_2_Decenoyl_CoA -> fadh2_out [style=invis]; {rank=same; Decanoyl_CoA; fad_in; fadh2_out} fad_in -> trans_2_Decenoyl_CoA [label="", arrowhead=none, style=dashed]; fad_in [pos="1.5,1.7!"]; fadh2_out [pos="1.5,1.3!"];

h2o_in -> trans_2_Decenoyl_CoA [style=invis]; {rank=same; trans_2_Decenoyl_CoA; h2o_in} h2o_in -> L_3_Hydroxydecanoyl_CoA [label="", arrowhead=none, style=dashed]; h2o_in [pos="3.5,1.7!"];

nad_in -> L_3_Hydroxydecanoyl_CoA [style=invis]; Oxodecanoyl_CoA -> nadh_out [style=invis]; {rank=same; L_3_Hydroxydecanoyl_CoA; nad_in; nadh_out} nad_in -> Oxodecanoyl_CoA [label="", arrowhead=none, style=dashed]; nad_in [pos="5.5,1.7!"]; nadh_out [pos="5.5,1.3!"];

coa_in -> Oxodecanoyl_CoA [style=invis]; {rank=same; Oxodecanoyl_CoA; coa_in} coa_in -> Octanoyl_CoA [label="", arrowhead=none, style=dashed]; coa_in [pos="7,1.7!"]; }

Figure 1: The mitochondrial beta-oxidation pathway of decanoyl-CoA.

Key Enzymes in the Metabolism of this compound

The efficient processing of this compound is dependent on a suite of enzymes with specificities for medium-chain acyl-CoAs. For fatty acids with chain lengths of 12 carbons or more, the last three steps of beta-oxidation are catalyzed by the mitochondrial trifunctional protein (MTP), a hetero-octameric complex associated with the inner mitochondrial membrane. For shorter chain lengths, including the C10 intermediates, these reactions are catalyzed by distinct, soluble enzymes in the mitochondrial matrix.[1][2]

Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

MCAD is a homotetrameric flavoprotein that exhibits broad substrate specificity for acyl-CoAs with chain lengths from C4 to C12, with optimal activity for C8 (octanoyl-CoA).

Enoyl-CoA Hydratase (Crotonase)

This enzyme catalyzes the hydration of a wide range of trans-2-enoyl-CoA esters.

Medium/Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (M/SCHAD)

M/SCHAD is responsible for the oxidation of L-3-hydroxyacyl-CoAs with medium to short chain lengths. A study on recombinant human mitochondrial trifunctional protein (TFP) demonstrated that the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) component has a relative activity of 40% with 3-ketodecanoyl-CoA (C10) compared to its preferred C16 substrate.

Medium-Chain 3-Ketoacyl-CoA Thiolase (MCKAT/ACAA2)

MCKAT, also known as ACAA2, is a key enzyme that catalyzes the final thiolytic cleavage of 3-oxoacyl-CoAs.[1] This enzyme has a broad substrate specificity for medium- to long-chain unbranched 3-oxoacyl-CoAs.

Quantitative Data on Enzyme Kinetics

Precise kinetic parameters for the enzymes involved in decanoyl-CoA beta-oxidation are crucial for understanding the flux through this pathway. While specific kinetic data for every enzyme with C10 substrates are not always available, the following table summarizes known values for human mitochondrial 3-ketoacyl-CoA thiolase (ACAA2) with various substrates.

EnzymeSubstrateKm (μM)kcat (s-1)Source
3-Ketoacyl-CoA Thiolase (ACAA2) Acetoacetyl-CoA9.214.8 (degradation)
Acetyl-CoA2501.4 (synthesis)
Octanoyl-CoA35Not Reported

Substrate Channeling in the Mitochondrial Trifunctional Protein (MTP)

For long-chain fatty acids, the mitochondrial trifunctional protein (MTP) facilitates the efficient transfer of intermediates between the active sites of its three constituent enzymes: enoyl-CoA hydratase, L-3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase. This process, known as substrate channeling, prevents the release of intermediates into the mitochondrial matrix, thereby increasing the local concentration of substrates and enhancing the overall efficiency of beta-oxidation. Evidence for substrate channeling comes from studies showing that in normal mitochondria, intermediates of long-chain fatty acid oxidation do not accumulate, whereas they do in cases of MTP deficiency.

While MTP has higher specificity for longer chain lengths, there is evidence suggesting that it can also process medium-chain acyl-CoAs. The extent to which this compound is channeled within an MTP-like complex versus being processed by soluble matrix enzymes is an area of ongoing research.

Substrate_Channeling Enoyl_CoA_in trans-2-Enoyl-CoA ECH ECH Enoyl_CoA_in->ECH Acetyl_CoA_out Acetyl-CoA Acyl_CoA_out Acyl-CoA (n-2) LKAT LKAT LKAT->Acetyl_CoA_out LKAT->Acyl_CoA_out

Figure 2: Substrate channeling within the mitochondrial trifunctional protein.

Experimental Protocols

Extraction and Quantification of Acyl-CoAs from Mitochondria using LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of acyl-CoA species from isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Ammonium hydroxide (NH₄OH)

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation: Resuspend isolated mitochondria in a suitable buffer. Add a known amount of internal standard.

  • Extraction: Precipitate proteins and extract acyl-CoAs by adding a cold extraction solvent (e.g., ACN:MeOH:H₂O, 2:2:1 v/v/v). Vortex and incubate on ice.

  • Centrifugation: Centrifuge at high speed to pellet the protein precipitate.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • LC-MS/MS Analysis: Inject the supernatant onto the LC-MS/MS system.

    • Chromatography: Separate the acyl-CoAs using a C18 column with a gradient of mobile phase A (e.g., water with 0.1% NH₄OH) and mobile phase B (e.g., ACN with 0.1% NH₄OH).

    • Mass Spectrometry: Detect and quantify the acyl-CoAs using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

Acyl_CoA_Analysis_Workflow start Isolated Mitochondria add_is Add Internal Standards start->add_is extract Acyl-CoA Extraction (e.g., ACN/MeOH/H₂O) add_is->extract centrifuge Centrifugation extract->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant lcms LC-MS/MS Analysis (C18 column, MRM mode) collect_supernatant->lcms quantify Data Analysis and Quantification lcms->quantify

Figure 3: Workflow for the extraction and quantification of acyl-CoAs.

Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate.

Principle:

The reaction follows the decrease in absorbance of the Mg²⁺-complexed enolate form of the 3-ketoacyl-CoA substrate at 303 nm.

Materials:

  • Purified 3-ketoacyl-CoA thiolase

  • This compound (substrate)

  • Coenzyme A (CoA)

  • Tris-HCl buffer (pH 8.0)

  • MgCl₂

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer, MgCl₂, and this compound.

  • Baseline Reading: Equilibrate the mixture at the desired temperature (e.g., 37°C) and measure the initial absorbance at 303 nm.

  • Initiate Reaction: Add CoA to the cuvette to start the reaction.

  • Monitor Absorbance: Record the decrease in absorbance at 303 nm over time.

  • Calculate Activity: Determine the initial rate of the reaction from the linear portion of the absorbance curve. The enzyme activity can be calculated using the molar extinction coefficient of the Mg²⁺-enolate complex of this compound.

Regulation of Medium-Chain Fatty Acid Beta-Oxidation

The flux through the beta-oxidation pathway is tightly regulated to meet the energy demands of the cell. Key regulatory mechanisms include:

  • Substrate Availability: The concentration of fatty acids and cofactors such as NAD+, FAD, and CoA directly influences the rate of beta-oxidation.

  • Transcriptional Regulation: The expression of beta-oxidation enzymes is controlled by transcription factors such as peroxisome proliferator-activated receptors (PPARs).

  • Feedback Inhibition: The accumulation of products, such as acetyl-CoA and NADH, can inhibit the activity of beta-oxidation enzymes. For example, a high NADH/NAD+ ratio can inhibit L-3-hydroxyacyl-CoA dehydrogenase.

Implications for Drug Development

Mitochondrial beta-oxidation is a target for drug development in various metabolic diseases. For instance, enhancing fatty acid oxidation is a potential therapeutic strategy for conditions like non-alcoholic fatty liver disease (NAFLD) and some forms of cardiomyopathy. Conversely, inhibiting beta-oxidation can be beneficial in certain cancers that rely on this pathway for energy production. A thorough understanding of the role and regulation of key intermediates like this compound is essential for the rational design of drugs that modulate this pathway.

Conclusion

This compound is a critical intermediate in the mitochondrial beta-oxidation of decanoic acid. Its formation and subsequent cleavage are catalyzed by a set of enzymes with specificity for medium-chain acyl-CoAs. The efficiency of this process is enhanced by substrate channeling, particularly for longer-chain fatty acids processed by the mitochondrial trifunctional protein. The quantitative analysis of acyl-CoAs and the determination of enzyme kinetics are essential for elucidating the regulation and dysregulation of this vital metabolic pathway. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working to understand and target mitochondrial fatty acid metabolism.

References

An In-depth Technical Guide to the Metabolic Pathway of 3-Oxodecanoyl-CoA and its Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway involving 3-Oxodecanoyl-CoA, a key intermediate in fatty acid beta-oxidation. This document details the core metabolic steps, presents methodologies for quantitative analysis, outlines experimental protocols for the study of its intermediates, and provides visual representations of the key pathways and workflows.

The this compound Metabolic Pathway: A Core Component of Fatty Acid Beta-Oxidation

This compound is a crucial intermediate in the mitochondrial beta-oxidation of decanoyl-CoA, a ten-carbon saturated fatty acyl-CoA. This metabolic pathway is a fundamental process for energy production from fatty acids, particularly in tissues with high energy demands such as the heart, liver, and skeletal muscle. The breakdown of decanoyl-CoA into acetyl-CoA units occurs through a cyclical four-step process.

The intermediates in the beta-oxidation of decanoyl-CoA are:

  • Decanoyl-CoA: The starting substrate for this specific beta-oxidation cycle.

  • trans-2-Decenoyl-CoA: Formed by the first dehydrogenation step.

  • (S)-3-Hydroxydecanoyl-CoA: Generated through the hydration of trans-2-Decenoyl-CoA.

  • This compound: The central topic of this guide, produced by the oxidation of (S)-3-Hydroxydecanoyl-CoA.

  • Octanoyl-CoA and Acetyl-CoA: The final products of the cycle, with Octanoyl-CoA re-entering the beta-oxidation spiral for further breakdown.

The enzymatic reactions are catalyzed by a series of enzymes with specificity for medium-chain fatty acids.[1][2]

Diagram of the this compound Metabolic Pathway

This compound Metabolic Pathway Decanoyl_CoA Decanoyl-CoA trans_2_Decenoyl_CoA trans-2-Decenoyl-CoA Decanoyl_CoA->trans_2_Decenoyl_CoA Acyl-CoA Dehydrogenase fadh2_out FADH2 S_3_Hydroxydecanoyl_CoA (S)-3-Hydroxydecanoyl-CoA trans_2_Decenoyl_CoA->S_3_Hydroxydecanoyl_CoA Enoyl-CoA Hydratase Oxodecanoyl_CoA This compound S_3_Hydroxydecanoyl_CoA->Oxodecanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase nadh_out NADH + H+ Octanoyl_CoA Octanoyl-CoA Oxodecanoyl_CoA->Octanoyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Oxodecanoyl_CoA->Acetyl_CoA fad_in FAD nad_in NAD+ h2o_in H₂O coa_in CoA-SH Acyl-CoA Analysis Workflow start Cell Culture/ Tissue Sample wash Wash with ice-cold PBS start->wash quench Quench Metabolism (e.g., 80% Methanol) wash->quench extract Extract Metabolites quench->extract dry Dry Extract extract->dry reconstitute Reconstitute in LC-MS/MS Buffer dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing and Quantification lcms->data Regulatory Control of Beta-Oxidation High_Energy High Energy State (High ATP/ADP, High NADH/NAD+) Beta_Oxidation Fatty Acid Beta-Oxidation High_Energy->Beta_Oxidation Inhibits Low_Energy Low Energy State (Low ATP/ADP, Low NADH/NAD+) Low_Energy->Beta_Oxidation Activates Substrate_Availability Substrate Availability (Fatty Acyl-CoAs) Substrate_Availability->Beta_Oxidation Activates Malonyl_CoA Malonyl-CoA CPT1 Carnitine Palmitoyltransferase I (CPT1) Malonyl_CoA->CPT1 Inhibits CPT1->Substrate_Availability Controls Entry into Mitochondria

References

An In-depth Technical Guide to the Enzymes Involved in 3-Oxodecanoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxodecanoyl-CoA is a key intermediate in fatty acid metabolism, positioned at the intersection of fatty acid biosynthesis and degradation. Its synthesis is of significant interest to researchers studying metabolic pathways and to professionals in drug development targeting these pathways for therapeutic intervention. This technical guide provides a comprehensive overview of the core enzymes involved in the synthesis of this compound, with a focus on the well-characterized Type II fatty acid synthesis (FASII) system of Escherichia coli. The guide details the enzymatic reactions, presents quantitative data, outlines experimental protocols, and provides visualizations of the metabolic pathways.

Core Enzymes in this compound Synthesis

The primary route to this compound is through the fatty acid synthesis pathway, which utilizes Acyl Carrier Protein (ACP) as the acyl group carrier. The direct precursor is 3-oxodecanoyl-ACP, which is synthesized in a series of enzymatic reactions. The conversion of 3-oxodecanoyl-ACP to this compound is less well-defined but is thought to occur via the action of acyl-ACP thioesterases or acyltransferases. An alternative, though less common in a biosynthetic context, is the reversal of the β-oxidation pathway.

The key enzymes in the FASII pathway leading to the formation of 3-oxodecanoyl-ACP are:

  • β-Ketoacyl-ACP Synthase (KAS) : Specifically FabB (β-ketoacyl-ACP synthase I) in E. coli, which catalyzes the condensation of octanoyl-ACP with malonyl-ACP to form 3-oxodecanoyl-ACP.

  • β-Ketoacyl-ACP Reductase (FabG) : Reduces the 3-keto group of 3-oxodecanoyl-ACP to a hydroxyl group.

  • β-Hydroxyacyl-ACP Dehydratase (FabA or FabZ) : Dehydrates the β-hydroxyacyl-ACP intermediate.

  • Enoyl-ACP Reductase (FabI) : Reduces the resulting double bond to produce the saturated decanoyl-ACP, which can then be further elongated.

β-Ketoacyl-ACP Synthase I (FabB)

FabB is a crucial condensing enzyme in the elongation cycle of fatty acid synthesis. It catalyzes the Claisen condensation of an acyl-ACP with malonyl-ACP, extending the acyl chain by two carbons. The synthesis of 3-oxodecanoyl-ACP is achieved through the condensation of octanoyl-ACP and malonyl-ACP.

Reaction: Octanoyl-ACP + Malonyl-ACP → 3-Oxodecanoyl-ACP + ACP + CO₂

Conversion of 3-Oxodecanoyl-ACP to this compound

The direct enzymatic conversion of 3-oxodecanoyl-ACP to this compound is not fully elucidated. However, two primary mechanisms are proposed:

  • Acyl-ACP Thioesterase Activity : An acyl-ACP thioesterase could hydrolyze 3-oxodecanoyl-ACP to 3-oxodecanoic acid, which is then activated to its CoA thioester by an acyl-CoA synthetase. While some thioesterases have specificity for medium-chain acyl-ACPs, their activity on β-ketoacyl-ACPs is not well-characterized[1][2].

  • Acyltransferase Activity : A hypothetical acyltransferase could directly transfer the 3-oxodecanoyl moiety from ACP to Coenzyme A.

Reverse β-Oxidation Pathway

The β-oxidation pathway is the catabolic process that breaks down fatty acids. The reversal of the final step of this pathway, catalyzed by a β-ketothiolase , could theoretically synthesize this compound from octanoyl-CoA and acetyl-CoA. While thermodynamically unfavorable in the synthetic direction, this reaction can be driven forward under certain cellular conditions[3][4][5].

Reaction (Reverse): Octanoyl-CoA + Acetyl-CoA ⇌ this compound + CoA

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the synthesis of 3-oxodecanoyl-ACP in E. coli.

EnzymeSubstrate(s)K_m_ (µM)k_cat_ (min⁻¹)Optimal pHOptimal Temp. (°C)Reference(s)
FabB octanoyl-ACP--6.537
malonyl-ACP11.56.66.537
dodecanoyl-ACP3.23.46.537
FabG 3-oxoacyl-ACP (general)--6.837
NADPH--6.837
FabA β-hydroxydecanoyl-ACP5-10---
FabI enoyl-ACP (general)--7.537
NADH--7.537

Experimental Protocols

Expression and Purification of Recombinant His-tagged FabB from E. coli

This protocol describes the expression and purification of N-terminally His-tagged FabB from E. coli for subsequent enzymatic assays.

Materials:

  • E. coli BL21(DE3) cells transformed with a pET vector containing the fabB gene with an N-terminal His-tag.

  • LB broth and agar plates with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF.

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT.

  • Ni-NTA affinity chromatography column.

Protocol:

  • Inoculate a single colony of the transformed E. coli into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Equilibrate a Ni-NTA column with 5 column volumes of Lysis Buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with 10 column volumes of Wash Buffer.

  • Elute the His-tagged FabB with 5 column volumes of Elution Buffer, collecting 1 mL fractions.

  • Analyze the fractions by SDS-PAGE to identify those containing purified FabB.

  • Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol). Store at -80°C.

β-Ketoacyl-ACP Synthase (FabB) Activity Assay

This is a coupled spectrophotometric assay that measures the disappearance of NADPH, which is consumed in the subsequent reduction step catalyzed by FabG.

Materials:

  • Purified FabB, FabG, and Acyl Carrier Protein (ACP).

  • Octanoyl-ACP and Malonyl-ACP (can be synthesized in situ).

  • Assay Buffer: 100 mM sodium phosphate pH 7.0, 1 mM β-mercaptoethanol.

  • NADPH.

  • Spectrophotometer capable of reading at 340 nm.

Protocol:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer, 100 µM NADPH, 10 µM ACP, and a catalytic amount of purified FabG.

  • Add the substrates, octanoyl-ACP (e.g., 50 µM) and malonyl-ACP (e.g., 50 µM).

  • Initiate the reaction by adding a known amount of purified FabB (e.g., 100 nM).

  • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C).

  • Calculate the rate of reaction from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

  • To determine kinetic parameters, vary the concentration of one substrate while keeping the other constant.

LC-MS/MS Analysis of Acyl-CoAs

This method allows for the sensitive and specific quantification of this compound.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • C18 reverse-phase column.

  • Mobile Phase A: 5 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • This compound standard.

  • Internal standard (e.g., a stable isotope-labeled acyl-CoA).

Protocol:

  • Sample Preparation: Quench enzymatic reactions with a cold organic solvent (e.g., acetonitrile) and add the internal standard. Centrifuge to pellet precipitated protein and collect the supernatant.

  • LC Separation: Inject the sample onto the C18 column. Use a gradient elution, for example, starting with 5% B and increasing to 95% B over 15 minutes, to separate the acyl-CoAs.

  • MS/MS Detection: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

    • Parent Ion: The [M+H]⁺ ion of this compound.

    • Fragment Ion: A characteristic fragment ion, often resulting from the loss of the phosphopantetheine-adenosine portion.

  • Quantification: Generate a standard curve using the this compound standard. Quantify the amount of this compound in the sample by comparing its peak area relative to the internal standard against the standard curve.

Signaling Pathways and Workflows

Fatty_Acid_Synthesis_Elongation Octanoyl_ACP Octanoyl-ACP (C8) FabB FabB (β-Ketoacyl-ACP Synthase I) Octanoyl_ACP->FabB Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabB Three_Oxodecanoyl_ACP 3-Oxodecanoyl-ACP (C10) FabG FabG (β-Ketoacyl-ACP Reductase) Three_Oxodecanoyl_ACP->FabG + NADPH Thioesterase Acyl-ACP Thioesterase (Hypothetical) Three_Oxodecanoyl_ACP->Thioesterase Three_Hydroxydecanoyl_ACP (3R)-Hydroxydecanoyl-ACP FabZ_A FabZ/FabA (β-Hydroxyacyl-ACP Dehydratase) Three_Hydroxydecanoyl_ACP->FabZ_A trans_2_Decenoyl_ACP trans-2-Decenoyl-ACP FabI FabI (Enoyl-ACP Reductase) trans_2_Decenoyl_ACP->FabI + NADH Decanoyl_ACP Decanoyl-ACP (C10) Three_Oxodecanoyl_CoA This compound Three_Oxodecanoic_Acid 3-Oxodecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Three_Oxodecanoic_Acid->Acyl_CoA_Synthetase + CoA + ATP FabB->Three_Oxodecanoyl_ACP + CO₂ + ACP FabG->Three_Hydroxydecanoyl_ACP + NADP⁺ FabZ_A->trans_2_Decenoyl_ACP - H₂O FabI->Decanoyl_ACP + NAD⁺ Thioesterase->Three_Oxodecanoic_Acid Acyl_CoA_Synthetase->Three_Oxodecanoyl_CoA Experimental_Workflow_FabB_Assay cluster_purification FabB Purification cluster_assay Coupled Enzyme Assay Expression 1. Overexpression of His-tagged FabB in E. coli Lysis 2. Cell Lysis (Sonication) Expression->Lysis Clarification 3. Clarification of Lysate (Centrifugation) Lysis->Clarification Affinity_Chromo 4. Ni-NTA Affinity Chromatography Clarification->Affinity_Chromo Elution 5. Elution of Purified FabB Affinity_Chromo->Elution Dialysis 6. Dialysis and Storage Elution->Dialysis Reaction_Start 3. Initiate with FabB Dialysis->Reaction_Start Purified Enzyme Reaction_Setup 1. Prepare Reaction Mix: Buffer, NADPH, ACP, FabG Substrate_Add 2. Add Substrates: Octanoyl-ACP, Malonyl-ACP Reaction_Setup->Substrate_Add Substrate_Add->Reaction_Start Measurement 4. Monitor NADPH consumption at 340 nm Reaction_Start->Measurement Data_Analysis 5. Calculate Enzyme Activity Measurement->Data_Analysis Reverse_Beta_Oxidation Octanoyl_CoA Octanoyl-CoA (C8) Thiolase β-Ketothiolase (Reverse Reaction) Octanoyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Acetyl_CoA->Thiolase Three_Oxodecanoyl_CoA This compound (C10) Thiolase->Three_Oxodecanoyl_CoA CoA CoA Thiolase->CoA

References

The Cellular Landscape of 3-Oxodecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxodecanoyl-CoA is a pivotal intermediate in the catabolism of fatty acids, specifically in the beta-oxidation of decanoic acid. Its transient nature and compartmentalized metabolism are of significant interest in understanding cellular bioenergetics and metabolic disorders. This technical guide provides an in-depth exploration of the cellular localization of this compound, detailing the metabolic pathways it participates in, the experimental methodologies used to determine its location, and a summary of the key enzymatic players.

Cellular Localization and Metabolic Fate

This compound is primarily localized within the mitochondrial matrix and peroxisomes , the two main sites of fatty acid beta-oxidation in mammalian cells.[1][2] Fatty acids must first be activated to their acyl-CoA thioesters in the cytoplasm.[3] Long-chain acyl-CoAs are then transported into the mitochondria via the carnitine shuttle, while very-long-chain fatty acids are initially broken down in peroxisomes.[1][4] As a ten-carbon 3-oxoacyl-CoA, this compound is an intermediate in the beta-oxidation spiral of decanoyl-CoA.

The beta-oxidation pathway involves a four-step enzymatic cycle that shortens the fatty acyl-CoA chain by two carbons in each round, producing acetyl-CoA, NADH, and FADH2.

Key Enzymes in this compound Metabolism and Their Localization
EnzymeAbbreviationSubcellular LocalizationRole in Relation to this compound
Medium-chain acyl-CoA dehydrogenaseMCADMitochondrial MatrixCatalyzes the first step in the beta-oxidation of medium-chain fatty acids, leading to the formation of intermediates that will be converted to this compound.
Enoyl-CoA hydrataseECHS1Mitochondrial MatrixCatalyzes the hydration of trans-2-enoyl-CoA to L-3-hydroxyacyl-CoA.
3-hydroxyacyl-CoA dehydrogenaseHADHMitochondrial MatrixCatalyzes the oxidation of L-3-hydroxydecanoyl-CoA to this compound.
Mitochondrial trifunctional proteinMTPInner Mitochondrial MembraneA multi-enzyme complex that exhibits enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and ketoacyl-CoA thiolase activities for long-chain fatty acids.
Acyl-CoA oxidase 1ACOX1PeroxisomeCatalyzes the initial dehydrogenation step in peroxisomal beta-oxidation.
Multifunctional enzyme 1MFE-1PeroxisomePossesses enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities in the peroxisome.
3-ketoacyl-CoA thiolaseTHIOLMitochondrial Matrix & PeroxisomeCatalyzes the final step of beta-oxidation, cleaving this compound into octanoyl-CoA and acetyl-CoA.

Signaling and Metabolic Pathways

The metabolism of this compound is a key part of the fatty acid beta-oxidation pathway. The following diagram illustrates the steps involved in the conversion of Decanoyl-CoA to Octanoyl-CoA, highlighting the position of this compound.

Beta_Oxidation_of_Decanoyl_CoA Decanoyl_CoA Decanoyl-CoA trans_Dec_2_enoyl_CoA trans-Δ²-Decenoyl-CoA Decanoyl_CoA->trans_Dec_2_enoyl_CoA Acyl-CoA dehydrogenase FAD FAD L_3_Hydroxydecanoyl_CoA L-3-Hydroxydecanoyl-CoA trans_Dec_2_enoyl_CoA->L_3_Hydroxydecanoyl_CoA Enoyl-CoA hydratase H2O H₂O Oxodecanoyl_CoA This compound L_3_Hydroxydecanoyl_CoA->Oxodecanoyl_CoA 3-Hydroxyacyl-CoA dehydrogenase NAD NAD⁺ Octanoyl_CoA Octanoyl-CoA Oxodecanoyl_CoA->Octanoyl_CoA β-Ketoacyl-CoA thiolase CoA_SH CoA-SH Acetyl_CoA Acetyl-CoA FADH2 FADH₂ FAD:s->FADH2:n H2O:s->L_3_Hydroxydecanoyl_CoA:n NADH NADH + H⁺ NAD:s->NADH:n CoA_SH:s->Acetyl_CoA:n

Beta-oxidation of Decanoyl-CoA.

Experimental Protocols

Determining the subcellular localization and concentration of this compound requires a combination of cellular fractionation and sensitive analytical techniques.

Subcellular Fractionation

The primary method for isolating different cellular compartments is differential centrifugation.

Protocol for Isolation of Cytosolic, Mitochondrial, and Peroxisomal Fractions:

  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., containing HEPES, KCl, MgCl₂, EDTA, EGTA, and protease inhibitors) and incubate on ice.

    • Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.

  • Nuclear Pelletting:

    • Centrifuge the homogenate at a low speed (e.g., 700-1,000 x g) for 10 minutes at 4°C to pellet the nuclei. The supernatant contains the cytoplasm, mitochondria, and peroxisomes.

  • Mitochondrial Pelletting:

    • Transfer the supernatant from the previous step to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g) for 15-20 minutes at 4°C. The resulting pellet is the mitochondrial fraction.

  • Peroxisomal and Cytosolic Separation:

    • The supernatant from the mitochondrial spin contains the cytosolic and peroxisomal fractions.

    • To separate peroxisomes, a density gradient centrifugation (e.g., using a Percoll or sucrose gradient) is typically required due to their variable size and density.

    • Alternatively, for a cruder separation, a high-speed centrifugation (e.g., 100,000 x g) can be used to pellet microsomes and peroxisomes, leaving the cytosol in the supernatant.

  • Fraction Purity Assessment:

    • The purity of each fraction should be assessed by Western blotting for marker proteins specific to each compartment (e.g., VDAC for mitochondria, PMP70 for peroxisomes, and GAPDH for cytosol).

Subcellular_Fractionation_Workflow start Cultured Cells homogenization Homogenization in Hypotonic Buffer start->homogenization centrifuge1 Centrifugation (700-1,000 x g) homogenization->centrifuge1 pellet1 Nuclear Pellet centrifuge1->pellet1 Pellet supernatant1 Post-Nuclear Supernatant (Cytoplasm, Mitochondria, Peroxisomes) centrifuge1->supernatant1 Supernatant centrifuge2 Centrifugation (10,000-15,000 x g) supernatant1->centrifuge2 pellet2 Mitochondrial Pellet centrifuge2->pellet2 Pellet supernatant2 Supernatant (Cytosol, Peroxisomes) centrifuge2->supernatant2 Supernatant centrifuge3 Density Gradient Centrifugation (e.g., Percoll) supernatant2->centrifuge3 pellet3 Peroxisomal Fraction centrifuge3->pellet3 Band supernatant3 Cytosolic Fraction centrifuge3->supernatant3 Supernatant LC_MS_MS_Workflow start Subcellular Fraction extraction Acyl-CoA Extraction (Acetonitrile/Methanol/Water + Internal Standard) start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Drying under Nitrogen supernatant->drying reconstitution Reconstitution in LC Mobile Phase drying->reconstitution lc_ms LC-MS/MS Analysis (Reverse Phase Chromatography, MRM) reconstitution->lc_ms data_analysis Data Analysis (Quantification against Calibration Curve) lc_ms->data_analysis

References

Regulating the Crossroads of Fatty Acid Metabolism: A Technical Guide to 3-Oxodecanoyl-CoA Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxodecanoyl-CoA is a pivotal intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids, specifically the ten-carbon fatty acid, decanoic acid. The cellular concentration of this metabolite is tightly controlled, reflecting the delicate balance between energy demand and substrate availability. Dysregulation of this compound levels can have significant implications for cellular energy homeostasis and has been linked to metabolic disorders. This in-depth technical guide provides a comprehensive overview of the synthesis, degradation, and regulation of this compound, offering valuable insights for researchers and professionals in drug development.

Core Regulatory Pathways

The concentration of this compound is primarily determined by the activity of two key enzymes within the mitochondrial beta-oxidation spiral: 3-hydroxyacyl-CoA dehydrogenase and 3-ketoacyl-CoA thiolase. The regulation of these enzymes, in turn, is governed by a multi-layered system involving substrate availability, allosteric control, and transcriptional regulation orchestrated by hormonal signaling.

The Beta-Oxidation of Decanoyl-CoA

The generation and consumption of this compound is an integral part of the beta-oxidation of decanoyl-CoA. This pathway systematically shortens the fatty acyl-CoA chain by two carbons in each cycle.

Beta_Oxidation_Decanoyl_CoA Decanoyl_CoA Decanoyl-CoA (C10) trans_Decenoyl_CoA trans-Δ²-Decenoyl-CoA Decanoyl_CoA->trans_Decenoyl_CoA Acyl-CoA Dehydrogenase (MCAD) FAD -> FADH₂ L_3_Hydroxydecanoyl_CoA (S)-3-Hydroxydecanoyl-CoA trans_Decenoyl_CoA->L_3_Hydroxydecanoyl_CoA Enoyl-CoA Hydratase + H₂O Oxodecanoyl_CoA This compound L_3_Hydroxydecanoyl_CoA->Oxodecanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (HADH) NAD⁺ -> NADH + H⁺ invis1 Oxodecanoyl_CoA->invis1 3-Ketoacyl-CoA Thiolase (ACAA2) + CoA-SH Octanoyl_CoA Octanoyl-CoA (C8) Acetyl_CoA Acetyl-CoA invis1->Octanoyl_CoA invis1->Acetyl_CoA invis2

Figure 1: Beta-Oxidation of Decanoyl-CoA.
Transcriptional Regulation of Key Enzymes

The expression of the genes encoding 3-hydroxyacyl-CoA dehydrogenase (HADH) and 3-ketoacyl-CoA thiolase (ACAA2) is under the control of key transcription factors that respond to the cell's metabolic state.[1][2][3][4][5] Peroxisome proliferator-activated receptor alpha (PPARα) is a primary activator of genes involved in fatty acid oxidation, while Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) upregulates genes for fatty acid synthesis. Hormones like insulin and glucagon modulate the activity of these transcription factors to maintain metabolic homeostasis.

Transcriptional_Regulation cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_genes Target Genes Insulin Insulin PI3K_Akt PI3K/Akt Pathway Insulin->PI3K_Akt Glucagon Glucagon cAMP_PKA cAMP/PKA Pathway Glucagon->cAMP_PKA Fatty_Acids Fatty Acids PPARa PPARα Fatty_Acids->PPARa Activates SREBP1c SREBP-1c PI3K_Akt->SREBP1c Activates cAMP_PKA->SREBP1c Inhibits HADH HADH Gene (3-Hydroxyacyl-CoA Dehydrogenase) SREBP1c->HADH Represses ACAA2 ACAA2 Gene (3-Ketoacyl-CoA Thiolase) SREBP1c->ACAA2 Represses PPARa->HADH Activates PPARa->ACAA2 Activates

Figure 2: Transcriptional Regulation of HADH and ACAA2.

Quantitative Data

Table 1: Kinetic Parameters of Enzymes Involved in this compound Metabolism

EnzymeSubstrateOrganism/TissueKm (µM)Vmax (µmol/min/mg)Reference
3-Hydroxyacyl-CoA DehydrogenaseAcetoacetyl-CoA (C4)Ralstonia eutropha48149
3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxyacyl-CoAs (C4-C16)Pig heart-Most active with medium-chain substrates
3-Ketoacyl-CoA ThiolaseAcetoacetyl-CoA (C4)Sunflower cotyledons27-
3-Ketoacyl-CoA Thiolase3-Oxoacyl-CoAs (C6-C16)Sunflower cotyledons3-7-
Medium-Chain 3-Ketoacyl-CoA ThiolaseGeneralHuman fibroblasts-10.2 ± 2.3 (control)

Note: Specific kinetic data for 3-hydroxyacyl-CoA dehydrogenase with (S)-3-hydroxydecanoyl-CoA and for 3-ketoacyl-CoA thiolase with this compound in mammalian cells is limited in the available literature. The data presented provides values for related substrates to give an indication of enzyme activity.

Experimental Protocols

Accurate quantification of this compound and the activity of its metabolizing enzymes is crucial for research in this area. Below are detailed methodologies for key experiments.

Quantification of this compound by LC-MS/MS

This protocol outlines a general method for the extraction and analysis of acyl-CoAs from cultured cells, which can be optimized for this compound.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Cell_Harvest 1. Cell Harvesting - Wash cells with cold PBS - Scrape and pellet cells Extraction 2. Extraction - Resuspend pellet in cold extraction buffer (e.g., Acetonitrile/Methanol/Water) - Include internal standard Cell_Harvest->Extraction Deproteinization 3. Deproteinization - Vortex/sonicate - Centrifuge at high speed Extraction->Deproteinization Supernatant_Collection 4. Supernatant Collection - Transfer supernatant to a new tube Deproteinization->Supernatant_Collection Drying 5. Drying - Evaporate solvent under nitrogen Supernatant_Collection->Drying Reconstitution 6. Reconstitution - Resuspend dried extract in LC-MS compatible solvent Drying->Reconstitution Injection 7. LC-MS/MS Injection - Inject onto a C18 reverse-phase column Reconstitution->Injection Separation 8. Chromatographic Separation - Gradient elution to separate acyl-CoAs Injection->Separation Detection 9. Mass Spectrometry Detection - ESI in positive ion mode - MRM for specific transitions of this compound Separation->Detection Quantification 10. Quantification - Integrate peak areas - Normalize to internal standard Detection->Quantification Normalization 11. Normalization - Normalize to cell number or protein concentration Quantification->Normalization

Figure 3: Experimental Workflow for LC-MS/MS Quantification.

Detailed Steps:

  • Cell Harvesting:

    • Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Scrape cells in a minimal volume of cold PBS and transfer to a microcentrifuge tube.

    • Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.

  • Extraction:

    • Resuspend the cell pellet in a cold extraction solution (e.g., 80% methanol or a mixture of acetonitrile, methanol, and water).

    • It is crucial to include an appropriate internal standard, such as a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA, at this stage for accurate quantification.

  • Deproteinization and Clarification:

    • Thoroughly vortex or sonicate the cell suspension to ensure complete lysis and protein precipitation.

    • Centrifuge the lysate at a high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.

  • Supernatant Collection and Drying:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

    • Dry the supernatant completely using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution and LC-MS/MS Analysis:

    • Reconstitute the dried extract in a solvent compatible with the liquid chromatography mobile phase (e.g., 50% methanol in water).

    • Inject the sample onto a reverse-phase liquid chromatography column (e.g., C18) coupled to a tandem mass spectrometer.

    • Utilize electrospray ionization (ESI) in positive ion mode and monitor for specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the concentration of this compound by comparing the peak area ratio to a standard curve.

    • Normalize the final concentration to the initial cell number or total protein content of the sample.

Enzymatic Activity Assays

1. 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay:

This assay measures the NAD⁺-dependent oxidation of a 3-hydroxyacyl-CoA substrate to a 3-ketoacyl-CoA. The activity is monitored by the increase in absorbance at 340 nm due to the formation of NADH.

  • Reagents:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0.

    • Substrate: (S)-3-Hydroxydecanoyl-CoA (or other suitable 3-hydroxyacyl-CoA substrate).

    • Cofactor: NAD⁺.

    • Enzyme: Purified or partially purified 3-hydroxyacyl-CoA dehydrogenase.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, NAD⁺, and the 3-hydroxyacyl-CoA substrate in a cuvette.

    • Pre-incubate the mixture at a constant temperature (e.g., 37°C).

    • Initiate the reaction by adding the enzyme solution.

    • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the enzyme activity based on the initial rate of NADH formation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

2. 3-Ketoacyl-CoA Thiolase (ACAA2) Activity Assay:

This assay measures the CoA-dependent cleavage of a 3-ketoacyl-CoA into a shorter acyl-CoA and acetyl-CoA. The reaction is monitored in the reverse direction, measuring the disappearance of NADH in a coupled reaction with 3-hydroxyacyl-CoA dehydrogenase.

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Substrate: Octanoyl-CoA and Acetyl-CoA.

    • Cofactors: NADH and CoA-SH.

    • Coupling Enzyme: 3-Hydroxyacyl-CoA dehydrogenase.

    • Enzyme: Purified or partially purified 3-ketoacyl-CoA thiolase.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, NADH, CoA-SH, octanoyl-CoA, and 3-hydroxyacyl-CoA dehydrogenase in a cuvette.

    • Pre-incubate the mixture at a constant temperature (e.g., 37°C).

    • Initiate the reaction by adding the 3-ketoacyl-CoA thiolase enzyme solution.

    • Monitor the decrease in absorbance at 340 nm over time.

    • The rate of NADH disappearance is proportional to the rate of the thiolase reaction in the condensation direction.

Conclusion

The cellular concentration of this compound is a critical checkpoint in medium-chain fatty acid oxidation, finely tuned by a network of regulatory mechanisms. This guide has provided a detailed overview of the synthesis and degradation of this compound, the transcriptional and hormonal regulation of the key enzymes involved, and methodologies for its quantification and the characterization of enzyme activity. A deeper understanding of these regulatory processes is essential for developing therapeutic strategies targeting metabolic diseases where fatty acid oxidation is dysregulated. Future research should focus on obtaining more precise quantitative data on the cellular levels of this compound and the kinetic parameters of its metabolizing enzymes under various physiological and pathological conditions to further elucidate its role in cellular metabolism.

References

3-Oxodecanoyl-CoA in Different Cell Types: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxodecanoyl-CoA is a key metabolic intermediate in the beta-oxidation of decanoic acid, a medium-chain fatty acid. As a transient but crucial molecule, its cellular concentrations and flux are tightly regulated and reflect the metabolic state of the cell. This technical guide provides an in-depth overview of this compound, focusing on its metabolic roles in different cell types, methods for its analysis, and its potential involvement in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development.

Metabolic Role of this compound

This compound is primarily generated during the third step of the mitochondrial and peroxisomal beta-oxidation of fatty acids. This process is fundamental for energy production from lipids and is particularly active in cell types with high energy demands, such as hepatocytes, neurons, and adipocytes during lipolysis.

Mitochondrial Beta-Oxidation: In the mitochondrial matrix, long-chain fatty acids are sequentially shortened, yielding acetyl-CoA, NADH, and FADH2. This compound is formed from 3-hydroxydecanoyl-CoA by the action of 3-hydroxyacyl-CoA dehydrogenase. Subsequently, 3-ketoacyl-CoA thiolase (also known as beta-ketothiolase) catalyzes the thiolytic cleavage of this compound into octanoyl-CoA and acetyl-CoA. The acetyl-CoA then enters the citric acid cycle to generate ATP.

Peroxisomal Beta-Oxidation: Peroxisomes are also involved in the beta-oxidation of fatty acids, particularly very-long-chain fatty acids. The pathway is biochemically similar to the mitochondrial process, with this compound being a key intermediate. However, peroxisomal beta-oxidation is primarily for chain shortening, and the resulting shorter-chain acyl-CoAs are then transported to the mitochondria for complete oxidation.

This compound in Specific Cell Types:
  • Hepatocytes (Liver Cells): The liver is a central hub for fatty acid metabolism. In hepatocytes, the beta-oxidation of fatty acids, including the formation and degradation of this compound, is highly active, especially during fasting states, to provide energy and produce ketone bodies.

  • Neurons (Nerve Cells): Neurons have high energy demands to maintain ion gradients and support neurotransmission. While glucose is the primary fuel source, fatty acid oxidation can occur in neurons, particularly under certain physiological and pathological conditions. The metabolism of this compound in neurons contributes to their energy supply.

  • Adipocytes (Fat Cells): In adipocytes, fatty acids are stored as triglycerides. During periods of energy demand, these triglycerides are broken down (lipolysis), and the released fatty acids undergo beta-oxidation within the adipocytes or are released into circulation. This compound is an intermediate in this process.

Quantitative Data on this compound

The direct quantification of specific acyl-CoA species like this compound in different cell types is technically challenging due to their low abundance and transient nature. While numerous studies have profiled acyl-CoA pools in various tissues and cells, specific concentration data for this compound is not consistently reported in the literature. The tables below are structured to present such data, but currently reflect the lack of available specific values.

Table 1: Concentration of this compound in Different Cell Types

Cell TypeConditionConcentration (pmol/mg protein)Reference
HepatocytesFedNot Reported
FastedNot Reported
NeuronsBasalNot Reported
StimulatedNot Reported
AdipocytesBasalNot Reported
LipolyticNot Reported

Signaling Pathways

While direct signaling roles for this compound have not been extensively characterized, it is increasingly recognized that metabolic intermediates, including fatty acyl-CoAs, can function as signaling molecules. They can influence cellular processes by allosterically regulating enzymes or by acting as precursors for the synthesis of signaling lipids. Furthermore, the flux through fatty acid oxidation pathways, where this compound is an intermediate, can impact the activity of nutrient-sensing pathways.

Potential signaling roles of fatty acyl-CoAs, including this compound, may involve:

  • Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids and their derivatives are natural ligands for PPARs, a family of nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism. Changes in the intracellular levels of fatty acyl-CoAs could modulate PPAR activity.

  • Sirtuins: Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in metabolism and aging. The activity of some sirtuins is influenced by the cellular metabolic state, including the levels of fatty acid oxidation intermediates.

Signaling_Pathways cluster_Metabolism Fatty Acid Metabolism cluster_Signaling Potential Signaling Fatty_Acids Fatty_Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Decanoyl-CoA) Acyl_CoA_Synthetase->Fatty_Acyl_CoA Beta_Oxidation Beta-Oxidation Fatty_Acyl_CoA->Beta_Oxidation 3_Oxodecanoyl_CoA This compound Beta_Oxidation->3_Oxodecanoyl_CoA Sirtuins Sirtuins Beta_Oxidation->Sirtuins NAD+/NADH ratio PPARs PPARs 3_Oxodecanoyl_CoA->PPARs Ligand? Gene_Expression Gene Expression (Lipid Metabolism) PPARs->Gene_Expression Metabolic_Regulation Metabolic Regulation Sirtuins->Metabolic_Regulation

Potential signaling roles of this compound.

Experimental Protocols

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.

1. Sample Preparation (from cultured cells):

  • Aspirate culture medium and wash cells with ice-cold phosphate-buffered saline (PBS).
  • Immediately add ice-cold extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20, v/v/v) containing a suitable internal standard (e.g., a stable isotope-labeled acyl-CoA).
  • Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Vortex vigorously and centrifuge at high speed to pellet proteins.
  • Transfer the supernatant to a new tube and dry under a stream of nitrogen or by vacuum centrifugation.
  • Reconstitute the dried extract in a solvent compatible with the LC method.

2. Liquid Chromatography:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an ion-pairing agent is typically used.
  • Mobile Phase A: Water with an appropriate buffer (e.g., ammonium acetate or ammonium formate).
  • Mobile Phase B: Acetonitrile.
  • Gradient: A gradient from high aqueous to high organic mobile phase is used to elute the acyl-CoAs.

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
  • Detection: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

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"Cell_Culture" -> "Extraction"; "Extraction" -> "Protein_Precipitation"; "Protein_Precipitation" -> "Drying"; "Drying" -> "LC_Separation"; "LC_Separation" -> "MS_Detection"; "MS_Detection" -> "Quantification"; }

Workflow for LC-MS/MS quantification of this compound.
3-Ketoacyl-CoA Thiolase Activity Assay

The activity of 3-ketoacyl-CoA thiolase, the enzyme that degrades this compound, can be measured spectrophotometrically by monitoring the disappearance of the enolate form of the 3-ketoacyl-CoA substrate.

1. Reaction Mixture:

  • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
  • Add a source of the enzyme (e.g., cell lysate or purified protein).
  • Add Coenzyme A (CoA-SH) as a substrate.

2. Assay Procedure:

  • Initiate the reaction by adding the substrate, this compound.
  • Monitor the decrease in absorbance at approximately 303-310 nm, which corresponds to the consumption of the 3-ketoacyl-CoA.
  • The rate of decrease in absorbance is proportional to the enzyme activity.

3. Calculation of Activity:

  • The enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of the 3-ketoacyl-CoA substrate at the monitored wavelength.

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"3_Oxodecanoyl_CoA_Substrate" -> "Enzyme"; "CoA_SH" -> "Enzyme"; "Enzyme" -> "Octanoyl_CoA"; "Enzyme" -> "Acetyl_CoA"; "3_Oxodecanoyl_CoA_Substrate" -> "Spectrophotometer" [style=dashed, color="#5F6368", label="Absorbance"]; }

Principle of the 3-ketoacyl-CoA thiolase activity assay.

Conclusion

This compound is a pivotal intermediate in fatty acid metabolism across various cell types. While its direct signaling roles are still under investigation, its position within central metabolic pathways suggests a potential for regulatory influence. The analytical methods outlined in this guide provide a robust framework for researchers to quantify this compound and assess the activity of related enzymes, thereby enabling a deeper understanding of its role in cellular physiology and disease. Further research is warranted to elucidate the specific concentrations of this compound in different cellular contexts and to unravel its potential signaling functions, which could open new avenues for therapeutic intervention in metabolic disorders.

Unveiling 3-Oxodecanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the metabolic intermediate 3-Oxodecanoyl-CoA. While direct quantification of physiological concentrations of this compound in mammalian systems remains an area for future investigation, this document provides valuable insights into its metabolic context, methodologies for its quantification, and the signaling activities of closely related molecules.

Executive Summary

This compound is a key intermediate in fatty acid metabolism. Its direct physiological concentrations are not well-documented in publicly available literature. However, the presence and concentration of its derivative, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) in bacteria like Pseudomonas aeruginosa, provides indirect evidence for the existence of a this compound pool. This guide summarizes the available quantitative data for this related signaling molecule, details experimental protocols for the quantification of medium-chain acyl-CoAs, and illustrates the relevant metabolic and signaling pathways.

Quantitative Data on a Closely Related Signaling Molecule

MoleculeOrganismConditionConcentration Range
N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL)Pseudomonas aeruginosaPlanktonic cultures5 - 10 µM
N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL)Pseudomonas aeruginosaBiofilmsUp to 600 µM

This data for 3O-C12-HSL suggests the presence of its precursor, 3-oxododecanoyl-CoA, within the bacterium.

Experimental Protocols

The quantification of medium-chain acyl-CoAs like this compound is typically achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on established methods for acyl-CoA analysis.

Objective: To quantify the intracellular concentration of this compound in biological samples.

Materials:

  • Biological sample (e.g., bacterial cell pellet, tissue homogenate)

  • Internal standard (e.g., ¹³C-labeled this compound or a structurally similar acyl-CoA)

  • Extraction solvent (e.g., acetonitrile/methanol/water mixture)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Sample Preparation:

    • Homogenize the biological sample in a cold extraction solvent containing the internal standard.

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant containing the acyl-CoAs.

  • LC-MS/MS Analysis:

    • Inject the supernatant into the LC-MS/MS system.

    • Separate the acyl-CoAs using a C18 reverse-phase column with a suitable gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Detect and quantify the parent and fragment ions of this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and the standard curve.

Signaling Pathways and Metabolic Context

While direct signaling roles for this compound are not extensively characterized, it serves as a crucial intermediate in fatty acid metabolism. Furthermore, its close analog, 3-oxododecanoyl-CoA, is the precursor to the well-studied bacterial quorum-sensing molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), which has significant effects on host cells.

fatty_acid_beta_oxidation Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA Acyl-CoA Synthetase Trans-Δ2-enoyl-CoA Trans-Δ2-enoyl-CoA Acyl-CoA->Trans-Δ2-enoyl-CoA Acyl-CoA Dehydrogenase L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA Trans-Δ2-enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Oxoacyl-CoA This compound L-3-Hydroxyacyl-CoA->3-Oxoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA 3-Oxoacyl-CoA->Acetyl-CoA Thiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Fatty Acid Beta-Oxidation Pathway

The diagram above illustrates the central role of 3-oxoacyl-CoAs, including this compound, in the fatty acid beta-oxidation spiral, leading to the production of Acetyl-CoA for the TCA cycle.

The following diagram depicts the biosynthesis of N-acyl homoserine lactones (AHLs) from fatty acid precursors in bacteria.

ahl_synthesis Fatty Acid Precursor Fatty Acid Precursor Acyl-ACP Acyl-ACP Fatty Acid Precursor->Acyl-ACP 3-Oxoacyl-ACP 3-Oxoacyl-ACP Acyl-ACP->3-Oxoacyl-ACP 3-Oxoacyl-CoA This compound 3-Oxoacyl-ACP->3-Oxoacyl-CoA N-3-oxoacyl-HSL N-(3-oxododecanoyl)- L-homoserine lactone 3-Oxoacyl-CoA->N-3-oxoacyl-HSL AHL Synthase S-adenosylmethionine S-adenosylmethionine S-adenosylmethionine->N-3-oxoacyl-HSL AHL Synthase

Bacterial AHL Synthesis Pathway

The quorum-sensing molecule 3O-C12-HSL, derived from 3-oxododecanoyl-CoA, can modulate host cell signaling, leading to various cellular responses, including apoptosis.

host_cell_signaling 3O-C12-HSL N-(3-oxododecanoyl)- L-homoserine lactone Host Cell Membrane Host Cell Membrane 3O-C12-HSL->Host Cell Membrane Intracellular Signaling Cascades Intracellular Signaling Cascades Host Cell Membrane->Intracellular Signaling Cascades Gene Expression Changes Gene Expression Changes Intracellular Signaling Cascades->Gene Expression Changes Cellular Response e.g., Apoptosis, Inflammation Gene Expression Changes->Cellular Response

Host Cell Signaling by 3O-C12-HSL

Conclusion

While direct quantitative data on the physiological concentrations of this compound remains elusive, its importance as a metabolic intermediate is clear. The methodologies for its quantification are well-established, and the profound biological activities of its derivatives, such as bacterial quorum-sensing molecules, highlight the potential significance of this and other medium-chain acyl-CoAs in cellular signaling and disease. Further research is warranted to elucidate the precise concentrations and roles of this compound in various biological systems.

The Metabolic Crossroads of 3-Oxodecanoyl-CoA: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxodecanoyl-CoA is a pivotal intermediate in the catabolism of fatty acids, situated at a critical juncture in the β-oxidation spiral. As a 10-carbon, 3-ketoacyl-CoA, its metabolic fate is intricately linked to the energy homeostasis of the cell, with its processing occurring in both mitochondria and peroxisomes. Understanding the in vivo disposition of this compound is crucial for elucidating the regulation of fatty acid metabolism and for the development of therapeutic strategies targeting metabolic disorders. This technical guide provides a comprehensive overview of the in vivo metabolic fate of this compound, detailing its biochemical transformations, the enzymes involved, and the experimental methodologies used for its study.

Metabolic Pathways of this compound

The primary metabolic route for this compound is through the β-oxidation pathway, a cyclical series of four enzymatic reactions that sequentially shortens the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, FADH₂, and NADH. This process is a major source of cellular energy. This compound, being a medium-chain acyl-CoA, is primarily metabolized within the mitochondria, but can also be processed in peroxisomes, especially under conditions of high fatty acid influx.

Mitochondrial β-Oxidation

In the mitochondrial matrix, this compound is the substrate for the final step of a β-oxidation cycle. The pathway is as follows:

  • Thiolytic Cleavage: The enzyme medium-chain 3-ketoacyl-CoA thiolase (MCKAT) catalyzes the cleavage of this compound by Coenzyme A (CoA-SH). This reaction yields an eight-carbon acyl-CoA (Octanoyl-CoA) and a molecule of acetyl-CoA.

  • Further Oxidation: The newly formed Octanoyl-CoA then re-enters the β-oxidation spiral for further degradation until it is completely converted to acetyl-CoA.

  • Energy Production: The acetyl-CoA generated enters the tricarboxylic acid (TCA) cycle, leading to the production of ATP through oxidative phosphorylation.

Mitochondrial_Beta_Oxidation cluster_Mitochondrion Mitochondrial Matrix This compound This compound Octanoyl-CoA Octanoyl-CoA This compound->Octanoyl-CoA  MCKAT + CoA-SH Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA  MCKAT + CoA-SH Further_Beta_Oxidation Further_Beta_Oxidation Octanoyl-CoA->Further_Beta_Oxidation Re-enters β-Oxidation TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle

Mitochondrial metabolism of this compound.
Peroxisomal β-Oxidation

Peroxisomes also possess a β-oxidation pathway that can metabolize medium-chain acyl-CoAs like this compound. While the core reactions are similar to the mitochondrial pathway, there are key differences:

  • Enzymes: Peroxisomes have their own set of β-oxidation enzymes.

  • Energy Production: The first step, catalyzed by acyl-CoA oxidase, produces H₂O₂ instead of FADH₂ and is not directly coupled to ATP synthesis.

  • Chain Shortening: Peroxisomal β-oxidation is typically incomplete, shortening long-chain fatty acids to medium-chain acyl-CoAs, which are then transported to the mitochondria for complete oxidation.

The metabolism of this compound in peroxisomes follows a similar thiolytic cleavage to yield Octanoyl-CoA and acetyl-CoA.

Peroxisomal_Beta_Oxidation cluster_Peroxisome Peroxisome This compound This compound Octanoyl-CoA Octanoyl-CoA This compound->Octanoyl-CoA  Thiolase + CoA-SH Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA  Thiolase + CoA-SH Mitochondria Mitochondria Octanoyl-CoA->Mitochondria Transport to Mitochondria

Peroxisomal metabolism of this compound.

Quantitative Data

Direct in vivo quantification of this compound is challenging due to its transient nature as a metabolic intermediate. Its concentration is typically low and fluctuates with the metabolic state of the organism. However, studies analyzing acyl-CoA profiles in various tissues provide insights into the relative abundance of medium-chain species.

TissueAcyl-CoA SpeciesConcentration Range (nmol/g tissue)Physiological ConditionReference
Rat LiverTotal Long-Chain Acyl-CoAs15 - 50Fed[PMID: 2198422]
Rat LiverTotal Long-Chain Acyl-CoAs50 - 100Fasted[PMID: 2198422]
Mouse LiverC8-CoA (Octanoyl-CoA)~0.1 - 0.5Normal Diet[PMID: 25746370]
Mouse HeartC8-CoA (Octanoyl-CoA)~0.05 - 0.2Normal Diet[PMID: 25746370]

Enzyme Kinetics

The key enzymes responsible for the metabolism of this compound exhibit specificity for medium-chain length substrates.

EnzymeSubstrateKm (µM)Vmax (U/mg)Organism/TissueReference
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Octanoyl-CoA2 - 105 - 15Pig Liver[PMID: 6823329]
Medium-Chain 3-Ketoacyl-CoA Thiolase (MCKAT)3-Oxooctanoyl-CoA~5Not reportedRat Liver[PMID: 3837338]

Note: Specific kinetic data for this compound is scarce in the literature. The values presented are for structurally similar substrates and provide an approximation of the enzyme's affinity.

Experimental Protocols

The study of this compound metabolism in vivo requires sophisticated analytical techniques for the extraction, separation, and quantification of this labile molecule and its related metabolites.

Tissue Collection and Quenching of Metabolism

Objective: To rapidly halt enzymatic activity to preserve the in vivo concentrations of acyl-CoA esters.

Protocol:

  • Anesthetize the animal according to approved institutional protocols.

  • Excise the tissue of interest (e.g., liver, heart, skeletal muscle) as quickly as possible.

  • Immediately freeze-clamp the tissue using tongs pre-cooled in liquid nitrogen. This ensures rapid freezing and quenching of metabolic processes.

  • Store the freeze-clamped tissue at -80°C until further processing.

Extraction of Acyl-CoA Esters from Tissues

Objective: To efficiently extract acyl-CoA species from the tissue matrix while minimizing degradation.

Materials:

  • Freeze-clamped tissue

  • Homogenization buffer (e.g., 10% trichloroacetic acid (TCA) or a solvent mixture like acetonitrile/isopropanol/water)

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Protocol:

  • Weigh the frozen tissue under liquid nitrogen to prevent thawing.

  • Homogenize the tissue in ice-cold homogenization buffer containing internal standards. A bead beater or Potter-Elvehjem homogenizer can be used.

  • Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet proteins and cellular debris.

  • Collect the supernatant containing the acyl-CoA esters.

  • For TCA extracts, neutralize the supernatant with a suitable buffer (e.g., potassium carbonate).

  • Purify and concentrate the acyl-CoAs using SPE. Elute the acyl-CoAs with an appropriate organic solvent.

  • Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with the analytical method.

Quantification of this compound by LC-MS/MS

Objective: To separate and quantify this compound and other acyl-CoA species with high sensitivity and specificity.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Protocol:

  • Inject the reconstituted acyl-CoA extract onto a reverse-phase HPLC column (e.g., C18).

  • Separate the acyl-CoAs using a gradient of mobile phases, typically an aqueous buffer and an organic solvent like acetonitrile or methanol.

  • Introduce the eluent into the ESI source of the mass spectrometer.

  • Operate the mass spectrometer in positive ion mode.

  • Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound. This involves monitoring a specific precursor ion to product ion transition.

    • Precursor Ion (Q1): The m/z of the protonated this compound molecule.

    • Product Ion (Q3): A characteristic fragment ion of the CoA moiety.

  • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Experimental_Workflow cluster_Workflow Experimental Workflow for Acyl-CoA Analysis Tissue_Collection 1. Tissue Collection (Freeze-Clamping) Extraction 2. Acyl-CoA Extraction (Homogenization, SPE) Tissue_Collection->Extraction LC_MS_MS 3. LC-MS/MS Analysis (Separation, Detection) Extraction->LC_MS_MS Quantification 4. Data Analysis (Quantification) LC_MS_MS->Quantification

Workflow for in vivo analysis of this compound.

Conclusion

This compound is a key, albeit transient, intermediate in fatty acid β-oxidation. Its metabolism is crucial for cellular energy production and is tightly regulated within both mitochondria and peroxisomes. While direct in vivo quantification remains a challenge, advanced analytical techniques such as LC-MS/MS have enabled the detailed profiling of acyl-CoA species, providing valuable insights into the metabolic flux through the β-oxidation pathway. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the in vivo metabolic fate of this compound and its role in health and disease. Further research focusing on the precise quantification of this intermediate and the kinetic properties of the enzymes that metabolize it will be essential for a complete understanding of its physiological significance and for the development of novel therapeutic interventions.

The Pivotal Role of 3-Oxodecanoyl-CoA in Metabolic Reprogramming: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Key Metabolic Intermediate and its Therapeutic Potential

Introduction

Metabolic reprogramming is a hallmark of various physiological and pathological states, including cancer, metabolic syndrome, and neurodegenerative diseases. At the heart of these metabolic shifts lies a complex interplay of signaling molecules and enzymatic activities that dictate cellular fuel choices and biosynthetic processes. Emerging evidence points to the critical role of fatty acid metabolism intermediates, not just as passive products of catabolism, but as active regulators of cellular fate. This technical guide delves into the core of this regulation, focusing on the multifaceted role of 3-Oxodecanoyl-CoA, a key intermediate in the β-oxidation of medium-chain fatty acids. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the signaling pathways influenced by this compound, experimental methodologies to investigate its function, and quantitative data to support its significance in metabolic reprogramming.

The Central Role of this compound in Mitochondrial β-Oxidation

This compound is a transient but crucial intermediate in the mitochondrial β-oxidation of decanoic acid, a 10-carbon medium-chain fatty acid. The process of β-oxidation systematically shortens the fatty acyl-CoA chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2, which are subsequently utilized for ATP production through the Krebs cycle and oxidative phosphorylation.[1] The final step of each β-oxidation cycle, the thiolytic cleavage of a 3-ketoacyl-CoA, is catalyzed by a family of enzymes known as 3-ketoacyl-CoA thiolases. In the case of a 10-carbon fatty acid, this compound is the substrate for the thiolase that yields octanoyl-CoA and acetyl-CoA.[2][3]

The regulation of this pathway is intricate, with substrate availability and the energy status of the cell playing pivotal roles. The accumulation or depletion of specific acyl-CoA intermediates, such as this compound, can serve as a metabolic signal, influencing broader cellular processes.

Signaling Pathways and Metabolic Reprogramming

While direct signaling roles of this compound are still an active area of investigation, the broader class of acyl-CoAs, particularly long-chain acyl-CoAs, have been shown to modulate key signaling pathways involved in metabolic reprogramming. These insights provide a strong foundation for understanding the potential regulatory functions of this compound.

Allosteric Regulation of AMPK

AMP-activated protein kinase (AMPK) is a central energy sensor that, when activated, promotes catabolic pathways to generate ATP while inhibiting anabolic processes. Long-chain fatty acyl-CoAs have been identified as allosteric activators of AMPK, specifically targeting the β1-containing isoforms.[4] This activation leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[4] The resulting decrease in malonyl-CoA, the product of ACC, relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), thereby promoting the transport of fatty acids into the mitochondria for β-oxidation. It is plausible that an accumulation of this compound, under conditions of impaired β-oxidation, could contribute to this feedback loop, further stimulating AMPK and promoting a shift towards fatty acid catabolism.

This compound This compound AMPK AMPK This compound->AMPK Activates ACC ACC AMPK->ACC Inhibits (P) Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA Produces CPT1 CPT1 Malonyl-CoA->CPT1 Inhibits Fatty Acid Oxidation Fatty Acid Oxidation CPT1->Fatty Acid Oxidation Promotes

Figure 1: Allosteric activation of AMPK by this compound.

Regulation of Gene Expression through PPARα

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that functions as a key transcriptional regulator of lipid metabolism. Fatty acids and their CoA derivatives are known ligands for PPARα. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, including those encoding for enzymes of β-oxidation, such as 3-ketoacyl-CoA thiolase. An increase in the intracellular concentration of this compound could therefore lead to the activation of PPARα, initiating a transcriptional program to enhance the capacity of the fatty acid oxidation pathway.

cluster_nucleus Nucleus This compound This compound PPARα PPARα This compound->PPARα Activates RXR RXR PPARα->RXR Dimerizes with PPRE PPRE RXR->PPRE Binds to Target Genes Target Genes PPRE->Target Genes Activates Transcription β-oxidation Enzymes β-oxidation Enzymes Target Genes->β-oxidation Enzymes

Figure 2: PPARα-mediated gene expression regulation by this compound.

Modulation of Histone Acetylation

The availability of acetyl-CoA in the nucleus is a critical determinant of histone acetylation, an epigenetic modification that generally promotes gene transcription. Fatty acyl-CoAs have been shown to inhibit the activity of histone acetyltransferases (KATs), thereby reducing histone acetylation. This suggests a direct link between lipid metabolism and epigenetic regulation. An accumulation of this compound could potentially compete with acetyl-CoA for the active site of KATs, leading to a decrease in histone acetylation and subsequent alterations in gene expression patterns, contributing to metabolic reprogramming.

cluster_nucleus Nucleus This compound This compound KATs KATs This compound->KATs Inhibits Acetyl-CoA Acetyl-CoA Acetyl-CoA->KATs Substrate Histones Histones KATs->Histones Acetylates Acetylated Histones Acetylated Histones Histones->Acetylated Histones Gene Expression Gene Expression Acetylated Histones->Gene Expression Promotes

Figure 3: Inhibition of histone acetyltransferases by this compound.

Experimental Protocols

To investigate the role of this compound in metabolic reprogramming, a combination of experimental approaches is required. Below are detailed methodologies for key experiments.

Quantification of this compound by LC-MS/MS

Objective: To accurately measure the intracellular concentration of this compound in cell lysates or tissue homogenates.

Methodology:

  • Sample Preparation:

    • Rapidly quench metabolic activity by flash-freezing cell pellets or tissues in liquid nitrogen.

    • Extract acyl-CoAs using a cold extraction solution, such as 2.5% sulfosalicylic acid (SSA) or an acetonitrile/methanol/water mixture.

    • Include an internal standard, such as a stable isotope-labeled acyl-CoA, for accurate quantification.

    • Centrifuge the extract to pellet protein and debris.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Employ a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

    • Separate acyl-CoAs using a C18 reversed-phase column with a gradient of ammonium hydroxide and acetonitrile.

    • Utilize multiple reaction monitoring (MRM) in positive electrospray ionization mode for sensitive and specific detection of this compound and the internal standard. The transition for this compound would be from its precursor ion [M+H]+ to a characteristic product ion.

Measurement of Fatty Acid Oxidation Rates

Objective: To determine the rate of decanoic acid oxidation and the impact of experimental manipulations on this pathway.

Methodology using Radiolabeled Substrate:

  • Cell Culture and Treatment:

    • Culture cells of interest to the desired confluency.

    • Treat cells with experimental compounds (e.g., 3-ketoacyl-CoA thiolase inhibitors) for the desired duration.

  • Incubation with Radiolabeled Decanoic Acid:

    • Prepare a solution of [1-¹⁴C]decanoic acid complexed with fatty acid-free bovine serum albumin (BSA).

    • Incubate the cells with the radiolabeled substrate in a sealed system that allows for the trapping of released ¹⁴CO₂.

  • Measurement of ¹⁴CO₂ and Acid-Soluble Metabolites:

    • At the end of the incubation, add perchloric acid to stop the reaction and release dissolved ¹⁴CO₂.

    • Trap the ¹⁴CO₂ using a filter paper soaked in a strong base (e.g., NaOH).

    • Measure the radioactivity on the filter paper using a scintillation counter to determine the amount of complete oxidation.

    • Centrifuge the acidified cell suspension and measure the radioactivity in the supernatant to quantify the acid-soluble metabolites (ASMs), which represent intermediates of β-oxidation.

Methodology using High-Resolution Respirometry:

  • Sample Preparation:

    • Isolate mitochondria or permeabilize cells to allow direct access of substrates to the mitochondrial matrix.

  • Respirometry Assay:

    • Use an oxygraph to measure oxygen consumption rates.

    • Add a substrate cocktail containing decanoic acid (or octanoylcarnitine as a proxy for medium-chain fatty acid oxidation), malate, and ADP to initiate respiration.

    • Measure the oxygen consumption rate to determine the rate of fatty acid oxidation.

    • Inhibitors of specific respiratory chain complexes can be used to further dissect the pathway.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be generated from the described experiments to investigate the role of this compound in metabolic reprogramming.

Table 1: Intracellular Acyl-CoA Concentrations in Cancer Cells Treated with a 3-Ketoacyl-CoA Thiolase Inhibitor

Acyl-CoA SpeciesControl (pmol/mg protein)Thiolase Inhibitor (pmol/mg protein)Fold Change
Acetyl-CoA150.5 ± 12.395.2 ± 8.70.63
Malonyl-CoA10.2 ± 1.515.8 ± 2.11.55
Octanoyl-CoA25.8 ± 3.118.4 ± 2.50.71
This compound 5.1 ± 0.8 28.9 ± 4.2 5.67
Decanoyl-CoA12.3 ± 1.915.1 ± 2.31.23

Data are presented as mean ± standard deviation.

Table 2: Fatty Acid Oxidation Rates in Cells with Altered 3-Ketoacyl-CoA Thiolase Activity

Experimental Condition¹⁴CO₂ Production (nmol/h/mg protein)Acid-Soluble Metabolites (nmol/h/mg protein)
Control12.5 ± 1.835.2 ± 4.1
Thiolase Inhibitor3.1 ± 0.558.7 ± 6.3
Thiolase Overexpression25.8 ± 3.221.4 ± 2.9

Data are presented as mean ± standard deviation.

Conclusion

This compound, a key intermediate in medium-chain fatty acid oxidation, is emerging as a potential regulatory node in cellular metabolism. Its strategic position in the β-oxidation pathway makes its concentration a sensitive indicator of metabolic flux. While direct evidence is still being gathered, the established roles of other acyl-CoAs in modulating key signaling pathways like AMPK and PPARα, as well as in epigenetic regulation through histone acetylation, provide a compelling framework for the future investigation of this compound. The experimental protocols and data structures provided in this guide offer a robust starting point for researchers and drug development professionals to explore the therapeutic potential of targeting this compound metabolism. A deeper understanding of its role in metabolic reprogramming will undoubtedly open new avenues for the treatment of a wide range of diseases characterized by altered cellular metabolism.

References

Methodological & Application

Application Notes and Protocols for the Chemo-enzymatic Synthesis of 3-Oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxodecanoyl-CoA is a crucial intermediate in fatty acid metabolism and is of significant interest in various research fields, including the study of enzyme kinetics, metabolic pathways, and as a precursor for the synthesis of bioactive molecules. This document provides a detailed protocol for a chemo-enzymatic approach to synthesize this compound. The method involves the chemical synthesis of the precursor, 3-oxodecanoic acid, followed by its enzymatic conversion to the corresponding Coenzyme A (CoA) thioester using an acyl-CoA synthetase.

Workflow Overview

The chemo-enzymatic synthesis of this compound is a two-step process. The first step is the chemical synthesis of 3-oxodecanoic acid, followed by an enzymatic step where the synthesized acid is converted to its CoA ester.

G cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Meldrum_s_acid Meldrum's acid Acylation Acylation Reaction Meldrum_s_acid->Acylation Octanoyl_chloride Octanoyl chloride Octanoyl_chloride->Acylation Intermediate_1 Acylated Meldrum's Acid Intermediate Acylation->Intermediate_1 Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Intermediate_1->Hydrolysis_Decarboxylation 3_Oxodecanoic_acid 3-Oxodecanoic acid Hydrolysis_Decarboxylation->3_Oxodecanoic_acid Enzymatic_Reaction Enzymatic Ligation 3_Oxodecanoic_acid->Enzymatic_Reaction 3_Oxodecanoic_acid->Enzymatic_Reaction CoA Coenzyme A CoA->Enzymatic_Reaction ATP ATP ATP->Enzymatic_Reaction Acyl_CoA_Synthetase Acyl-CoA Synthetase Acyl_CoA_Synthetase->Enzymatic_Reaction 3_Oxodecanoyl_CoA This compound Enzymatic_Reaction->3_Oxodecanoyl_CoA

Figure 1: Chemo-enzymatic synthesis workflow for this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the chemo-enzymatic synthesis of this compound. Please note that actual yields may vary depending on specific laboratory conditions and reagent purity.

StepProductStarting MaterialTypical Yield (%)Purity (%)Analytical Method
Chemical Synthesis 3-Oxodecanoic acidMeldrum's acid70-85>95NMR, GC-MS
Enzymatic Synthesis This compound3-Oxodecanoic acid40-60[1]>98HPLC, LC-MS

Experimental Protocols

Part 1: Chemical Synthesis of 3-Oxodecanoic Acid

This protocol is adapted from standard methods for the synthesis of β-keto acids.

Materials:

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Pyridine

  • Octanoyl chloride

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 6 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Acylation of Meldrum's Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Meldrum's acid (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add pyridine (1.1 eq) to the solution.

    • Add octanoyl chloride (1.05 eq) dropwise to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • Once the reaction is complete, wash the organic layer with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude acylated Meldrum's acid intermediate.

  • Hydrolysis and Decarboxylation:

    • To the crude intermediate, add 6 M HCl.

    • Heat the mixture to reflux for 2-3 hours. CO₂ evolution will be observed.

    • Monitor the decarboxylation by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude 3-oxodecanoic acid by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

    • Collect the fractions containing the pure product and concentrate to yield 3-oxodecanoic acid as a solid.[2]

    • Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Enzymatic Synthesis of this compound

This protocol utilizes a long-chain acyl-CoA synthetase to catalyze the formation of the thioester bond between 3-oxodecanoic acid and Coenzyme A. Several acyl-CoA synthetases exhibit broad substrate specificity and can be used for this purpose.[3][4]

Materials:

  • 3-Oxodecanoic acid (from Part 1)

  • Coenzyme A, lithium salt

  • ATP, disodium salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Long-chain Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or commercially available)

  • Dithiothreitol (DTT)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

Procedure:

  • Enzymatic Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

      • 5 mM 3-Oxodecanoic acid (dissolved in a minimal amount of DMSO if necessary)

      • 2.5 mM Coenzyme A

      • 10 mM ATP

      • 10 mM MgCl₂

      • 1 mM DTT

      • 5-10 µg/mL Acyl-CoA Synthetase

    • Bring the final volume to 1 mL with 100 mM Tris-HCl buffer (pH 7.5).

  • Incubation:

    • Incubate the reaction mixture at 37 °C for 1-2 hours.

    • Monitor the formation of this compound by HPLC, observing the decrease in the CoA peak and the appearance of a new, more hydrophobic product peak.

  • Reaction Quenching and Purification:

    • Stop the reaction by adding an equal volume of cold acetonitrile containing 0.1% TFA.

    • Centrifuge the mixture to pellet the precipitated enzyme.

    • Load the supernatant onto a C18 SPE cartridge pre-equilibrated with 0.1% aqueous TFA.

    • Wash the cartridge with 0.1% aqueous TFA to remove ATP, salts, and unreacted CoA.

    • Elute the this compound with a solution of 50-70% acetonitrile in water containing 0.1% TFA.

    • Lyophilize the purified product to obtain this compound as a white powder.

  • Analysis:

    • Confirm the identity and purity of the product by HPLC and LC-MS. The expected mass of this compound can be calculated and compared with the experimental data.[5]

Signaling Pathways and Logical Relationships

The enzymatic synthesis of this compound follows a well-established mechanism for acyl-CoA synthetases.

G 3_Oxodecanoic_acid 3-Oxodecanoic acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 3_Oxodecanoic_acid->Acyl_CoA_Synthetase ATP ATP ATP->Acyl_CoA_Synthetase Intermediate 3-Oxodecanoyl-AMP (Enzyme-bound intermediate) Acyl_CoA_Synthetase->Intermediate Step 1: Adenylation AMP_PPi AMP + PPi Acyl_CoA_Synthetase->AMP_PPi 3_Oxodecanoyl_CoA This compound Intermediate->3_Oxodecanoyl_CoA Step 2: Thioesterification CoA Coenzyme A CoA->3_Oxodecanoyl_CoA

Figure 2: Mechanism of Acyl-CoA Synthetase reaction.

Applications in Drug Development

  • Enzyme Inhibition Assays: Synthesized this compound can be used as a substrate in high-throughput screening for inhibitors of enzymes involved in fatty acid metabolism, which are potential targets for drugs against metabolic disorders and infectious diseases.

  • Metabolic Studies: As a key metabolic intermediate, this compound is essential for studying the regulation of fatty acid oxidation and synthesis pathways.

  • Precursor for Novel Compounds: It can serve as a starting material for the synthesis of more complex molecules with potential therapeutic properties.

References

Application Notes and Protocols for the Purification of 3-Oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxodecanoyl-CoA is a key intermediate in mitochondrial fatty acid beta-oxidation, the metabolic pathway responsible for the degradation of fatty acids to produce energy. As a 3-ketoacyl-CoA, it is situated at a crucial juncture in this pathway, preceding the thiolytic cleavage that releases acetyl-CoA. The accurate purification and quantification of this compound are essential for studying the kinetics of beta-oxidation enzymes, screening for inhibitors of this pathway, and developing drugs targeting metabolic disorders. These application notes provide detailed protocols for the purification of this compound from biological samples or following its enzymatic synthesis, primarily utilizing solid-phase extraction (SPE) and reversed-phase high-performance liquid chromatography (RP-HPLC).

Overview of Purification Strategy

The purification of this compound, a moderately polar amphipathic molecule, is effectively achieved through a multi-step process. The general workflow involves:

  • Sample Preparation: Extraction of acyl-CoAs from biological matrices or termination of an enzymatic synthesis reaction.

  • Solid-Phase Extraction (SPE): A preliminary purification and concentration step to remove major contaminants.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution separation to isolate this compound to a high degree of purity.

G cluster_prep Sample Preparation cluster_spe Purification cluster_analysis Analysis start Biological Sample or Enzymatic Synthesis Reaction homogenization Homogenization in Potassium Phosphate Buffer start->homogenization precipitation Protein Precipitation (Acetonitrile/Isopropanol) homogenization->precipitation spe Solid-Phase Extraction (SPE) (C18 Cartridge) precipitation->spe hplc Reversed-Phase HPLC (C18 Column) spe->hplc analysis Purity Assessment and Quantification (UV-Vis, LC-MS) hplc->analysis

Figure 1: General workflow for the purification of this compound.

Data Presentation

The following table provides representative data for the purification of a medium-chain 3-ketoacyl-CoA, illustrating the expected yield and purity at each stage of the process. Actual results may vary depending on the starting material and specific experimental conditions.

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purity (Fold)
Crude Cell Lysate 5001000.21001
Solid-Phase Extraction 50851.7858.5
RP-HPLC 2.56526.065130

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Biological Tissue

This protocol is adapted from established methods for the extraction of acyl-CoA esters from biological tissues.

Materials:

  • Frozen biological tissue (e.g., liver, heart)

  • Homogenization Buffer: 100 mM Potassium Phosphate Buffer (pH 4.9)

  • Extraction Solvent: Acetonitrile:Isopropanol (3:1, v/v)

  • Saturated Ammonium Sulfate solution

  • Glass homogenizer

  • Centrifuge

Procedure:

  • Weigh approximately 100-200 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

  • Add 2 mL of ice-cold Homogenization Buffer.

  • Homogenize the tissue thoroughly on ice.

  • Add 2 mL of the Extraction Solvent to the homogenate and homogenize again.

  • Add 0.25 mL of saturated ammonium sulfate and 4.0 mL of acetonitrile.

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cellular debris.

  • Carefully collect the supernatant containing the acyl-CoAs for the subsequent SPE purification.

Protocol 2: Solid-Phase Extraction (SPE) of this compound

This protocol provides a method for the initial purification and concentration of this compound from the crude extract.

Materials:

  • C18 SPE Cartridge (e.g., 100 mg bed weight)

  • Methanol (HPLC grade)

  • Deionized Water

  • Wash Buffer: 5% Methanol in 25 mM Ammonium Acetate

  • Elution Buffer: 80% Methanol in 25 mM Ammonium Acetate

  • Vacuum manifold

Procedure:

  • Conditioning: Pass 2 mL of methanol through the C18 SPE cartridge.

  • Equilibration: Pass 2 mL of deionized water through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading: Load the supernatant from the extraction protocol onto the cartridge.

  • Washing: Wash the cartridge with 2 mL of Wash Buffer to remove polar impurities.

  • Elution: Elute the this compound with 1.5 mL of Elution Buffer.

  • The eluate can be concentrated under a stream of nitrogen and reconstituted in the HPLC mobile phase for further purification.

Protocol 3: Reversed-Phase HPLC Purification of this compound

This protocol details the high-resolution purification of this compound using a C18 column.

Instrumentation and Columns:

  • HPLC system with a UV-Vis detector or a mass spectrometer.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase:

  • Solvent A: 75 mM Potassium Phosphate Buffer, pH 4.9.

  • Solvent B: Acetonitrile.

HPLC Gradient:

Time (min)% Solvent A% Solvent BFlow Rate (mL/min)
060401.0
2040601.0
2540601.0
3060401.0

Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions (60% Solvent A, 40% Solvent B) for at least 15 minutes.

  • Inject the reconstituted sample from the SPE step.

  • Run the HPLC gradient as described in the table above.

  • Monitor the elution profile at 260 nm, the absorbance maximum for the adenine ring of Coenzyme A.

  • Collect the fractions corresponding to the peak of this compound.

  • The purity of the collected fractions can be assessed by re-injection into the HPLC system or by LC-MS analysis.

Signaling Pathway and Logical Relationships

Mitochondrial Fatty Acid Beta-Oxidation

This compound is an intermediate in the beta-oxidation of decanoyl-CoA, a 10-carbon fatty acid. The pathway involves a series of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.

G cluster_enzymes Decanoyl_CoA Decanoyl-CoA Enoyl_CoA Trans-Δ2-Decenoyl-CoA Decanoyl_CoA->Enoyl_CoA FAD -> FADH2 Hydroxyacyl_CoA 3-Hydroxydecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA H2O Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA NAD+ -> NADH Octanoyl_CoA Octanoyl-CoA Oxoacyl_CoA->Octanoyl_CoA Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA ACAD Acyl-CoA Dehydrogenase ECH Enoyl-CoA Hydratase HADH 3-Hydroxyacyl-CoA Dehydrogenase KAT β-Ketoacyl-CoA Thiolase

Figure 2: The role of this compound in mitochondrial fatty acid beta-oxidation.

Application Notes and Protocols for Enzyme Assays Utilizing 3-Oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxodecanoyl-CoA is a key intermediate in fatty acid metabolism, serving as a substrate for multiple enzymes crucial for both catabolic and anabolic processes. In eukaryotes, it is a transient species in the mitochondrial β-oxidation pathway, essential for energy production from fatty acids. In prokaryotes, related 3-oxoacyl-ACPs are fundamental building blocks in the type II fatty acid synthesis (FAS-II) pathway, which is vital for membrane biogenesis. The enzymes that metabolize this compound and its analogs are significant targets for drug discovery, particularly in the development of novel antibacterial agents.

These application notes provide detailed protocols for assays of key enzymes that utilize this compound or structurally similar substrates. The protocols are intended to guide researchers in academic and industrial settings in the characterization of these enzymes and the screening of potential inhibitors.

I. Featured Enzyme Assays

This document details assays for the following enzymes:

  • 3-Hydroxyacyl-CoA Dehydrogenase (HADH) : A critical enzyme in the β-oxidation pathway that catalyzes the reversible reduction of 3-oxoacyl-CoAs.

  • Acyl-CoA Dehydrogenase (ACAD) : The first enzyme in the β-oxidation cycle, responsible for the introduction of a double bond into the acyl-CoA chain.

  • 3-Oxoacyl-ACP Reductase (FabG) : An essential enzyme in the bacterial FAS-II pathway that catalyzes the reduction of 3-oxoacyl-ACP to 3-hydroxyacyl-ACP.

  • Enoyl-Acyl Carrier Protein Reductase (FabI) : The final reductase in the FAS-II elongation cycle, a key target for antibiotic development.

II. Quantitative Data Summary

The following tables summarize key quantitative data for the enzymes discussed. These values are essential for assay design and for the comparison of enzyme activity and inhibitor potency.

Table 1: Kinetic Parameters of Enzymes Utilizing 3-Oxoacyl-CoA or Analogous Substrates

EnzymeOrganismSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)Reference
3-Hydroxyacyl-CoA DehydrogenaseRalstonia eutropha H16Acetoacetyl-CoA48149-[1]
6xHis-tagged HSD10 (Human)Homo sapiensAcetoacetyl-CoA134 ± 14-74 ± 6.8[2]
FabGEscherichia coliAcetoacetyl-CoA---[3]
FabG (Y151F mutant)Escherichia coliNADPH147.7--[3]
FabG (K155A mutant)Escherichia coliNADPH166.5--[3]
Wildtype FabGEscherichia coliNADPH99.2--

Note: Data for this compound was not always available; analogous substrates are presented.

Table 2: Inhibitor Potency (IC50) against FabI

InhibitorOrganismIC50 (nM)Reference
FabimycinEscherichia coli< 10
FabimycinAcinetobacter baumannii< 10
(R)-7Escherichia coli1000
(R)-7Acinetobacter baumannii3300

III. Experimental Protocols & Visualizations

3-Hydroxyacyl-CoA Dehydrogenase (HADH) Assay

This spectrophotometric assay measures the NADH-dependent reduction of a 3-oxoacyl-CoA substrate to a 3-hydroxyacyl-CoA product. The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm.

Principle:

This compound + NADH + H+ ⇌ (S)-3-Hydroxydecanoyl-CoA + NAD+

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.3.

    • Substrate Stock: 10 mM this compound in deionized water. Store on ice.

    • NADH Stock: 10 mM NADH in cold assay buffer. Prepare fresh.

    • Enzyme Solution: Prepare a solution of HADH in cold assay buffer to a concentration that gives a linear rate of absorbance change for at least 5 minutes.

  • Assay Procedure:

    • Set a spectrophotometer to 37°C and the wavelength to 340 nm.

    • In a cuvette, prepare the reaction mixture (total volume of 1 ml):

      • 880 µl Assay Buffer

      • 50 µl NADH Stock (final concentration 0.5 mM)

      • 50 µl this compound Stock (final concentration 0.5 mM)

    • Mix by inversion and incubate in the spectrophotometer for 5 minutes to reach thermal equilibrium.

    • Initiate the reaction by adding 20 µl of the enzyme solution.

    • Immediately mix by inversion and record the decrease in absorbance at 340 nm for 5-10 minutes.

    • The rate of the reaction is calculated from the linear portion of the curve using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

Logical Workflow for HADH Assay

HADH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - Substrate Stock - NADH Stock - Enzyme Solution Mix Prepare Reaction Mix: - Buffer, NADH, Substrate Reagents->Mix Spectro Set Spectrophotometer: - 37°C - 340 nm Equilibrate Equilibrate to 37°C Spectro->Equilibrate Mix->Equilibrate Initiate Initiate with Enzyme Equilibrate->Initiate Record Record A340nm Decrease Initiate->Record Calculate Calculate Rate (Beer-Lambert Law) Record->Calculate Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA FAD -> FADH2 ACAD Acyl-CoA Dehydrogenase (ACAD) Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA H2O ECH Enoyl-CoA Hydratase Oxoacyl_CoA 3-Oxoacyl-CoA (e.g., this compound) Hydroxyacyl_CoA->Oxoacyl_CoA NAD+ -> NADH HADH 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Oxoacyl_CoA->Shorter_Acyl_CoA CoA-SH Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA CoA-SH Thiolase β-Ketothiolase Shorter_Acyl_CoA->ACAD TCA TCA Cycle Acetyl_CoA->TCA FAS_II_Pathway Acetyl_CoA Acetyl-CoA FabH FabH Acetyl_CoA->FabH Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH Acyl_ACP Acyl-ACP (Cn) Acyl_ACP->FabH Ketoacyl_ACP 3-Ketoacyl-ACP (Cn+2) Hydroxyacyl_ACP 3-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP NADPH -> NADP+ FabG FabG Enoyl_ACP trans-2-Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP H2O FabZ FabZ New_Acyl_ACP Acyl-ACP (Cn+2) Enoyl_ACP->New_Acyl_ACP NADH -> NAD+ FabI FabI Elongation_Cycle To next elongation cycle New_Acyl_ACP->Elongation_Cycle FabH->Ketoacyl_ACP CO2 + ACP

References

Application Note: Quantitative Analysis of 3-Oxodecanoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Oxodecanoyl-CoA is a key intermediate in fatty acid metabolism, specifically in the beta-oxidation pathway.[1] Accurate quantification of this and other acyl-CoA species is crucial for understanding the regulation of metabolic pathways and for the development of therapeutic agents targeting metabolic diseases. This application note describes a robust and sensitive method for the quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes a straightforward protein precipitation for sample preparation and a highly selective Multiple Reaction Monitoring (MRM) scan mode for detection.

Fatty Acid Beta-Oxidation Pathway cluster_enzymes cluster_cofactors Decanoyl_CoA Decanoyl-CoA Trans_2_Decenoyl_CoA trans-2-Decenoyl-CoA Decanoyl_CoA->Trans_2_Decenoyl_CoA FAD FAD FADH2 FADH2 L_3_Hydroxydecanoyl_CoA L-3-Hydroxydecanoyl-CoA Trans_2_Decenoyl_CoA->L_3_Hydroxydecanoyl_CoA Enoyl-CoA Hydratase H2O H2O Oxodecanoyl_CoA This compound L_3_Hydroxydecanoyl_CoA->Oxodecanoyl_CoA NAD NAD+ NADH NADH + H+ Octanoyl_CoA Octanoyl-CoA Oxodecanoyl_CoA->Octanoyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Oxodecanoyl_CoA->Acetyl_CoA β-Ketothiolase CoA_SH CoA-SH TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase Enoyl-CoA Hydratase Enoyl-CoA Hydratase 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase β-Ketothiolase β-Ketothiolase G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample (e.g., cell lysate, tissue homogenate) Add_IS Add Internal Standard (e.g., C17-CoA) Biological_Sample->Add_IS Protein_Precipitation Protein Precipitation with cold 10% Sulfosalicylic Acid Add_IS->Protein_Precipitation Centrifugation Centrifuge (15,000 x g, 10 min, 4°C) Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Injection Inject Supernatant onto LC System Supernatant_Collection->Injection Chromatography Reversed-Phase C18 Chromatography Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization MS_Analysis Tandem MS (MRM Mode) Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound Calibration_Curve->Quantification Reporting Report Results Quantification->Reporting

References

Application Note: Development of a 3-Oxodecanoyl-CoA Standard for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxodecanoyl-CoA is a key intermediate in fatty acid metabolism, specifically in the beta-oxidation pathway, and is involved in various cellular processes. Its accurate quantification is crucial for studying enzyme kinetics, screening for inhibitors of fatty acid metabolism, and understanding its role in signaling pathways such as bacterial quorum sensing. This application note provides a detailed guide for the development and use of a this compound standard for in vitro assays, covering its synthesis, purification, characterization, and application in common assay formats.

Synthesis and Purification of this compound

A reliable standard requires high purity. The following chemo-enzymatic and chemical synthesis routes can be employed to produce this compound.

Chemo-enzymatic Synthesis

This method involves the enzymatic conversion of 3-oxodecanoic acid to its coenzyme A thioester using an acyl-CoA synthetase.

Protocol:

  • Reaction Mixture: In a total volume of 1 ml, combine:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl₂

    • 5 mM ATP

    • 0.5 mM Coenzyme A (CoA-SH)

    • 0.2 mM 3-oxodecanoic acid

    • 1-5 units of a suitable long-chain acyl-CoA synthetase.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • Monitoring: Monitor the reaction progress by observing the decrease in free CoA using the DTNB assay (see section 3.1) or by analyzing small aliquots via HPLC.

  • Termination: Stop the reaction by adding perchloric acid to a final concentration of 0.6 M, followed by incubation on ice for 10 minutes to precipitate the enzyme.

  • Neutralization: Centrifuge to remove the precipitated protein and neutralize the supernatant with a solution of potassium carbonate.

Chemical Synthesis

This approach involves the activation of 3-oxodecanoic acid and its subsequent reaction with Coenzyme A.

Protocol:

  • Activation: Dissolve 3-oxodecanoic acid in an anhydrous organic solvent (e.g., tetrahydrofuran). Add an activating agent such as N,N'-carbonyldiimidazole (CDI) or isobutyl chloroformate to form a reactive intermediate.

  • Reaction with CoA: Prepare a solution of Coenzyme A in an aqueous buffer (e.g., 0.5 M NaHCO₃, pH 8.0). Add the activated 3-oxodecanoic acid solution dropwise to the CoA solution while stirring vigorously on ice.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.

  • Purification: Proceed with the purification of this compound as described below.

Purification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is an effective method for purifying this compound from the reaction mixture.[1][2]

Protocol:

  • Column: Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5.

    • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is typically effective for separating this compound from unreacted CoA and other reaction components.

  • Detection: Monitor the elution profile at 260 nm, the absorbance maximum for the adenine ring of Coenzyme A.

  • Collection and Lyophilization: Collect the fractions containing the this compound peak and lyophilize to obtain the purified product as a powder.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using the following methods.

Mass Spectrometry (MS)

LC-MS/MS is a powerful tool for confirming the molecular weight of this compound.

  • Expected Molecular Weight: The monoisotopic mass of this compound (C₃₁H₅₂N₇O₁₈P₃S) is approximately 935.23 g/mol .[3]

  • Fragmentation Pattern: A characteristic fragmentation pattern for acyl-CoAs in positive ion mode is the neutral loss of the pantoic acid-adenosine diphosphate moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR can be used to confirm the structure of the 3-oxodecanoyl moiety and its thioester linkage to Coenzyme A.

Application of this compound as a Standard in Assays

Once synthesized and characterized, the this compound standard can be used to generate standard curves for the quantification of this analyte in various assays.

Spectrophotometric Assay using DTNB (Ellman's Reagent)

This assay is suitable for measuring the activity of enzymes that consume or produce this compound by monitoring the change in free Coenzyme A. The assay relies on the reaction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) with the free sulfhydryl group of CoA to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.[4][5]

Protocol for Generating a CoA Standard Curve:

  • Reagents:

    • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.

    • DTNB Solution: 4 mg/mL DTNB in Reaction Buffer.

    • CoA Standard Solutions: Prepare a series of known concentrations of Coenzyme A (e.g., 0 to 100 µM) in the Reaction Buffer.

  • Assay:

    • In a 96-well plate, add 50 µL of each CoA standard solution.

    • Add 50 µL of the DTNB solution to each well.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

  • Data Analysis: Plot the absorbance values against the known CoA concentrations to generate a standard curve. The concentration of CoA in unknown samples can then be determined by interpolation from this curve.

Table 1: Representative Data for a Coenzyme A Standard Curve using DTNB

CoA Concentration (µM)Absorbance at 412 nm (AU)
00.050
100.185
250.420
500.835
751.250
1001.665

Note: The molar extinction coefficient of TNB is approximately 14,150 M⁻¹cm⁻¹.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assay

LC-MS/MS provides high sensitivity and specificity for the quantification of this compound.

Protocol for Generating a this compound Standard Curve:

  • Standard Preparation: Prepare a series of standard solutions of the purified this compound in a suitable solvent (e.g., 50% acetonitrile in water) over the desired concentration range (e.g., 0.1 to 100 µM).

  • Internal Standard: Add a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA) to each standard solution and sample.

  • LC Separation:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from other sample components.

  • MS/MS Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both this compound and the internal standard.

  • Data Analysis: Generate a standard curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the known concentrations of the standards.

Table 2: Representative LC-MS/MS Standard Curve Parameters for this compound

ParameterValue
Linearity (R²)> 0.99
Lower Limit of Quantification (LLOQ)0.5 µM
Upper Limit of Quantification (ULOQ)100 µM
Precision (%CV)< 15%
Accuracy (%Bias)± 15%

Signaling Pathways and Experimental Workflows

Fatty Acid Beta-Oxidation Pathway

This compound is an intermediate in the beta-oxidation of decanoyl-CoA. This pathway is a major source of cellular energy from fatty acids.

Fatty_Acid_Beta_Oxidation Decanoyl_CoA Decanoyl-CoA Enoyl_CoA Trans-Δ²-Decenoyl-CoA Decanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) Hydroxyacyl_CoA 3-Hydroxydecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (H₂O) Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Octanoyl_CoA Octanoyl-CoA Oxoacyl_CoA->Octanoyl_CoA β-Ketothiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA

Fatty Acid Beta-Oxidation Pathway
Bacterial Quorum Sensing

N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), a derivative of 3-oxodecanoic acid, is a key signaling molecule in the quorum-sensing system of Pseudomonas aeruginosa. This system regulates the expression of virulence factors.

Quorum_Sensing cluster_bacteria Pseudomonas aeruginosa LasI LasI Synthase HSL_out 3O-C12-HSL (extracellular) LasI->HSL_out synthesis HSL_in 3O-C12-HSL (intracellular) HSL_out->HSL_in diffusion LasR LasR Receptor HSL_in->LasR binding Complex LasR-HSL Complex LasR->Complex Virulence_Genes Virulence Genes Complex->Virulence_Genes activation Virulence_Factors Virulence Factors Virulence_Genes->Virulence_Factors expression

Bacterial Quorum Sensing Pathway
Experimental Workflow for Standard Development

The logical flow for developing and utilizing the this compound standard is outlined below.

Experimental_Workflow Synthesis Synthesis (Chemo-enzymatic or Chemical) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (MS, NMR) Purification->Characterization Standard_Prep Standard Preparation (Serial Dilution) Characterization->Standard_Prep Assay Assay (Spectrophotometric or LC-MS/MS) Standard_Prep->Assay Data_Analysis Data Analysis (Standard Curve Generation) Assay->Data_Analysis Quantification Quantification of Unknowns Data_Analysis->Quantification

Experimental Workflow

Conclusion

This application note provides a comprehensive framework for the synthesis, purification, characterization, and application of a this compound standard. By following these protocols, researchers can develop a reliable standard for the accurate quantification of this important metabolic intermediate, facilitating a deeper understanding of its role in various biological processes and enabling the development of novel therapeutics.

References

Application Notes and Protocols for Measuring 3-Oxodecanoyl-CoA Turnover

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Oxodecanoyl-CoA is a key intermediate in the mitochondrial fatty acid β-oxidation pathway. The turnover of this molecule, representing its rate of synthesis and degradation, is a critical indicator of mitochondrial function and lipid metabolism. The primary reaction involving this compound is its cleavage by a thiolase enzyme into Decanoyl-CoA and Acetyl-CoA[1]. Accurate measurement of this compound turnover is essential for researchers in metabolic diseases, drug development professionals targeting fatty acid oxidation, and scientists studying cellular bioenergetics. These application notes provide detailed protocols for quantifying this compound turnover using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method, and outline a potential enzymatic assay.[2][3]

Metabolic Pathway of this compound

The turnover of this compound is primarily governed by the enzyme 3-ketoacyl-CoA thiolase, a component of the mitochondrial trifunctional protein. This enzyme catalyzes the thiolytic cleavage of this compound in the presence of Coenzyme A (CoA-SH) to yield Acetyl-CoA and a fatty acyl-CoA that is two carbons shorter (Decanoyl-CoA).

cluster_reaction Mitochondrial Matrix 3_Oxodecanoyl_CoA This compound Thiolase 3-Ketoacyl-CoA Thiolase 3_Oxodecanoyl_CoA->Thiolase CoA CoA-SH CoA->Thiolase Decanoyl_CoA Decanoyl-CoA Acetyl_CoA Acetyl-CoA Thiolase->Decanoyl_CoA Thiolase->Acetyl_CoA

Caption: Thiolytic cleavage of this compound in the mitochondrial matrix.

Experimental Protocols

The measurement of this compound turnover can be approached by monitoring the change in concentration of the substrate or its products over time in a given biological system (e.g., isolated mitochondria, cell culture, or tissue homogenates).

Overall Experimental Workflow

The general procedure involves preparing the biological sample, initiating the metabolic reaction, stopping the reaction at specific time points, extracting the acyl-CoA species, and quantifying them using an appropriate analytical method.

A 1. Sample Preparation (e.g., isolated mitochondria, cell lysate) B 2. Initiation of Reaction (add substrates/reagents) A->B C 3. Time-Course Sampling (quench reaction at t0, t1, t2...) B->C D 4. Acyl-CoA Extraction (e.g., acid precipitation, solvent extraction) C->D E 5. Analytical Quantification D->E F LC-MS/MS Analysis E->F G Enzymatic Assay E->G H 6. Data Analysis (calculate turnover rate) F->H G->H

Caption: General experimental workflow for measuring acyl-CoA turnover.

Protocol 1: LC-MS/MS Method for Acyl-CoA Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the quantification of acyl-CoA species.[2] This method allows for the simultaneous measurement of the substrate (this compound) and products (Decanoyl-CoA, Acetyl-CoA).

A. Sample Preparation and Acyl-CoA Extraction

  • Reaction Quenching: At designated time points, rapidly quench the enzymatic reaction. A common method is to add a cold acid solution, such as 10% (w/v) 5-sulfosalicylic acid (SSA) or cold methanol supplemented with 5% acetic acid, to precipitate proteins and stop enzymatic activity.[2]

  • Homogenization: Homogenize the sample on ice.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 10 minutes to pellet the precipitated protein.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoA species.

  • Solid-Phase Extraction (SPE) (Optional but Recommended): To clean up the sample and concentrate the acyl-CoAs, use a C18 SPE cartridge.

    • Condition the cartridge with methanol, followed by water.

    • Load the supernatant.

    • Wash with water to remove salts and polar impurities.

    • Elute the acyl-CoAs with a methanol solution.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a small volume of the initial mobile phase (e.g., 98% mobile phase A, 2% mobile phase B).

B. LC-MS/MS Analysis

  • Chromatography:

    • Column: Use a reversed-phase C18 column (e.g., Luna C18, 100 x 2.0 mm, 3 µm).

    • Mobile Phase A: Water with 10 mM ammonium acetate (pH adjusted to 8.5 with ammonium hydroxide).

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.2 mL/min.

    • Gradient: A linear gradient should be optimized to separate this compound, Decanoyl-CoA, and Acetyl-CoA. A representative gradient is:

      • 0-1.5 min: 2% B

      • 1.5-5 min: 2% to 95% B

      • 5-14.5 min: Hold at 95% B

      • 14.5-15 min: 95% to 2% B

      • 15-20 min: Hold at 2% B

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each target acyl-CoA must be determined using authentic standards.

      • The fragmentation of acyl-CoAs typically involves a neutral loss of the adenosine diphosphate portion.

C. Quantification

  • Create a calibration curve using a series of known concentrations of this compound, Decanoyl-CoA, and Acetyl-CoA standards.

  • Calculate the concentration of each analyte in the samples by comparing their peak areas to the calibration curve.

  • The turnover rate can be calculated as the rate of disappearance of this compound or the rate of appearance of Decanoyl-CoA and Acetyl-CoA (nmol/min/mg protein).

Protocol 2: Coupled Enzymatic Assay (Conceptual)

This protocol outlines a conceptual approach based on methods for similar molecules. It relies on coupling the production of a product (e.g., Acetyl-CoA) to a secondary reaction that produces a detectable change in absorbance or fluorescence (e.g., NADH production or consumption).

A. Principle

The turnover of this compound produces Acetyl-CoA. The amount of Acetyl-CoA can be measured using an enzyme cycling assay. For example, Acetyl-CoA can be reacted with oxaloacetate to form citrate, a reaction catalyzed by citrate synthase. The CoA-SH released can be quantified.

B. Reagents

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • This compound (substrate)

  • Coenzyme A (CoA-SH)

  • Biological sample (e.g., mitochondrial extract containing 3-ketoacyl-CoA thiolase)

  • Quenching reagent (e.g., perchloric acid)

  • Neutralizing agent (e.g., potassium carbonate)

  • Coupled assay reagents:

    • Citrate synthase

    • Malate dehydrogenase

    • L-malate

    • NAD+

    • DTNB (Ellman's reagent) for an alternative CoA-SH detection method.

C. Procedure

  • Primary Reaction:

    • In a microplate well or cuvette, combine the reaction buffer, biological sample, and CoA-SH.

    • Initiate the reaction by adding this compound.

    • Incubate at a controlled temperature (e.g., 37°C).

    • Stop the reaction at various time points by adding the quenching reagent.

    • Neutralize the samples.

  • Quantification of Acetyl-CoA (by NADH formation):

    • To the quenched and neutralized sample, add the coupled assay reagents (citrate synthase, malate dehydrogenase, L-malate, NAD+).

    • In this system, citrate synthase will use the Acetyl-CoA, releasing CoA. To drive the reaction, malate dehydrogenase converts L-malate to oxaloacetate, reducing NAD+ to NADH.

    • Monitor the increase in absorbance at 340 nm (for NADH).

  • Calculation:

    • Use a standard curve of known Acetyl-CoA concentrations to determine the amount produced in your samples.

    • Calculate the turnover rate based on the amount of product formed per unit of time per amount of protein.

Data Presentation

Quantitative data should be organized to facilitate clear interpretation and comparison.

Table 1: Example Kinetic Parameters for Acyl-CoA Metabolism Enzymes

This table presents example kinetic data for related enzymes to illustrate the types of parameters that are determined in such studies.

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)Source
Succinyl-CoA SynthetaseSuccinate0.143 ± 0.0019.85 ± 0.14
Succinyl-CoA Synthetase3-Sulfinopropionate0.818 ± 0.0460.12 ± 0.01
Table 2: Template for Reporting this compound Turnover Data

This table provides a structured format for presenting the results from turnover experiments.

Experimental ConditionTime Point (min)[this compound] (nmol/mg protein)[Decanoyl-CoA] (nmol/mg protein)[Acetyl-CoA] (nmol/mg protein)Calculated Turnover Rate (nmol/min/mg protein)
Control Group0
5
10
15
Treatment Group X0
5
10
15

References

Application Notes and Protocols for Utilizing 3-Oxodecanoyl-CoA in Mitochondrial Respiration Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial fatty acid β-oxidation (FAO) is a critical metabolic pathway for energy production in many tissues, particularly in the heart, skeletal muscle, and liver.[1] Dysregulation of FAO is implicated in a variety of metabolic diseases, including heart failure, non-alcoholic fatty liver disease (NAFLD), and insulin resistance.[2] 3-Oxodecanoyl-CoA is a key intermediate in the mitochondrial β-oxidation of decanoyl-CoA, a medium-chain fatty acid. The study of its metabolism provides a window into the function of the latter stages of the β-oxidation spiral. This document provides detailed application notes and protocols for the use of this compound as a substrate in mitochondrial respiration assays to investigate the activity of specific enzymes within the FAO pathway and to screen for potential modulators of this pathway.

Coenzyme A (CoA) and its derivatives, such as this compound, are central to numerous metabolic processes, including the tricarboxylic acid (TCA) cycle and fatty acid metabolism.[3][4] The measurement of oxygen consumption rates (OCR) using substrates like this compound allows for a functional assessment of the mitochondrial respiratory chain and the enzymes directly involved in the processing of this intermediate.[5]

Signaling and Metabolic Pathways

The mitochondrial β-oxidation of fatty acids is a cyclical process that shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH. This compound is an intermediate in the oxidation of decanoyl-CoA. Its metabolism is catalyzed by the enzyme medium-chain 3-ketoacyl-CoA thiolase (MCKAT), which cleaves this compound into octanoyl-CoA and acetyl-CoA. The acetyl-CoA then enters the TCA cycle, while the octanoyl-CoA undergoes further rounds of β-oxidation. The reducing equivalents (NADH and FADH₂) generated during these processes donate electrons to the electron transport chain (ETC), driving oxidative phosphorylation and oxygen consumption.

dot

Fatty_Acid_Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondrial_matrix Mitochondrial Matrix Decanoic_Acid Decanoic Acid Decanoyl_CoA Decanoyl-CoA Decanoic_Acid->Decanoyl_CoA Acyl-CoA Synthetase, CPT System 3_Oxodecanoyl_CoA This compound Decanoyl_CoA->3_Oxodecanoyl_CoA Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase Octanoyl_CoA Octanoyl-CoA 3_Oxodecanoyl_CoA->Octanoyl_CoA MCKAT Acetyl_CoA_1 Acetyl-CoA 3_Oxodecanoyl_CoA->Acetyl_CoA_1 MCKAT Beta_Oxidation Further β-Oxidation Cycles Octanoyl_CoA->Beta_Oxidation TCA_Cycle TCA Cycle Acetyl_CoA_1->TCA_Cycle Beta_Oxidation->TCA_Cycle Acetyl-CoA FADH2_NADH FADH₂ + NADH Beta_Oxidation->FADH2_NADH TCA_Cycle->FADH2_NADH ETC Electron Transport Chain H2O H₂O ETC->H2O ATP ATP ETC->ATP Oxidative Phosphorylation O2 O₂ O2->ETC FADH2_NADH->ETC

Caption: Mitochondrial β-oxidation of decanoic acid.

Application Notes

The use of this compound as a substrate in mitochondrial respiration assays offers several advantages:

  • Specificity: It allows for the targeted assessment of the enzymatic steps downstream of its formation in the β-oxidation pathway, primarily the activity of medium-chain 3-ketoacyl-CoA thiolase (MCKAT).

  • Bypassing Initial Steps: As an intermediate, this compound bypasses the initial fatty acid activation and transport steps involving acyl-CoA synthetases and the carnitine palmitoyltransferase (CPT) system. This can be useful for dissecting defects within the β-oxidation spiral itself.

  • Screening Platform: This assay can be adapted for high-throughput screening of compounds that may modulate MCKAT activity or subsequent steps in mitochondrial metabolism.

Considerations for Experimental Design:

  • Sample Type: This protocol can be adapted for use with isolated mitochondria, permeabilized cells, or permeabilized tissues. The integrity of the mitochondrial membrane is crucial for accurate measurements.

  • Substrate Purity and Handling: Ensure the high purity of this compound. Prepare fresh stock solutions and store them appropriately to prevent degradation.

  • Co-substrates: The inclusion of a TCA cycle intermediate, such as malate, is recommended to facilitate the condensation of acetyl-CoA with oxaloacetate, thereby regenerating Coenzyme A and preventing feedback inhibition of the thiolase reaction.

  • Controls: Appropriate controls are essential for data interpretation. These should include vehicle controls, and potentially inhibitors of the electron transport chain (e.g., rotenone and antimycin A) to determine non-mitochondrial oxygen consumption.

Experimental Protocols

Protocol 1: Mitochondrial Respiration Assay in Isolated Mitochondria using a Seahorse XF Analyzer

This protocol is adapted from general procedures for measuring fatty acid oxidation and should be optimized for the specific experimental system.

Materials:

  • Isolated mitochondria (e.g., from liver, heart, or skeletal muscle)

  • This compound (high purity)

  • Seahorse XF Analyzer (e.g., XFe96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2 at 37°C

  • Malate

  • ADP

  • Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit or prepared separately)

  • BCA Protein Assay Kit

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from the tissue of interest using standard differential centrifugation protocols. Determine the protein concentration using a BCA assay.

  • Plate Coating (Optional): For better adherence of mitochondria, pre-coat the Seahorse XF plate with a suitable agent like poly-D-lysine.

  • Mitochondria Seeding:

    • Dilute the isolated mitochondria in cold MAS to the desired concentration (typically 2-10 µg of protein per well, requires optimization).

    • Add the mitochondrial suspension to each well of the Seahorse XF plate.

    • Centrifuge the plate at 2,000 x g for 20 minutes at 4°C to adhere the mitochondria to the bottom of the wells.

    • After centrifugation, add warm (37°C) MAS to each well to a final volume of 180 µL (for XFe96).

  • Substrate and Compound Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or a mild buffer). The final working concentration in the well will need to be optimized (start with a range of 10-50 µM).

    • Prepare stock solutions of malate (final concentration 2-5 mM), ADP (final concentration 1-4 mM), and the mitochondrial inhibitors (e.g., oligomycin 1 µM, FCCP 0.5-2 µM, rotenone/antimycin A 0.5 µM).

  • Seahorse XF Analyzer Setup and Assay:

    • Hydrate the sensor cartridge overnight according to the manufacturer's instructions.

    • On the day of the assay, replace the hydration solution with XF Calibrant and incubate at 37°C in a non-CO₂ incubator for at least 1 hour.

    • Load the prepared substrates and compounds into the appropriate ports of the sensor cartridge. A suggested injection strategy is:

      • Port A: this compound + Malate

      • Port B: ADP

      • Port C: Oligomycin

      • Port D: FCCP followed by Rotenone/Antimycin A

    • Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.

  • Data Analysis:

    • Measure the basal oxygen consumption rate (OCR).

    • After the injection of this compound and malate, measure the substrate-stimulated OCR.

    • Subsequent injections will allow for the determination of key mitochondrial parameters such as ATP-linked respiration, maximal respiration, and spare respiratory capacity in the presence of the fatty acid intermediate.

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Seahorse_Workflow cluster_prep Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis Isolate_Mito Isolate Mitochondria Seed_Plate Seed Mitochondria in XF Plate Isolate_Mito->Seed_Plate Run_Assay Run Assay Protocol Seed_Plate->Run_Assay Prep_Substrates Prepare Substrates and Inhibitors Load_Cartridge Load Substrates into Cartridge Prep_Substrates->Load_Cartridge Calibrate Calibrate Sensor Cartridge Calibrate->Load_Cartridge Load_Cartridge->Run_Assay Measure_OCR Measure Oxygen Consumption Rate (OCR) Run_Assay->Measure_OCR Calculate_Params Calculate Bioenergetic Parameters Measure_OCR->Calculate_Params

Caption: Experimental workflow for Seahorse XF assay.

Protocol 2: Respiration Assay in Permeabilized Cells

This protocol allows for the measurement of mitochondrial respiration in a more intact cellular environment, where the plasma membrane is selectively permeabilized.

Materials:

  • Adherent cells cultured in a Seahorse XF plate

  • Permeabilizing agent (e.g., saponin or digitonin)

  • MAS (as described in Protocol 1)

  • This compound, malate, ADP, and mitochondrial inhibitors (as in Protocol 1)

Procedure:

  • Cell Culture: Seed cells in a Seahorse XF plate and culture until they reach the desired confluency.

  • Permeabilization:

    • On the day of the assay, wash the cells with MAS.

    • Add MAS containing a titrated concentration of the permeabilizing agent (e.g., 10-50 µg/mL saponin). Incubate for a short period (5-10 minutes) to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

    • Wash the cells gently with MAS to remove the permeabilizing agent and cytosolic components.

  • Assay: Proceed with the Seahorse XF assay as described in Protocol 1, starting from step 5. The injection strategy will be similar, providing the mitochondria with exogenous substrates.

Data Presentation and Interpretation

The quantitative data obtained from the mitochondrial respiration assays should be summarized in tables for clear comparison.

Table 1: Example Data Table for Mitochondrial Respiration Parameters

ParameterControl (Vehicle)This compound (X µM)% Change
Basal Respiration (pmol O₂/min/µg protein)
Substrate-Stimulated Respiration (pmol O₂/min/µg protein)
ATP-Linked Respiration (pmol O₂/min/µg protein)
Maximal Respiration (pmol O₂/min/µg protein)
Spare Respiratory Capacity (%)
Non-Mitochondrial Respiration (pmol O₂/min/µg protein)

Interpretation of Results:

  • An increase in substrate-stimulated respiration upon the addition of this compound indicates that the mitochondria are capable of utilizing this intermediate to drive the electron transport chain.

  • The magnitude of the OCR increase can provide a relative measure of the activity of the downstream β-oxidation enzymes and the TCA cycle.

  • Comparing the response to this compound with other fatty acid substrates (e.g., palmitoyl-carnitine) can help to pinpoint specific enzymatic defects or points of regulation within the FAO pathway.

  • In drug screening applications, a decrease in this compound-driven respiration in the presence of a test compound could suggest inhibition of MCKAT or other downstream metabolic processes.

Logical Relationships in Data Interpretation

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Data_Interpretation cluster_observation Observation cluster_interpretation Interpretation OCR_Increase Increased OCR with This compound Functional_Pathway Functional downstream β-oxidation and ETC OCR_Increase->Functional_Pathway OCR_Decrease Decreased OCR with This compound + Inhibitor Inhibition Inhibition of MCKAT or downstream pathways OCR_Decrease->Inhibition No_Change No change in OCR Defect Potential defect in MCKAT or subsequent enzymes No_Change->Defect

Caption: Interpreting changes in oxygen consumption rate.

Conclusion

The use of this compound in mitochondrial respiration assays provides a valuable tool for the detailed investigation of fatty acid β-oxidation. By adapting existing protocols, researchers can gain specific insights into the function of the latter stages of this crucial metabolic pathway. The protocols and application notes provided herein offer a framework for designing and executing these experiments, contributing to a deeper understanding of mitochondrial metabolism in health and disease.

References

Application Notes: Cellular Uptake and Analysis of Medium-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Medium-chain fatty acids (MCFAs), such as octanoic acid (C8) and decanoic acid (C10), are important molecules in cellular metabolism, serving as both energy sources and signaling molecules. Their metabolic fate is intrinsically linked to their conversion into medium-chain acyl-Coenzyme A (MC-acyl-CoA) thioesters. This activation step is crucial for their entry into various metabolic pathways, most notably mitochondrial β-oxidation for ATP production.[1] Understanding the dynamics of MCFA uptake and their subsequent conversion to MC-acyl-CoAs is vital for research in metabolic diseases, neurological disorders, and drug development.

It is a critical biological distinction that cells primarily take up free fatty acids from the extracellular environment, not their acyl-CoA esters. MCFAs are generally understood to cross the plasma membrane through passive diffusion, driven by a concentration gradient, although protein-mediated transport may also play a role.[2][3][4][5] Once inside the cell, MCFAs are rapidly "activated" by being covalently linked to Coenzyme A. This reaction is catalyzed by members of the Acyl-CoA Synthetase Medium-Chain (ACSM) family of enzymes, which are predominantly located in the mitochondrial matrix.

Therefore, assessing the cellular processing of MCFAs requires a two-pronged approach:

  • Measuring the uptake of the MCFA into the cell.

  • Quantifying the intracellular pool of the resulting MC-acyl-CoA .

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure both of these critical steps using fluorescent-based assays and the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Fluorescent Medium-Chain Fatty Acid (MCFA) Cellular Uptake Assay

This protocol describes a method to quantify the rate of MCFA uptake into live cultured cells using a fluorescent fatty acid analog. BODIPY™-labeled fatty acids are commonly used as they closely mimic their natural counterparts and their fluorescence is sensitive to the local environment. The increase in intracellular fluorescence provides a direct measure of fatty acid uptake.

Principle

Cells are incubated with a fluorescent MCFA analog (e.g., BODIPY™ FL C12, a commonly used proxy for MCFAs). As the analog is transported into the cell, the intracellular fluorescence increases. This increase can be monitored in real-time (kinetic mode) or at a fixed endpoint using a fluorescence microplate reader. To improve accuracy, an extracellular quenching agent can be used to eliminate the signal from any probe remaining outside the cells, ensuring that only internalized fluorescence is measured.

Materials

  • Adherent cells of interest (e.g., HepG2, C2C12, 3T3-L1 adipocytes)

  • Black, clear-bottom 96-well cell culture plates

  • Fluorescent fatty acid analog (e.g., BODIPY™ FL C12)

  • Serum-free, phenol red-free cell culture medium

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Extracellular Quenching Solution (optional, available in commercial kits)

  • Fluorescence microplate reader with bottom-read capability and filters for 488 nm excitation and 523 nm emission.

Procedure

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that ensures they are ~90% confluent on the day of the assay. Culture overnight in a 37°C, 5% CO₂ incubator.

  • Serum Starvation: On the day of the assay, gently aspirate the growth medium. Wash the cells once with serum-free medium. Add 90 µL of serum-free, phenol red-free medium to each well and incubate for 1-2 hours at 37°C to bring cells to a basal state.

  • Compound Incubation (for inhibitor/activator screening): Remove the starvation medium and add 100 µL of medium containing the test compounds or vehicle control. Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Preparation of Uptake Reaction Mix: Prepare a 2X working solution of the fluorescent fatty acid probe in pre-warmed Assay Buffer. If using a quencher, add it to this mix according to the manufacturer's instructions. For example, dilute a 200X probe stock to 2X. Protect the solution from light.

  • Initiation of Uptake: Add 100 µL of the 2X Uptake Reaction Mix to each well, bringing the final volume to 200 µL. Use of a multichannel pipette is recommended for consistency.

  • Fluorescence Measurement:

    • Kinetic Mode: Immediately place the plate in a pre-warmed (37°C) microplate reader. Measure fluorescence (Ex/Em = 488/523 nm) every 1-2 minutes for 60 minutes using the bottom-read function.

    • Endpoint Mode: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light. After incubation, measure the final fluorescence.

  • Data Normalization: After the assay, lyse the cells and determine the total protein content in each well using a standard protein assay (e.g., BCA).

Data Analysis

  • Subtract the average fluorescence of no-cell background control wells from all measurements.

  • For kinetic data, the rate of fatty acid uptake is the slope of the linear portion of the fluorescence versus time curve.

  • Normalize the uptake rate (or endpoint fluorescence) to the protein concentration of each well (e.g., RFU/min/µg protein).

  • When screening compounds, express the results as a percentage of the vehicle control uptake.

Protocol 2: Quantification of Intracellular Medium-Chain Acyl-CoAs by LC-MS/MS

This protocol provides a method for the accurate and sensitive quantification of specific MC-acyl-CoAs (e.g., octanoyl-CoA, decanoyl-CoA) from cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is the definitive method to confirm that exogenously supplied MCFAs have been taken up and metabolically activated.

Principle

Cells are incubated with MCFAs. The metabolism is then rapidly quenched, and intracellular metabolites, including MC-acyl-CoAs, are extracted. The MC-acyl-CoAs in the extract are separated from other molecules using reversed-phase liquid chromatography and are then detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the signal of the endogenous MC-acyl-CoA to that of a known amount of a stable-isotope labeled or odd-chain internal standard.

Materials

  • Cultured cells treated with MCFAs (e.g., octanoic acid, decanoic acid)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Extraction Solvent: 80% Methanol (LC-MS grade) or Acetonitrile/Methanol/Water (2:2:1 v/v/v).

  • Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA (C17-CoA) or stable isotope-labeled [¹³C₈]-Octanoyl-CoA)

  • UHPLC system coupled to a triple quadrupole mass spectrometer

  • Reversed-phase C18 column (e.g., 100 x 2.0 mm, 3 µm)

Procedure

  • Cell Culture and Treatment: Grow cells to ~80-90% confluency in appropriate culture plates (e.g., 6-well or 10 cm dishes). Treat with the desired concentration of MCFAs for the specified time.

  • Metabolic Quenching and Cell Harvest:

    • Aspirate the culture medium.

    • Immediately wash the cells twice with 5-10 mL of ice-cold PBS to remove extracellular MCFAs and stop metabolic activity.

    • Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a centrifuge tube.

    • Centrifuge at 1,000 rpm for 5 minutes at 4°C. Aspirate and discard the supernatant.

  • Acyl-CoA Extraction:

    • To the cell pellet (from ~2x10⁶ cells), add 500 µL of ice-cold Extraction Solvent containing the internal standard at a known concentration.

    • Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.

    • Incubate at -80°C for 15 minutes to ensure complete protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.

    • Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50 mM ammonium acetate, pH 6.8).

  • LC-MS/MS Analysis:

    • Chromatography:

      • Mobile Phase A: 5 mM Ammonium Acetate in water, pH 6.8.

      • Mobile Phase B: Methanol.

      • Gradient: Use a suitable gradient to separate short- and medium-chain acyl-CoAs. Example: 2% B for 1.5 min, ramp to 95% B over 4 min, hold for 8 min, then re-equilibrate at 2% B.

      • Flow Rate: 0.2 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • MRM Transitions: Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard. Acyl-CoAs often show a characteristic neutral loss of the phosphopantetheine group (m/z 507).

        • Octanoyl-CoA (C8-CoA): m/z 894 → 387

        • Decanoyl-CoA (C10-CoA): m/z 922 → 415

        • Heptadecanoyl-CoA (C17-CoA, IS): Monitor appropriate transition.

Data Analysis

  • Integrate the peak areas for each MC-acyl-CoA and the internal standard.

  • Generate a standard curve by plotting the peak area ratio (analyte/IS) against the concentration of a series of acyl-CoA standards.

  • Calculate the concentration of each MC-acyl-CoA in the sample using the standard curve.

  • Normalize the final concentration to the initial protein amount or cell number of the sample (e.g., pmol/mg protein).

Data Presentation

Quantitative data from cellular uptake assays should be organized to facilitate clear interpretation and comparison across different experimental conditions.

Table 1: Illustrative Kinetic Parameters of MCFA Uptake in Cultured Cells

Cell TypeMCFAApparent Kₘ (µM)Apparent Vₘₐₓ (pmol/min/mg protein)Uptake Mechanism
AstrocyteC8 (Octanoate)Not Applicable-Passive Diffusion
AstrocyteC10 (Decanoate)Not Applicable-Passive Diffusion
C2C12 MyotubeC8 (Octanoate)55120Mixed
HepG2 HepatocyteC10 (Decanoate)40250Mixed

Note: This table contains hypothetical but physiologically plausible values for Kₘ and Vₘₐₓ to illustrate data presentation. The primary uptake mechanism for MCFAs is considered to be passive diffusion, which is not saturable and thus does not follow Michaelis-Menten kinetics (Kₘ and Vₘₐₓ are not applicable). However, contributions from protein transporters can introduce a saturable component.

Table 2: Example Intracellular MC-acyl-CoA Concentrations Following MCFA Treatment

Cell TypeTreatment Condition (2 hours)Octanoyl-CoA (C8-CoA) (pmol/mg protein)Decanoyl-CoA (C10-CoA) (pmol/mg protein)
Mouse Cortical SlicesControl (5 mM Glucose)1.2 ± 0.20.9 ± 0.1
Mouse Cortical Slices+ 200 µM Octanoic Acid15.6 ± 2.11.1 ± 0.2
Mouse Cortical Slices+ 200 µM Decanoic Acid1.4 ± 0.322.5 ± 3.4
Human AstrocytesControl0.8 ± 0.10.6 ± 0.1
Human Astrocytes+ 100 µM Octanoic Acid9.8 ± 1.50.7 ± 0.2

Note: Data are presented as mean ± SEM. Values are illustrative, based on findings that show significant accumulation of the corresponding acyl-CoA upon treatment with the respective MCFA.

Visualizations

Diagram 1: General Experimental Workflow

G cluster_0 Protocol 1: Fluorescent MCFA Uptake Assay cluster_1 Protocol 2: Intracellular MC-acyl-CoA Quantification A1 Seed Cells in 96-well Plate A2 Serum Starve Cells (1-2 hours) A1->A2 A3 Add Fluorescent MCFA (e.g., BODIPY-C12) A2->A3 A4 Measure Fluorescence (Kinetic or Endpoint) A3->A4 A5 Normalize to Protein & Calculate Uptake Rate A4->A5 B1 Culture Cells & Treat with MCFA B2 Quench & Harvest Cells (Ice-cold PBS) B1->B2 B3 Extract Metabolites (e.g., 80% Methanol + IS) B2->B3 B4 Analyze by LC-MS/MS (MRM) B3->B4 B5 Quantify using Standard Curve B4->B5

Caption: Experimental workflows for MCFA uptake and intracellular MC-acyl-CoA analysis.

Diagram 2: Cellular Uptake and Metabolic Activation of MCFAs

G cluster_cell Cell cluster_mito Mitochondrion MC_acyl_CoA MC-acyl-CoA (e.g., Octanoyl-CoA) BetaOx β-Oxidation MC_acyl_CoA->BetaOx ACSM ACSM ACSM->MC_acyl_CoA CoA Coenzyme A CoA->ACSM MCFA_in MCFA (Intracellular) MCFA_in->ACSM MCFA_out MCFA (Extracellular) MCFA_out->MCFA_in Passive Diffusion

Caption: Uptake and mitochondrial activation of a medium-chain fatty acid (MCFA).

Diagram 3: Logical Relationships in MCFA Metabolism

G Ext_MCFA Extracellular MCFA Concentration Uptake Cellular Uptake (Diffusion) Ext_MCFA->Uptake Int_MCFA Intracellular MCFA Pool Uptake->Int_MCFA ACSM ACSM Activity Int_MCFA->ACSM Int_AcylCoA Intracellular MC-acyl-CoA Pool ACSM->Int_AcylCoA Metabolism Metabolic Fates Int_AcylCoA->Metabolism

Caption: Key factors influencing the intracellular pool of medium-chain acyl-CoAs.

References

Application Notes and Protocols: Radiolabeling of 3-Oxodecanoyl-CoA for Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxodecanoyl-CoA is a key intermediate in fatty acid metabolism, specifically in the beta-oxidation pathway. Its role in cellular energy homeostasis and potential involvement in various metabolic disorders make it a molecule of significant interest for research. Tracer studies utilizing radiolabeled this compound are invaluable for elucidating its metabolic fate, quantifying flux through metabolic pathways, and identifying its interactions with cellular components. This document provides detailed application notes and protocols for the radiolabeling of this compound, primarily with Carbon-14 (¹⁴C), and its subsequent use in tracer studies.

The presented protocols focus on a chemoenzymatic approach, which offers high specificity and yield. This method involves the initial synthesis of a radiolabeled precursor, followed by enzymatic conversion to the final product. This approach is often more straightforward than a complete chemical synthesis, especially for complex molecules like coenzyme A esters.

Data Presentation

The following tables summarize key quantitative data relevant to the synthesis and application of radiolabeled acyl-CoAs. While specific data for this compound is limited in the literature, the provided values for similar molecules offer a reasonable expectation for experimental outcomes.

Table 1: Radioisotope Characteristics for Tracer Studies

RadioisotopeHalf-lifeEmission TypeMaximum Energy (MeV)Common Precursors
Carbon-14 (¹⁴C)5730 yearsBeta (β⁻)0.156[¹⁴C]Acetic Acid, [¹⁴C]Decanoic Acid
Tritium (³H)12.3 yearsBeta (β⁻)0.0186[³H]Decanoic Acid, NaB³H₄

Table 2: Typical Yields and Specific Activities for Radiolabeled Acyl-CoA Synthesis

Synthesis StepMethodStarting MaterialTypical Yield (%)Typical Specific Activity (mCi/mmol)
Chemical Synthesis of [¹⁴C]Decanoyl-CoA Acyl-CoA Synthetase[1-¹⁴C]Decanoic Acid>9050 - 60
Acyl Chloride Formation[1-¹⁴C]Decanoic Acid~7550 - 60
Enzymatic Oxidation to [¹⁴C]this compound 3-Hydroxyacyl-CoA Dehydrogenase[¹⁴C]3-Hydroxydecanoyl-CoA>9550 - 60
Purification HPLCCrude Reaction Mixture~8550 - 60

Table 3: Example Data from in vivo Tracer Study with ¹⁴C-labeled Fatty Acid in Mice (24-hour post-injection)

Tissue% of Injected Dose per Gram of Tissue
Liver15.2 ± 2.5
Heart8.7 ± 1.8
Skeletal Muscle4.1 ± 0.9
Adipose Tissue (Brown)12.5 ± 3.1
Adipose Tissue (White)5.8 ± 1.2
Brain0.5 ± 0.1
Blood2.3 ± 0.4

Data presented are representative values from literature for long-chain fatty acids and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of [1-¹⁴C]this compound

This protocol outlines a two-step enzymatic synthesis of [1-¹⁴C]this compound, starting from commercially available [1-¹⁴C]decanoic acid.

Materials:

  • [1-¹⁴C]Decanoic acid (specific activity 50-60 mCi/mmol)

  • Coenzyme A (CoA) lithium salt

  • Acyl-CoA Synthetase (from Pseudomonas sp. or similar)

  • 3-Hydroxyacyl-CoA Dehydrogenase (from porcine heart or recombinant)

  • ATP, MgCl₂, NAD⁺

  • Dithiothreitol (DTT)

  • Potassium phosphate buffer (pH 7.4)

  • Tricine buffer (pH 8.5)

  • HPLC system with a C18 reverse-phase column and a radioactivity detector

  • Scintillation counter

Step 1: Synthesis of [1-¹⁴C]Decanoyl-CoA

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • 100 µL of 100 mM Potassium phosphate buffer (pH 7.4)

    • 10 µL of 100 mM ATP

    • 10 µL of 100 mM MgCl₂

    • 5 µL of 100 mM DTT

    • 2 µL of 10 mM Coenzyme A

    • 1 µL of [1-¹⁴C]Decanoic acid in ethanol (e.g., 10 µCi)

    • 10 units of Acyl-CoA Synthetase

  • Incubation: Incubate the reaction mixture at 37°C for 2 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or a small-scale HPLC analysis to confirm the formation of [1-¹⁴C]Decanoyl-CoA.

  • Termination: Stop the reaction by adding 10 µL of 10% acetic acid.

Step 2: Enzymatic Oxidation to [1-¹⁴C]this compound

This step assumes the prior synthesis of [1-¹⁴C]3-hydroxydecanoyl-CoA, which can be achieved through various chemical or enzymatic routes not detailed here. For the purpose of this protocol, we will proceed with the oxidation of a hypothetical [1-¹⁴C]3-hydroxydecanoyl-CoA intermediate.

  • Reaction Setup: In a new microcentrifuge tube, combine:

    • The crude reaction mixture from Step 1 (containing [1-¹⁴C]Decanoyl-CoA, which for this protocol is a stand-in for the required [1-¹⁴C]3-hydroxydecanoyl-CoA).

    • 50 µL of 100 mM Tricine buffer (pH 8.5)

    • 10 µL of 10 mM NAD⁺

    • 5 units of 3-Hydroxyacyl-CoA Dehydrogenase

  • Incubation: Incubate at 30°C for 1 hour. The conversion of the 3-hydroxyacyl-CoA to the 3-oxoacyl-CoA can be monitored by the increase in NADH absorbance at 340 nm.

  • Termination: Stop the reaction by placing the tube on ice and proceeding immediately to purification.

Protocol 2: Purification of [1-¹⁴C]this compound by HPLC

Materials:

  • HPLC system with a UV detector (260 nm) and an in-line radioactivity detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 50 mM Potassium phosphate buffer, pH 5.3

  • Mobile Phase B: Acetonitrile

  • Scintillation vials and scintillation fluid

Procedure:

  • Sample Preparation: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the filtered sample onto the column.

    • Elute with a linear gradient of 5% to 60% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

    • Monitor the elution profile at 260 nm for CoA-containing compounds and with the radioactivity detector for the ¹⁴C-labeled product.

  • Fraction Collection: Collect the radioactive peak corresponding to [1-¹⁴C]this compound.

  • Quantification and Purity Check:

    • Determine the radioactivity of an aliquot of the collected fraction by liquid scintillation counting.

    • Determine the concentration of the product by UV absorbance at 260 nm (using the extinction coefficient of Coenzyme A, ε₂₆₀ = 16,400 M⁻¹cm⁻¹).

    • Calculate the specific activity (mCi/mmol).

    • Re-inject a small aliquot onto the HPLC to assess radiochemical purity.

Protocol 3: In Vitro Tracer Study - Cellular Uptake and Metabolism

Materials:

  • Cultured cells of interest (e.g., hepatocytes, cardiomyocytes)

  • Cell culture medium

  • Radiolabeled [1-¹⁴C]this compound

  • Cell lysis buffer

  • Scintillation counter

  • Protein assay kit

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and grow to the desired confluency.

  • Tracer Incubation: Replace the culture medium with fresh medium containing a known concentration and radioactivity of [1-¹⁴C]this compound (e.g., 1 µCi/mL).

  • Time Course: Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Cell Lysis: At each time point, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular tracer. Lyse the cells with a suitable lysis buffer.

  • Analysis:

    • Measure the total radioactivity in an aliquot of the cell lysate using a scintillation counter to determine cellular uptake.

    • Determine the protein concentration of the lysate to normalize the uptake data.

    • To analyze the metabolic fate, the cell lysate can be subjected to further separation techniques (e.g., TLC, HPLC) to identify and quantify radiolabeled metabolites such as acetyl-CoA or downstream products of the TCA cycle.

Visualizations

experimental_workflow start Start: [1-14C]Decanoic Acid synth_decanoyl_coa Step 1: Enzymatic Synthesis [1-14C]Decanoyl-CoA start->synth_decanoyl_coa synth_hydroxy Chemical/Enzymatic Synthesis [1-14C]3-Hydroxydecanoyl-CoA (Intermediate Step) synth_decanoyl_coa->synth_hydroxy Hypothetical Conversion oxidation Step 2: Enzymatic Oxidation [1-14C]this compound synth_hydroxy->oxidation purification Step 3: HPLC Purification oxidation->purification product Purified [1-14C]this compound purification->product tracer_study Tracer Studies (In Vitro / In Vivo) product->tracer_study analysis Data Analysis: Uptake, Metabolism, Distribution tracer_study->analysis

Caption: Experimental workflow for the synthesis and application of radiolabeled this compound.

beta_oxidation_pathway fatty_acyl_coa Fatty Acyl-CoA (Cn) enoyl_coa trans-Δ²-Enoyl-CoA fatty_acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa L-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase oxoacyl_coa 3-Oxoacyl-CoA (e.g., this compound) hydroxyacyl_coa->oxoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase shorter_acyl_coa Fatty Acyl-CoA (Cn-2) oxoacyl_coa->shorter_acyl_coa Thiolase acetyl_coa Acetyl-CoA oxoacyl_coa->acetyl_coa Thiolase tca_cycle TCA Cycle acetyl_coa->tca_cycle

Caption: The role of this compound in the beta-oxidation pathway.

Troubleshooting & Optimization

Technical Support Center: Fatty Acid Oxidation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for fatty acid oxidation (FAO) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to FAO experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the radiolabeled fatty acid oxidation assay?

A1: The radiolabeled fatty acid oxidation assay measures the breakdown of a radiolabeled fatty acid substrate, such as [1-¹⁴C]palmitic acid or [9,10-³H]palmitic acid.[1] The fatty acid is taken up by cells and undergoes β-oxidation in the mitochondria, producing radiolabeled acetyl-CoA.[2] The rate of fatty acid oxidation is determined by measuring the radioactivity of the end products, which can be either acid-soluble metabolites (ASMs) or captured ¹⁴CO₂.[1][3]

Q2: What are the key differences between measuring complete and incomplete fatty acid oxidation?

A2: Measuring complete oxidation involves quantifying the amount of ¹⁴CO₂ produced from a ¹⁴C-labeled fatty acid, which reflects the flux of acetyl-CoA through the TCA cycle.[3] Incomplete oxidation, on the other hand, is assessed by measuring the production of ¹⁴C-labeled acid-soluble metabolites (ASMs), which includes acetyl-CoA and other intermediates that have not been fully oxidized. The choice of radiolabel position on the fatty acid can influence the measurement of complete versus incomplete oxidation.

Q3: How does the Seahorse XF Fatty Acid Oxidation Assay work?

A3: The Seahorse XF assay measures the oxygen consumption rate (OCR) of cells in real-time, which is an indicator of mitochondrial respiration. To specifically measure FAO, cells are provided with long-chain fatty acids (like palmitate conjugated to BSA) as the primary fuel source in a low-glucose medium. The assay typically involves the sequential injection of drugs to assess different parameters of mitochondrial function. Etomoxir, an inhibitor of carnitine palmitoyltransferase 1 (CPT1), is often used to confirm that the observed OCR is due to fatty acid oxidation.

Q4: Why is BSA conjugation necessary for fatty acid solutions in cell-based assays?

A4: Long-chain fatty acids have very low solubility in aqueous media. Bovine serum albumin (BSA) acts as a carrier protein, binding to the fatty acids and keeping them soluble and bioavailable for the cells to take up. The molar ratio of fatty acid to BSA is a critical parameter that can affect the availability of the fatty acid and potentially induce cellular stress if not optimized.

Q5: What are some common positive and negative controls for FAO assays?

A5:

  • Positive Controls: Cells or tissues with high mitochondrial content and known high FAO rates, such as heart or muscle tissue extracts, can serve as positive controls. For Seahorse assays, FCCP (an uncoupling agent) is used to induce maximal respiration.

  • Negative Controls: Etomoxir is a widely used inhibitor of CPT1, the rate-limiting enzyme for long-chain fatty acid entry into the mitochondria, and serves as a specific negative control for FAO. Blank controls (wells with no cells) are also essential to determine background signal.

Troubleshooting Guides

This section provides solutions to common problems encountered during fatty acid oxidation assays.

Radiolabeled FAO Assays
ProblemPossible Cause(s)Suggested Solution(s)
Low Signal/Low Counts Insufficient radiolabeled substrate.Increase the amount of radiolabeled palmitate used (up to 1–2 µCi per reaction) to boost the signal.
Low cell number or viability.Ensure an adequate number of viable cells are seeded. For primary hepatocytes, viability should typically be ≥75%.
Suboptimal incubation time.Optimize the incubation time for your specific cell type and experimental conditions.
Inefficient capture of ¹⁴CO₂.Ensure the filter paper in the collection apparatus is properly saturated with a trapping solution (e.g., 1 M NaOH) and that the wells are well-sealed.
High Background Signal Contamination of reagents with radioactivity.Use fresh, uncontaminated reagents. Include a "time zero" control where the reaction is stopped immediately after adding the substrate to determine background radioactivity.
Incomplete precipitation of non-oxidized fatty acids.Ensure proper acidification (e.g., with perchloric acid) and centrifugation to effectively separate the acid-soluble metabolites from the unoxidized substrate.
High Variability Between Replicates Inconsistent cell seeding.Ensure a homogenous cell suspension and careful pipetting to seed an equal number of cells in each well. For suspension cells, continuously swirl or gently stir the suspension while dispensing.
Incomplete solubilization of the fatty acid-BSA complex.The fatty acid:BSA mixture may initially appear cloudy but should clarify completely after incubation (e.g., 20–30 min at 41°C). Vortex vigorously during preparation.
Pipetting errors.Use calibrated pipettes and proper technique, especially when handling small volumes of radioactive material.
Seahorse XF FAO Assays
ProblemPossible Cause(s)Suggested Solution(s)
Low Oxygen Consumption Rate (OCR) Low cell density.Optimize cell seeding density for your specific cell type. A low OCR can result from too few cells.
Poor cell health or viability.Ensure cells are healthy and evenly distributed in the wells. Check for signs of stress or death.
Substrate limitation (other than fatty acids).The assay medium is typically low in glucose and glutamine to encourage FAO. However, some cells may require a minimal amount of these substrates to maintain basal respiration.
Poor Response to FCCP Suboptimal FCCP concentration.The optimal concentration of FCCP can be cell-type dependent. Perform a titration experiment to determine the concentration that yields the maximal OCR.
Poor cell health.Stressed or unhealthy cells will not respond robustly to mitochondrial modulators.
Incorrect pH of assay medium.The pH of the assay medium is critical for optimal mitochondrial function. Ensure the pH is adjusted correctly (typically 7.3-7.4 at 37°C).
High ECAR (Extracellular Acidification Rate) Cells are relying on glycolysis instead of FAO.Ensure cells have been properly pre-incubated in the low-glucose FAO assay medium to shift their metabolism towards fatty acid oxidation.
Bacterial contamination.Check for contamination, as bacteria can produce acidic byproducts.
Inconsistent Injections Viscosity of the fatty acid-BSA solution.It is recommended to add the palmitate-BSA substrate directly to the wells before starting the assay, rather than injecting it from the ports, to avoid issues with viscosity.
Clogged injection ports.Inspect and clean the injection ports of the sensor cartridge according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Radiolabeled Fatty Acid Oxidation Assay in Freshly Isolated Mouse Hepatocytes

This protocol is adapted from established methods for measuring FAO in primary hepatocytes.

1. Preparation of Reagents:

  • Palmitic Acid Solution (200 mM): Prepare in ethanol and store at -20°C.

  • BSA Solution (e.g., 7.5%): Prepare in ddH₂O using fatty-acid-free BSA and store at -20°C.

  • [1-¹⁴C]palmitic acid: Store as per manufacturer's instructions.

2. Preparation of Palmitate-BSA Substrate Mixture:

  • For each reaction, warm an appropriate volume of BSA solution to 41°C.

  • Add the 200 mM palmitic acid solution to achieve the desired final concentration and molar ratio (e.g., 1:5 palmitic acid to BSA).

  • Vortex vigorously and incubate at 41°C for 20-30 minutes until the solution clarifies.

  • Add [1-¹⁴C]palmitic acid to the clarified solution.

3. Cell Preparation and Assay Procedure:

  • Isolate primary mouse hepatocytes and assess viability (should be ≥75%).

  • Resuspend hepatocytes in pre-warmed incubation medium.

  • Pre-incubate the cells at 37°C.

  • Start the reaction by adding the radioactive palmitate-BSA substrate mix to the cell suspension.

  • Incubate for a predetermined time (e.g., 15 minutes) at 37°C.

  • Stop the reaction by adding a portion of the cell suspension to a tube containing cold perchloric acid.

  • Centrifuge the tubes at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated protein and non-metabolized fatty acids.

  • Transfer a portion of the supernatant (containing the acid-soluble metabolites) to a scintillation vial.

  • Add scintillation fluid and measure radioactivity using a scintillation counter.

4. Data Analysis:

  • Subtract the background radioactivity (from "time zero" controls) from all sample counts.

  • Calculate the rate of fatty acid oxidation based on the specific activity of the [1-¹⁴C]palmitic acid and normalize to cell number or protein content.

Protocol 2: Seahorse XF Palmitate Oxidation Stress Test

This protocol is a general guideline based on the Agilent Seahorse XF platform.

1. Cell Seeding:

  • Seed cells in an XF cell culture microplate at a previously optimized density.

  • Allow cells to attach and grow overnight.

2. Sensor Cartridge Hydration:

  • Hydrate the XF sensor cartridge with XF Calibrant solution overnight in a non-CO₂ 37°C incubator.

3. Assay Medium Preparation:

  • Prepare the FAO assay medium (e.g., XF Base Medium supplemented with L-carnitine and glucose, with pH adjusted to 7.4 at 37°C).

  • Warm the medium to 37°C.

4. Cell Plate Preparation:

  • Remove growth medium from the cells and wash twice with the warmed FAO assay medium.

  • Add the final volume of FAO assay medium to each well.

  • Add the Palmitate-BSA FAO substrate to the appropriate wells. Add BSA control solution to control wells.

  • Place the cell plate in a non-CO₂ 37°C incubator for at least 30-60 minutes before the assay.

5. XF Analyzer Assay Run:

  • Load the hydrated sensor cartridge with the inhibitors (e.g., Oligomycin, FCCP, Rotenone/Antimycin A, and Etomoxir).

  • Place the cell plate into the XF Analyzer and start the assay.

  • The instrument will measure baseline OCR and ECAR, then sequentially inject the inhibitors to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Etomoxir is injected to inhibit FAO and determine the contribution of exogenous fatty acid oxidation to the OCR.

6. Data Analysis:

  • Use the Seahorse Wave software to analyze the OCR data.

  • The FAO rate can be calculated as the difference in OCR before and after the addition of etomoxir.

Visualizations

Fatty_Acid_Oxidation_Pathway cluster_mitochondria Mitochondrial Matrix LCFA Long-Chain Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase LCFA->Acyl-CoA Synthetase ATP -> AMP+PPi LCFA-CoA LCFA-CoA Acyl-CoA Synthetase->LCFA-CoA CPT1 CPT1 LCFA-CoA->CPT1 Beta-Oxidation β-Oxidation Spiral Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA NADH_FADH2 NADH, FADH₂ Beta-Oxidation->NADH_FADH2 TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle TCA_Cycle->NADH_FADH2 ETC Electron Transport Chain NADH_FADH2->ETC ATP ATP ETC->ATP LCFA-CoA_mito LCFA-CoA LCFA-CoA_mito->Beta-Oxidation Carnitine_Shuttle Carnitine Shuttle CPT1->Carnitine_Shuttle Etomoxir Etomoxir Etomoxir->CPT1 Carnitine_Shuttle->LCFA-CoA_mito

Caption: Mitochondrial long-chain fatty acid β-oxidation pathway.

Seahorse_FAO_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Seed cells in XF microplate B 2. Hydrate sensor cartridge A->B C 3. Prepare FAO assay medium B->C D 4. Wash cells & add FAO medium + Palmitate-BSA C->D E 5. Load inhibitors into sensor cartridge D->E F 6. Run assay in XF Analyzer E->F G 7. Measure baseline OCR F->G H 8. Inject Oligomycin (ATP-linked OCR) G->H I 9. Inject FCCP (Maximal OCR) H->I J 10. Inject Rot/AA (Non-mito OCR) I->J K 11. Inject Etomoxir (Inhibit FAO) J->K L 12. Calculate FAO rate K->L

Caption: Seahorse XF fatty acid oxidation assay workflow.

Troubleshooting_Logic Start Problem with FAO Assay AssayType Which Assay Type? Start->AssayType Radio_Problem Radiolabeled Assay Issue AssayType->Radio_Problem Radiolabeled Seahorse_Problem Seahorse XF Assay Issue AssayType->Seahorse_Problem Seahorse XF LowSignal Low Signal / Counts? Radio_Problem->LowSignal HighVar High Variability? Radio_Problem->HighVar LowOCR Low OCR? Seahorse_Problem->LowOCR PoorFCCP Poor FCCP Response? Seahorse_Problem->PoorFCCP LowSignal->HighVar No Sol_LowSignal Increase radiolabel Check cell viability Optimize incubation LowSignal->Sol_LowSignal Yes Sol_HighVar Check cell seeding Ensure substrate solubility Verify pipetting HighVar->Sol_HighVar Yes LowOCR->PoorFCCP No Sol_LowOCR Optimize cell density Check cell health LowOCR->Sol_LowOCR Yes Sol_PoorFCCP Titrate FCCP concentration Check medium pH PoorFCCP->Sol_PoorFCCP Yes

Caption: Troubleshooting logic for common FAO assay issues.

References

Technical Support Center: Optimizing 3-Oxodecanoyl-CoA Enzyme Kinetic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Oxodecanoyl-CoA and 3-ketoacyl-CoA thiolase enzymes. The information is designed to help you optimize your kinetic assays and overcome common experimental hurdles.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound enzyme kinetic assays.

Problem Potential Cause Recommended Solution
High Background Signal Spontaneous hydrolysis of this compound or other thioester substrates.Run a blank reaction containing all components except the enzyme to measure the rate of non-enzymatic hydrolysis. Subtract this rate from your enzyme-catalyzed reaction rate. Prepare fresh substrate solutions before each experiment.
Contamination of reagents with free thiols.Use high-purity water and reagents. Prepare fresh buffers for each experiment. Test for thiol contamination by adding DTNB to your buffer and substrate solutions before adding the enzyme; a yellow color indicates the presence of free thiols.
Reaction of DTNB with components other than Coenzyme A.Ensure that other reaction components, such as reducing agents (e.g., DTT), are not present in the final reaction mixture, as they will react with DTNB. If their presence is unavoidable, a different detection method may be required.
Low or No Signal Inactive enzyme.Verify the activity of your enzyme stock with a known, reliable substrate and positive control. Ensure proper storage of the enzyme at -80°C in a suitable buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles.[1]
Incorrect assay conditions (pH, temperature).The optimal pH for many 3-ketoacyl-CoA thiolases is around 7.4.[2] The optimal temperature for the Tfu_0875 thiolase is 37°C.[3] Perform a pH and temperature optimization experiment for your specific enzyme.
Sub-optimal substrate concentration.The Michaelis constant (Km) for medium-chain 3-oxoacyl-CoA substrates (C6-C16) is typically in the low micromolar range (3-7 µM).[4] Ensure your substrate concentration is appropriate for your experimental goals (e.g., around the Km for inhibitor screening).
Instability of this compound.Prepare this compound solutions fresh for each experiment. Thioester bonds can be susceptible to hydrolysis, especially at non-optimal pH. Store the stock solution at -80°C.
Non-linear Reaction Progress Curves Substrate depletion.Use a lower enzyme concentration or a higher substrate concentration. Ensure you are measuring the initial velocity of the reaction where less than 10% of the substrate has been consumed.
Enzyme instability during the assay.Some enzymes may lose activity over the course of the reaction. Try adding stabilizing agents like BSA (0.1 mg/mL) to the reaction buffer. Perform the assay at a lower temperature if possible.
Substrate inhibition.High concentrations of long-chain acyl-CoA substrates can inhibit thiolase activity.[5] Perform a substrate titration experiment to determine if substrate inhibition occurs at the concentrations you are using.
Poor Reproducibility Inconsistent pipetting of viscous solutions (e.g., enzyme stocks in glycerol).Use calibrated positive displacement pipettes for viscous liquids. Ensure thorough mixing of all components.
Temperature fluctuations.Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay.
"Edge effect" in microplates.Evaporation from the outer wells of a microplate can lead to increased concentrations of reactants. To mitigate this, avoid using the outer wells or fill them with water or buffer.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration for this compound in a kinetic assay?

A1: A good starting point is a concentration around the enzyme's Michaelis constant (K_m_). For 3-ketoacyl-CoA thiolases and medium-chain substrates like this compound, the K_m_ is typically in the low micromolar range, between 3 and 7 µM. For initial experiments, you could test a range of concentrations from 1 µM to 50 µM to determine the optimal concentration for your specific enzyme and assay conditions.

Q2: What is the best way to measure the activity of 3-ketoacyl-CoA thiolase?

A2: A widely used method is a spectrophotometric assay that measures the release of Coenzyme A (CoA-SH). The free thiol group of CoA-SH reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), which is a yellow-colored product with a strong absorbance at 412 nm.

Q3: My this compound solution appears cloudy. What should I do?

A3: Long-chain acyl-CoAs can be hydrophobic and may not be fully soluble in aqueous buffers at high concentrations. You can try to dissolve the compound in a small amount of an organic solvent like DMSO before diluting it in the assay buffer. However, be mindful of the final concentration of the organic solvent in your assay, as it can inhibit enzyme activity. It is recommended to keep the final DMSO concentration below 1%.

Q4: How can I be sure that my observed inhibition is due to my test compound and not an artifact?

A4: To validate your results, it is crucial to run several controls. These include a "no enzyme" control to check for non-enzymatic reaction, a "no inhibitor" control (vehicle control, e.g., DMSO) to establish the baseline enzyme activity, and a positive control with a known inhibitor of 3-ketoacyl-CoA thiolase. Additionally, performing a dilution series of your test compound can help confirm a dose-dependent inhibitory effect.

Experimental Protocols

Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity using DTNB

This protocol is adapted from a method used for assaying the activity of the 3-ketoacyl-CoA thiolase Tfu_0875.

Materials:

  • Tris buffer (50 mM, pH 7.4)

  • Potassium chloride (KCl, 40 mM)

  • Coenzyme A (for standard curve)

  • This compound (substrate)

  • Purified 3-ketoacyl-CoA thiolase enzyme

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), 10 mM in 50 mM Tris buffer, pH 7.4

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Reagents:

    • Prepare a reaction buffer containing 50 mM Tris (pH 7.4) and 40 mM KCl.

    • Prepare a stock solution of this compound in the reaction buffer. The final concentration in the assay will typically be in the low micromolar range.

    • Prepare a stock solution of the purified 3-ketoacyl-CoA thiolase in a suitable buffer. The final concentration should be determined empirically to ensure a linear reaction rate for the desired assay duration.

    • Prepare a 10 mM solution of DTNB in 50 mM Tris buffer (pH 7.4).

  • Set up the Reaction:

    • In a 96-well microplate, add the following components to a final volume of 100 µL:

      • 50 mM Tris buffer (pH 7.4)

      • 40 mM KCl

      • Varying concentrations of this compound

      • Purified 3-ketoacyl-CoA thiolase enzyme

  • Incubation:

    • Incubate the reaction mixture at 37°C for a set period (e.g., 30 minutes). Ensure the reaction is in the linear range. This can be determined by running a time-course experiment.

  • Stopping the Reaction and Color Development:

    • After the incubation period, add 100 µL of 10 mM DTNB solution to each well to stop the reaction and initiate the color development. The thiol group of the released Coenzyme A will react with DTNB.

  • Measurement:

    • Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of Coenzyme A to determine the amount of product formed.

    • Calculate the enzyme activity, typically expressed as µmol of product formed per minute per mg of enzyme (U/mg).

Visualizations

Experimental Workflow for a 3-Ketoacyl-CoA Thiolase Assay

G reagent_prep Reagent Preparation (Buffer, Substrate, Enzyme, DTNB) reaction_setup Reaction Setup in 96-well Plate (Buffer, Substrate, Enzyme) reagent_prep->reaction_setup incubation Incubation (e.g., 37°C for 30 min) reaction_setup->incubation stop_reaction Stop Reaction & Color Development (Add DTNB) incubation->stop_reaction measurement Measure Absorbance at 412 nm stop_reaction->measurement data_analysis Data Analysis (Standard Curve, Activity Calculation) measurement->data_analysis

Caption: Workflow for a typical 3-ketoacyl-CoA thiolase assay.

Logical Flow for Troubleshooting High Background Signal

G start High Background Signal Observed check_blank Run 'No Enzyme' Blank Control start->check_blank is_blank_high Is Blank Signal High? check_blank->is_blank_high check_reagents Test Reagents for Thiol Contamination with DTNB is_blank_high->check_reagents Yes subtract_blank Subtract Blank from Sample Readings is_blank_high->subtract_blank No are_reagents_contaminated Are Reagents Contaminated? check_reagents->are_reagents_contaminated prepare_fresh Prepare Fresh Reagents and Buffers are_reagents_contaminated->prepare_fresh Yes check_dtns_reactivity Check for Reactivity of DTNB with Other Components are_reagents_contaminated->check_dtns_reactivity No issue_resolved Issue Resolved prepare_fresh->issue_resolved subtract_blank->issue_resolved check_dtns_reactivity->issue_resolved

Caption: Troubleshooting logic for high background signal.

References

stability of 3-Oxodecanoyl-CoA in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Oxodecanoyl-CoA in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound, focusing on problems arising from its potential instability.

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected experimental results Degradation of this compound in aqueous buffer. The thioester bond is susceptible to hydrolysis.Prepare fresh solutions of this compound for each experiment. If using a stock solution, ensure it is stored appropriately (see FAQs below). When preparing aqueous solutions, use them immediately. Consider using a buffer with a slightly acidic to neutral pH (6.0-7.0) to minimize hydrolysis.
Loss of compound during sample preparation Adsorption of the molecule to plasticware or glassware.Use low-adhesion microcentrifuge tubes and pipette tips. Rinsing glassware with a siliconizing agent may also reduce adsorption.
Precipitation of the compound in aqueous buffer Low solubility of the long-chain acyl-CoA in aqueous solutions.While this compound is a medium-chain acyl-CoA and generally more soluble than long-chain counterparts, precipitation can still occur at high concentrations. If precipitation is observed, consider dissolving the compound in a small amount of an organic solvent like methanol before diluting it into the aqueous buffer. Ensure the final concentration of the organic solvent does not interfere with your assay.
Variable results between different batches of this compound Differences in purity or handling of the compound.Always check the certificate of analysis for the purity of each batch. Handle the solid compound with care, minimizing its exposure to moisture and light.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions?

A1: this compound, like other acyl-CoAs, is prone to hydrolysis in aqueous solutions, particularly at alkaline and strongly acidic pH.[1] The stability is dependent on the pH, temperature, and buffer composition. For medium-chain acyl-CoAs such as Decanoyl-CoA (C10:0 CoA), which is structurally similar to this compound, significant degradation can be observed in aqueous solutions within 24 hours at room temperature.[1]

Q2: What is the optimal way to prepare and store this compound solutions?

A2: For short-term use, it is recommended to prepare fresh solutions of this compound in a slightly acidic to neutral buffer (pH 6.0-7.0) and use them immediately. For stock solutions, dissolving the compound in methanol has been shown to provide better stability compared to aqueous solutions.[1] Store stock solutions at -80°C. When using a frozen stock, thaw it on ice and dilute it into the aqueous experimental buffer just before use.

Q3: What are the primary degradation products of this compound in an aqueous solution?

A3: The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the high-energy thioester bond. This reaction yields coenzyme A (CoA-SH) and 3-oxodecanoic acid.

Q4: How does temperature affect the stability of this compound?

A4: Higher temperatures accelerate the rate of hydrolysis. Therefore, it is crucial to keep solutions of this compound on ice during experimental procedures whenever possible and to store stock solutions at low temperatures (-80°C).

Q5: Can I use buffers containing primary amines, such as Tris, with this compound?

A5: It is generally advisable to avoid buffers containing primary amines, as they can potentially react with the thioester group of the acyl-CoA molecule, leading to its degradation. Buffers such as phosphate or HEPES are generally more suitable.

Quantitative Data on Acyl-CoA Stability

Acyl-CoA Methanol 50% Methanol / 50% 50mM Ammonium Acetate (pH 7) Water 50mM Ammonium Acetate (pH 7) 50% Methanol / 50% 50mM Ammonium Acetate (pH 3.5)
C10:0 CoA >95%~85%~70%~65%>95%
C12:0 CoA >95%~80%~60%~55%>95%
C14:0 CoA >95%~75%~50%~45%>95%
C16:0 CoA >95%~70%~40%~35%>95%
Data represents the percentage of the initial acyl-CoA remaining after 24 hours and is estimated from the graphical data presented in Peng et al. (2011).[1]

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general method for determining the stability of this compound in a specific aqueous buffer using LC-MS analysis.

1. Materials:

  • This compound
  • Aqueous buffer of interest (e.g., phosphate buffer at a specific pH)
  • Methanol (for stock solution)
  • LC-MS grade water and acetonitrile
  • Formic acid
  • Low-adhesion microcentrifuge tubes

2. Preparation of Stock Solution:

  • Accurately weigh a small amount of this compound and dissolve it in methanol to prepare a concentrated stock solution (e.g., 10 mM).
  • Store the stock solution at -80°C.

3. Stability Experiment Setup:

  • Dilute the methanolic stock solution of this compound into the aqueous buffer of interest to a final concentration suitable for your assay (e.g., 100 µM).
  • Prepare several aliquots of this solution in low-adhesion microcentrifuge tubes.
  • Incubate the tubes at the desired temperature (e.g., room temperature or 37°C).

4. Sample Collection and Analysis:

  • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take one aliquot and immediately stop the degradation by adding an equal volume of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled acyl-CoA).
  • Vortex the sample and centrifuge to precipitate any proteins or other insoluble material.
  • Transfer the supernatant to an LC-MS vial for analysis.
  • Analyze the samples by reverse-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS). The separation can be achieved using a C18 column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
  • Monitor the parent ion and a specific fragment ion of this compound and the internal standard.

5. Data Analysis:

  • Quantify the peak area of this compound at each time point and normalize it to the peak area of the internal standard.
  • Plot the natural logarithm of the remaining concentration of this compound versus time.
  • The slope of this plot will give the negative of the first-order degradation rate constant (k).
  • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Visualizations

Hydrolysis_of_3_Oxodecanoyl_CoA This compound This compound 3-Oxodecanoic_Acid 3-Oxodecanoic Acid This compound->3-Oxodecanoic_Acid Hydrolysis of Thioester Bond CoA_SH Coenzyme A (CoA-SH) This compound->CoA_SH H2O H₂O H2O->this compound

Caption: Hydrolysis of this compound in aqueous solution.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Stock Prepare Methanolic Stock Solution Dilute Dilute in Aqueous Buffer Stock->Dilute Incubate Incubate at Desired Temperature Dilute->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench with Cold Acetonitrile + IS Sample->Quench LCMS Analyze by LC-MS/MS Quench->LCMS Quantify Quantify Peak Areas LCMS->Quantify Plot Plot ln(Conc) vs. Time Quantify->Plot Calculate Calculate Half-life Plot->Calculate

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Tree Start Inconsistent or Low Experimental Signal? CheckSolution Was the aqueous solution of this compound prepared fresh? Start->CheckSolution YesFresh Yes CheckSolution->YesFresh Yes NoFresh No CheckSolution->NoFresh No CheckStorage How was the stock solution stored? YesFresh->CheckStorage PrepareFresh Prepare fresh solution and repeat experiment. NoFresh->PrepareFresh StorageOK Properly (-80°C, in Methanol) CheckStorage->StorageOK Properly StorageBad Improperly CheckStorage->StorageBad Improperly OtherFactors Consider other factors: - Adsorption to labware - Buffer composition - Compound purity StorageOK->OtherFactors NewStock Prepare new stock solution and repeat. StorageBad->NewStock

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Quantification of 3-Oxodecanoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry-based quantification of 3-Oxodecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical factors to consider when quantifying this compound?

A1: The stability of acyl-CoAs is a primary concern.[1] Key factors include:

  • Rapid Quenching of Metabolism: Immediate quenching of enzymatic activity at the time of sample collection is crucial to prevent changes in acyl-CoA levels.

  • Temperature: Samples should be kept on ice and processed quickly. Long-term storage should be at -80°C.

  • pH: this compound is prone to hydrolysis in aqueous solutions, especially under alkaline and strongly acidic conditions. Maintaining a neutral to slightly acidic pH during extraction and storage is recommended.

  • Analyte Loss: Acyl-CoAs can adhere to glass and metallic surfaces. Using low-adhesion polypropylene tubes and pipette tips can help minimize this issue.

Q2: I am not seeing a signal for my this compound standard. What should I check first?

A2: First, verify the integrity of your standard. Acyl-CoAs can degrade over time, even when stored frozen. Prepare a fresh dilution from a new stock vial if possible. Next, confirm your mass spectrometer parameters. For this compound, you should be operating in positive electrospray ionization (ESI+) mode and monitoring for the correct precursor and product ions. Finally, ensure your liquid chromatography (LC) method is appropriate for separating medium-chain acyl-CoAs.

Q3: My recovery of this compound is low and inconsistent. What are the likely causes?

A3: Low and variable recovery is often linked to sample preparation. Consider the following:

  • Extraction Efficiency: The choice of extraction solvent is critical. While various methods exist, a common approach involves protein precipitation with an acidic solution like 5-sulfosalicylic acid (SSA) or organic solvents such as a methanol/acetonitrile mixture.

  • Internal Standard: Use of an appropriate internal standard is essential to correct for variability in extraction and instrument response. An odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), is a good choice as it is not naturally abundant in most biological systems.

  • Matrix Effects: Co-eluting substances from your biological matrix can suppress the ionization of this compound. Ensure your chromatographic method provides adequate separation from other cellular components.

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing or Broadening)
Potential Cause Troubleshooting Step Rationale
Secondary Interactions with LC Column Use a column specifically designed for polar molecules or consider adding a low concentration of an ion-pairing agent to the mobile phase. However, be aware that ion-pairing agents can be difficult to remove from the LC system.The phosphate groups on the CoA moiety can interact with the silica backbone of C18 columns, leading to poor peak shape.
Inappropriate Mobile Phase pH For reversed-phase chromatography of acyl-CoAs, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used to ensure consistent protonation of the analyte.The charge state of this compound can affect its retention and peak shape.
Column Overload Inject a smaller volume or a more dilute sample.Injecting too much analyte can lead to peak distortion.
Problem 2: High Background Noise or Interfering Peaks
Potential Cause Troubleshooting Step Rationale
Contaminated Solvents or Glassware Use LC-MS grade solvents and thoroughly clean all glassware. Running a blank injection of your mobile phase can help identify sources of contamination.Impurities in solvents or on glassware can introduce interfering ions.
Matrix Effects Improve chromatographic separation to resolve this compound from interfering compounds. A longer gradient or a different column chemistry may be necessary. Diluting the sample can also mitigate matrix effects, but may compromise sensitivity.Co-eluting compounds from the biological sample can interfere with the detection of the target analyte.
Carryover from Previous Injections Implement a robust needle wash protocol on your autosampler, using a strong solvent like methanol or isopropanol between injections. Injecting blank samples after high-concentration samples can also help.Analyte from a previous injection can be retained in the injection port or on the column and elute in subsequent runs.
Problem 3: Inaccurate or Non-Reproducible Quantification
Potential Cause Troubleshooting Step Rationale
Analyte Degradation Ensure samples are processed quickly and kept cold. Reconstitute dried extracts in a non-aqueous solvent like methanol immediately before analysis. Minimize the time samples spend in the autosampler.This compound is unstable in aqueous solutions and can degrade during sample preparation and analysis.
Inconsistent Extraction Use a consistent and validated extraction protocol. Ensure complete protein precipitation and efficient recovery of the supernatant. The use of a suitable internal standard is critical to correct for extraction variability.Variations in the extraction procedure can lead to inconsistent recovery of the analyte.
Non-Linearity of Standard Curve Prepare fresh calibration standards and ensure they are within the linear range of the instrument. Use a weighted regression for your calibration curve if appropriate. Check for detector saturation at high concentrations.An inaccurate standard curve will lead to incorrect quantification.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a general guideline and may require optimization for your specific sample type.

  • Homogenization: Homogenize cell pellets or tissues in an ice-cold buffer.

  • Protein Precipitation: Add a 4-fold excess of ice-cold acetonitrile containing an appropriate internal standard (e.g., C17:0-CoA).

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol or mobile phase A) immediately prior to LC-MS/MS analysis.

LC-MS/MS Parameters for this compound Quantification

The following table provides a starting point for developing your LC-MS/MS method. Optimization will be required for your specific instrumentation.

Parameter Value
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at low %B, ramp to high %B to elute this compound
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Analysis Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound922.3415.3To be optimized
Internal Standard (e.g., C17:0-CoA)1020.5513.5To be optimized

Note: The precursor ion for this compound is calculated based on its monoisotopic mass ([M+H]⁺). The product ion corresponds to the characteristic neutral loss of 507 Da from the CoA moiety. The collision energy must be optimized for your specific mass spectrometer to achieve the best signal intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Cells/Tissue) homogenize Homogenization sample->homogenize precipitate Protein Precipitation (+ Internal Standard) homogenize->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Down supernatant->dry reconstitute Reconstitution dry->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation Injection ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for this compound quantification.

beta_oxidation_pathway fatty_acyl_coa Decanoyl-CoA enoyl_coa Trans-Δ2-Enoyl-CoA fatty_acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa 3-Hydroxydecanoyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase oxoacyl_coa This compound hydroxyacyl_coa->oxoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase acetyl_coa Acetyl-CoA oxoacyl_coa->acetyl_coa β-Ketothiolase shorter_acyl_coa Octanoyl-CoA oxoacyl_coa->shorter_acyl_coa β-Ketothiolase

Caption: Mitochondrial beta-oxidation pathway of Decanoyl-CoA.

References

Technical Support Center: Enhancing Cellular Acyl-CoA Ester Levels

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the cellular permeability and intracellular concentration of acyl-CoA esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to directly deliver acyl-CoA esters into cells?

Acyl-CoA esters are generally considered cell-impermeable. This is due to the large size and negative charge of the coenzyme A moiety, which prevents passive diffusion across the lipid bilayer of the cell membrane. Most research focuses on increasing intracellular acyl-CoA levels by providing fatty acid precursors that are then converted to their CoA esters by the cell's own metabolic machinery.

Q2: What is the most common method to increase intracellular long-chain acyl-CoA concentrations?

The most prevalent and established method is to supplement the cell culture medium with free fatty acids. Cells readily take up fatty acids, which are then "trapped" inside the cell by being esterified to coenzyme A by intracellular long-chain acyl-CoA synthetases (ACSLs). This process is often referred to as "vectorial acylation" or "metabolic trapping".[1][2]

Q3: Are there any cell-permeable analogs of acyl-CoA esters available?

The development of cell-permeable acyl-CoA analogs is an area of ongoing research. Strategies include:

  • Prodrugs: Modifying the CoA molecule to mask its charge, allowing for cell entry, after which intracellular enzymes would cleave the modifying group to release the active acyl-CoA. Ester-based prodrugs are a common strategy to increase lipophilicity and membrane permeability.[3][4][5]

  • Thiophosphate Analogs: Replacing phosphate groups with thiophosphates can increase the stability of CoA precursors, which may aid in their eventual conversion to acyl-CoA within the cell.

  • Ester and Amide Analogs: Synthesizing analogs where the thioester bond is replaced with an ester or amide bond can be useful for structural studies, as they are more stable.

However, commercially available and widely validated cell-permeable acyl-CoA analogs for routine use are still limited.

Q4: How does the fatty acyl chain length affect its uptake and conversion to acyl-CoA?

The length and saturation of the fatty acyl chain can influence its effects on membrane properties and metabolic fate. While cells can take up a wide range of fatty acids, the efficiency of their conversion to acyl-CoA and their subsequent metabolic channeling can be influenced by the specific ACSL enzymes expressed in the cell type, which have different substrate specificities. For instance, some studies suggest that myristoyl-CoA (C14) and palmitoyl-CoA (C16) are readily utilized in certain cellular processes.

Troubleshooting Guides

Problem 1: Low or no increase in intracellular acyl-CoA levels after fatty acid supplementation.
Possible Cause Troubleshooting Steps
Fatty Acid Insolubility Ensure fatty acids are properly complexed to bovine serum albumin (BSA) in the culture medium. A typical molar ratio is 2:1 to 4:1 (fatty acid:BSA). Prepare the fatty acid-BSA complex by first dissolving the fatty acid in a small amount of ethanol or DMSO and then adding it to a warm BSA solution with vigorous stirring.
Low Acyl-CoA Synthetase (ACSL) Activity Different cell lines have varying expression levels of ACSL isoforms. Verify the expression of relevant ACSLs (e.g., ACSL1, ACSL3, ACSL4) in your cell line via qPCR or Western blot. If expression is low, consider overexpressing the appropriate ACSL isoform to enhance the conversion of fatty acids to acyl-CoA.
Rapid Acyl-CoA Metabolism The newly synthesized acyl-CoA may be rapidly channeled into β-oxidation or complex lipid synthesis. Consider using inhibitors of these pathways (e.g., etomoxir for CPT1-mediated mitochondrial uptake) to promote the accumulation of cytosolic acyl-CoA. Use these inhibitors with caution and at appropriate concentrations to avoid off-target effects and cytotoxicity.
Incorrect Fatty Acid Concentration High concentrations of certain fatty acids can be toxic to cells. Perform a dose-response curve to determine the optimal, non-toxic concentration of the fatty acid for your specific cell line. Start with a low concentration (e.g., 50-100 µM) and titrate up.
Inadequate Incubation Time The time course of acyl-CoA synthesis can vary. Perform a time-course experiment (e.g., 1, 4, 8, 12, 24 hours) to identify the optimal incubation time for maximal acyl-CoA accumulation.
Problem 2: High cell death or signs of lipotoxicity after fatty acid treatment.
Possible Cause Troubleshooting Steps
Excessive Fatty Acid Concentration Reduce the concentration of the fatty acid in the culture medium. As mentioned above, a dose-response experiment is crucial.
Saturation Status of Fatty Acid Saturated fatty acids like palmitate (C16:0) are more frequently associated with lipotoxicity than monounsaturated fatty acids like oleate (C18:1). If using a saturated fatty acid, consider co-incubating with an unsaturated fatty acid (e.g., oleate) to mitigate toxic effects.
Formation of Micelles If the fatty acid is not properly complexed with BSA, it can form micelles that are toxic to cells. Ensure the fatty acid-BSA complex is correctly prepared and fully dissolved.
Oxidative Stress High levels of fatty acid metabolism can lead to increased production of reactive oxygen species (ROS). Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to reduce oxidative stress.

Quantitative Data Summary

The direct comparison of different delivery methods for acyl-CoA esters is not feasible due to the lack of established protocols. The table below summarizes the effects of supplementing different fatty acid precursors on intracellular acyl-CoA levels, as this is the standard experimental approach. The values are illustrative and will vary significantly based on the cell type, experimental conditions, and analytical methods.

Method Fatty Acid Precursor Typical Concentration Resulting Intracellular Acyl-CoA Increase (Fold Change over Control) Key Considerations
Fatty Acid Supplementation Palmitate (C16:0)50 - 200 µM2 - 10Can induce lipotoxicity. Co-treatment with oleate is recommended.
Oleate (C18:1)100 - 500 µM3 - 15Generally less toxic than saturated fatty acids.
Myristate (C14:0)50 - 200 µM2 - 8Readily activated and utilized in some cell types.
Genetic Overexpression ACSL1 Overexpression + Oleate100 µM5 - 25Enhances the conversion of exogenous fatty acids to acyl-CoA. The effect is synergistic with fatty acid supplementation.

Experimental Protocols

Protocol 1: Preparation of Fatty Acid-BSA Complexes for Cell Culture
  • Prepare a stock solution of the fatty acid: Dissolve the fatty acid in ethanol to a high concentration (e.g., 100 mM).

  • Prepare a BSA solution: Dissolve fatty acid-free BSA in serum-free cell culture medium or PBS to a concentration of 10% (w/v). Warm the solution to 37°C and stir.

  • Complexation: While stirring the warm BSA solution, slowly add the fatty acid stock solution dropwise to achieve the desired final molar ratio (e.g., 3:1 fatty acid to BSA).

  • Incubation: Continue to stir the solution at 37°C for at least 1 hour to ensure complete complexation.

  • Sterilization and Storage: Sterilize the complex by passing it through a 0.22 µm filter. The complex can be stored at -20°C for future use.

Protocol 2: Quantification of Intracellular Acyl-CoA Esters by LC-MS/MS
  • Cell Culture and Treatment: Plate cells to the desired confluency and treat with fatty acid-BSA complexes or other agents for the desired time.

  • Cell Lysis and Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add a suitable extraction solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v) to the culture dish.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Include an internal standard, such as a stable isotope-labeled acyl-CoA, for accurate quantification.

  • Sample Preparation:

    • Vortex the lysate vigorously and centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Analyze the extracts using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Use a suitable chromatography column (e.g., C18) and a gradient elution method to separate the different acyl-CoA species.

    • Detect and quantify the acyl-CoAs using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis:

    • Quantify the amount of each acyl-CoA species by comparing its peak area to that of the internal standard and a standard curve of known concentrations.

    • Normalize the results to the total protein concentration or cell number.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_fa Prepare Fatty Acid-BSA Complex treatment Treat Cells with FA-BSA prep_fa->treatment cell_culture Culture Cells cell_culture->treatment lysis Cell Lysis & Extraction treatment->lysis lcms LC-MS/MS Analysis lysis->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: Experimental workflow for modulating and quantifying intracellular acyl-CoA levels.

vectorial_acylation cluster_membrane Cell Membrane p1 p2 extracellular Extracellular Fatty Acid intracellular_fa Intracellular Fatty Acid extracellular->intracellular_fa Transport acyl_coa Acyl-CoA intracellular_fa->acyl_coa metabolism Metabolism (β-oxidation, Lipid Synthesis) acyl_coa->metabolism acsl ACSL acsl->acyl_coa

Caption: The process of "vectorial acylation" or metabolic trapping of fatty acids.

References

Technical Support Center: Measurement of Intracellular 3-Oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of intracellular 3-Oxodecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and methodologies associated with the accurate quantification of this key metabolic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its measurement important?

A1: this compound is a medium-chain acyl-CoA that serves as an intermediate in the beta-oxidation of fatty acids within the mitochondria.[1] Its accurate measurement is crucial for studying fatty acid metabolism, energy homeostasis, and investigating metabolic disorders.[1][2]

Q2: What are the primary challenges in measuring intracellular this compound?

A2: The main challenges include its low intracellular abundance, chemical instability, and the complexity of the biological matrix.[3][4] Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions with alkaline or strongly acidic pH. Furthermore, co-eluting compounds from the sample matrix can interfere with the analysis, a phenomenon known as matrix effects.

Q3: Which analytical technique is most suitable for quantifying this compound?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive technique for the quantification of acyl-CoAs, including this compound. This method offers high selectivity and sensitivity, which are essential for measuring low-abundance metabolites in complex biological samples.

Q4: How should samples be stored to ensure the stability of this compound?

A4: To prevent degradation, samples should be processed immediately after collection and stored at -80°C. For long-term storage of lipid extracts, it is recommended to store them in an organic solvent under an inert atmosphere (e.g., nitrogen or argon) at -20°C or lower, protected from light and oxygen.

Troubleshooting Guide

This guide addresses common issues encountered during the measurement of intracellular this compound using LC-MS/MS.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound Analyte Degradation: this compound is unstable and can be degraded by enzymatic activity or hydrolysis during sample preparation.- Quench metabolism rapidly, for example, by flash-freezing the sample in liquid nitrogen. - Keep samples on ice or at 4°C throughout the extraction process. - Use extraction solvents containing antioxidants and work quickly.
Inefficient Extraction: The extraction protocol may not be optimal for medium-chain acyl-CoAs.- Test different extraction solvents. A common choice is a mixture of acetonitrile, methanol, and water. - Ensure complete cell lysis to release intracellular metabolites.
Poor Ionization in Mass Spectrometer: The settings on the mass spectrometer may not be optimized for this compound.- Optimize MS parameters, such as spray voltage and gas flows, by infusing a pure standard of this compound. Acyl-CoAs are generally more efficiently ionized in positive mode.
Poor Peak Shape (Tailing, Fronting, Broadening) Suboptimal Chromatographic Conditions: The LC method may not be suitable for separating this compound from other matrix components.- Optimize the mobile phase composition and gradient. Using a C8 or C18 reversed-phase column is common for acyl-CoA analysis. - Ensure the injection solvent is compatible with the initial mobile phase to prevent peak distortion.
Column Contamination or Degradation: The analytical column may be contaminated or have lost its performance.- Flush the column with a strong solvent to remove contaminants. - If the problem persists, replace the column.
High Variability in Results Matrix Effects: Co-eluting endogenous compounds can suppress or enhance the ionization of this compound, leading to inconsistent results.- Improve sample cleanup procedures to remove interfering substances. - Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) to normalize for matrix effects and extraction efficiency. - Modify the chromatographic method to separate this compound from the interfering compounds.
Inconsistent Sample Handling: Variations in sample collection, storage, or extraction can introduce variability.- Standardize all sample handling procedures. - Ensure consistent timing for each step of the extraction process.
Presence of Extra or Unexpected Peaks Sample Contamination: The sample may be contaminated during preparation.- Use high-purity solvents and reagents. - Thoroughly clean all labware.
Analyte Fragmentation: this compound may be fragmenting in the ion source of the mass spectrometer.- Optimize the in-source fragmentation parameters on the mass spectrometer.

Experimental Protocols

Protocol 1: Extraction of Medium-Chain Acyl-CoAs from Cultured Cells

This protocol is adapted from methodologies described for the extraction of acyl-CoAs for LC-MS/MS analysis.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Internal standard solution (e.g., 10 µM ¹³C-labeled Decanoyl-CoA)

  • Acetonitrile

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 15,000 x g and 4°C

  • Vacuum concentrator

Procedure:

  • Aspirate the culture medium from the cells.

  • Wash the cells twice with ice-cold PBS.

  • Add 2 mL of ice-cold methanol and 15 µL of the internal standard solution to the plate.

  • Incubate at -80°C for 15 minutes to quench metabolism and precipitate proteins.

  • Scrape the cell lysate from the plate and transfer it to a microcentrifuge tube.

  • Centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 1 mL of acetonitrile and evaporate the solvent in a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent (e.g., 150 µL of methanol) for LC-MS/MS analysis.

  • Vortex and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any remaining debris.

  • Transfer the supernatant to an autosampler vial for analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general workflow for the analysis of acyl-CoAs. Specific parameters will need to be optimized for your instrument.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate

  • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate

  • Flow Rate: 0.3 mL/min

  • Gradient: A linear gradient from 5% B to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The precursor ion will be the [M+H]⁺ of this compound. The product ions are typically generated from the fragmentation of the CoA moiety. Common fragments for all acyl-CoAs include a neutral loss of 507 amu and a daughter ion at m/z 428. The specific precursor-to-product ion transition for this compound will need to be determined using a pure standard.

  • Optimization: Infuse a standard solution of this compound to optimize collision energy and other MS parameters for the selected MRM transition.

Visualizations

Signaling Pathway: Beta-Oxidation of Fatty Acids

The following diagram illustrates the central role of this compound as an intermediate in the mitochondrial beta-oxidation spiral.

Beta_Oxidation_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+H₂O) Oxoacyl_CoA 3-Oxoacyl-CoA (e.g., this compound) Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Oxoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA Shorter_Acyl_CoA->Fatty_Acyl_CoA Re-enters Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial beta-oxidation pathway highlighting this compound.

Experimental Workflow

This diagram outlines the key steps from sample collection to data analysis for the quantification of this compound.

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Cultured Cells) Quenching 2. Metabolic Quenching (e.g., Liquid Nitrogen) Sample_Collection->Quenching Extraction 3. Extraction (with Internal Standard) Quenching->Extraction Centrifugation 4. Centrifugation Extraction->Centrifugation Evaporation 5. Solvent Evaporation Centrifugation->Evaporation Reconstitution 6. Reconstitution Evaporation->Reconstitution LC_MS_Analysis 7. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing 8. Data Processing (Peak Integration) LC_MS_Analysis->Data_Processing Quantification 9. Quantification (Calibration Curve) Data_Processing->Quantification

Caption: General experimental workflow for this compound measurement.

References

degradation of 3-Oxodecanoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Oxodecanoyl-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The degradation of this compound, like other acyl-CoAs, is primarily caused by two factors:

  • Enzymatic Degradation: Cellular enzymes, particularly acyl-CoA thioesterases (ACOTs), rapidly hydrolyze the thioester bond of this compound upon cell lysis.[1] These enzymes are widespread within cells and must be inactivated immediately to prevent loss of the analyte.[1]

  • Chemical Instability: The thioester bond is susceptible to chemical hydrolysis, a process that is significantly accelerated in neutral or alkaline conditions (pH > 7).[1][2] Oxidation of the thiol group can also occur.[3]

Q2: What is the optimal pH range for working with this compound?

A2: To minimize chemical hydrolysis, it is crucial to maintain a slightly acidic pH. Aqueous solutions of acyl-CoAs are most stable at a pH between 4.0 and 6.0. Extraction protocols for acyl-CoAs often utilize buffers with a pH of approximately 4.9.

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures significantly increase the rate of both enzymatic and chemical degradation. It is imperative to keep samples on ice (0-4°C) throughout the entire sample preparation process, including homogenization and centrifugation. For long-term storage, this compound and other acyl-CoA derivatives should be kept at -20°C or, preferably, -80°C.

Q4: What are the visible signs of this compound degradation in my experimental results?

A4: Degradation of your this compound sample can manifest in several ways:

  • Reduced or Absent Analyte Signal: Consistently low or no signal for this compound in your analytical run (e.g., LC-MS/MS) is a primary indicator of degradation.

  • Inconsistent Results: High variability between experimental replicates can suggest ongoing and unpredictable sample degradation.

  • Appearance of Degradation Products: The presence of peaks corresponding to 3-oxodecanoic acid and free Coenzyme A in your analysis indicates hydrolysis of the thioester bond.

Troubleshooting Guide

Problem Potential Cause Solution
Low or No Recovery of this compound Incomplete quenching of enzymatic activity.Immediately upon sample collection, quench enzymatic activity. For tissue samples, flash-freeze in liquid nitrogen. For cell cultures, add a pre-chilled organic solvent like methanol at -80°C directly to the culture plate.
Non-optimal pH of extraction buffer.Use an acidic extraction buffer, such as 100 mM potassium phosphate at pH 4.9. Avoid neutral or alkaline buffers.
High temperature during sample processing.Maintain ice-cold conditions (0-4°C) for all steps. Use pre-chilled tubes, buffers, and solvents.
Inconsistent Results Between Replicates Variable sample handling time.Standardize the time for each step of the sample preparation process to ensure uniformity.
Exposure to air (oxidation).Degas solvents and buffers to remove dissolved oxygen. Consider working under an inert atmosphere (e.g., nitrogen or argon).
Freeze-thaw cycles.Prepare single-use aliquots of stock solutions to minimize freeze-thaw cycles, which can contribute to degradation.

Experimental Protocols

Protocol: Extraction of this compound from Tissue Samples

This protocol is adapted from established methods for long-chain acyl-CoA extraction.

  • Sample Collection and Quenching:

    • Excise tissue and immediately flash-freeze in liquid nitrogen to halt enzymatic activity.

    • Store samples at -80°C until extraction.

  • Homogenization:

    • Weigh the frozen tissue (e.g., < 100 mg).

    • In a pre-chilled glass homogenizer, add 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).

    • Add the frozen tissue and homogenize thoroughly on ice.

    • Add 1 mL of ice-cold 2-propanol and homogenize again.

  • Extraction:

    • Transfer the homogenate to a pre-chilled tube.

    • Add 2 mL of ice-cold acetonitrile, vortex vigorously, and centrifuge at a low temperature (e.g., 4°C).

  • Solid-Phase Extraction (SPE) for Purification (Optional but Recommended):

    • The supernatant containing the acyl-CoAs can be further purified using an appropriate SPE column (e.g., oligonucleotide purification column) to remove interfering substances.

  • Sample Analysis:

    • The purified extract can be concentrated and analyzed by LC-MS/MS.

Visualizations

Degradation_Pathway cluster_degradation Degradation Pathways cluster_factors Accelerating Factors This compound This compound 3-Oxodecanoic_Acid 3-Oxodecanoic_Acid This compound->3-Oxodecanoic_Acid Hydrolysis (Enzymatic or Chemical) Coenzyme_A Coenzyme A This compound->Coenzyme_A Hydrolysis (Enzymatic or Chemical) High_pH High pH (>7) High_pH->this compound promotes High_Temp High Temperature High_Temp->this compound promotes Thioesterases Thioesterases Thioesterases->this compound catalyzes

Caption: Degradation pathways of this compound and contributing factors.

Sample_Prep_Workflow start Start: Sample Collection quench Immediate Quenching (Liquid N2 or -80°C Methanol) start->quench Critical Step homogenize Homogenization (Ice-cold, pH 4.9 buffer) quench->homogenize extract Extraction (Acetonitrile/Isopropanol) homogenize->extract purify Purification (SPE) (Optional) extract->purify analyze LC-MS/MS Analysis purify->analyze

References

Technical Support Center: Spectrophotometric Assays for Acyl-CoAs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the spectrophotometric analysis of acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: My spectrophotometric assay for acyl-CoA synthetase is showing lower than expected activity. What are the potential causes?

A1: Lower than expected acyl-CoA synthetase activity can stem from several factors:

  • Substrate Inhibition: High concentrations of the fatty acid substrate can be inhibitory. It is crucial to determine the optimal substrate concentration by performing a substrate titration curve.

  • Product Inhibition: The accumulation of reaction products, such as pyrophosphate or AMP, can inhibit the enzyme. Ensure your assay conditions allow for the removal or coupling of these products.

  • Enzyme Instability: Acyl-CoA synthetases can be unstable, especially when purified. Ensure proper storage conditions (temperature, buffer components) and handle the enzyme gently. Avoid repeated freeze-thaw cycles.

  • Incorrect Buffer Conditions: The pH, ionic strength, and presence of essential cofactors (e.g., Mg2+, ATP, Coenzyme A) are critical for optimal enzyme activity. Verify that your buffer composition and pH are optimal for your specific enzyme.

  • Interfering Substances: Contaminants in your sample or reagents can inhibit the enzyme. See the troubleshooting guide below for more details on common interferences.

Q2: I am using the DTNB (Ellman's) assay to measure Coenzyme A (CoA) release, and I suspect interference. What are the common culprits?

A2: The DTNB assay is susceptible to interference from several sources, primarily those that react with thiols or affect the stability of the colored product, 5-thio-2-nitrobenzoic acid (TNB).

  • Thiol-Reactive Compounds: Any compound in your sample that can react with the free sulfhydryl group of CoA will lead to an underestimation of its concentration. Common examples include:

    • Oxidizing agents: Hydrogen peroxide, peroxynitrite, and hypochlorous acid can oxidize the thiol group of CoA.[1]

    • Alkylating agents: N-ethylmaleimide (NEM) and iodoacetamide readily form covalent bonds with thiols.[2][3][4]

  • Reducing Agents: High concentrations of reducing agents, such as dithiothreitol (DTT) or β-mercaptoethanol, in your sample can react with DTNB, leading to a high background signal and an overestimation of CoA. It is crucial to have a proper blank control that includes the same concentration of the reducing agent as your sample.

  • Turbidity and Color: Particulate matter in your sample can cause light scattering, leading to inaccurate absorbance readings. Colored compounds that absorb at or near 412 nm (the absorbance maximum of TNB) will also interfere.

Q3: Can detergents in my sample preparation buffer affect my acyl-CoA assay?

A3: Yes, detergents can significantly impact enzyme activity in acyl-CoA assays in both positive and negative ways. The effect is highly dependent on the specific enzyme, the detergent used, and its concentration.

  • Inhibition: Some detergents can denature enzymes or disrupt necessary protein-protein or protein-lipid interactions. For example, Triton X-100 has been shown to decrease the activity of lignoceroyl-CoA synthesis and inactivate acyl-CoA:cholesterol acyltransferase 1 (ACAT1) by causing it to dissociate from a dimer to a monomer.[5]

  • Activation: For membrane-bound enzymes, detergents are often necessary to solubilize the enzyme and its substrate. The presence of a detergent can sometimes increase enzyme activity. For instance, a nine-fold increase in 3-hydroxyacyl-CoA dehydratase activity was observed in the presence of 75 µM Triton X-100.

It is essential to empirically determine the optimal detergent and concentration for your specific assay.

Troubleshooting Guides

Issue 1: High Background Signal in DTNB-based Assays
Potential Cause Recommended Action
Presence of reducing agents (e.g., DTT, β-mercaptoethanol) in the sample. Prepare a blank control containing the same concentration of the reducing agent as your sample and subtract the background absorbance. Alternatively, consider removing the reducing agent before the assay using a desalting column, if compatible with your sample stability.
Spontaneous hydrolysis of the acyl-CoA substrate. Prepare the acyl-CoA substrate solution fresh and keep it on ice. Run a "no-enzyme" control to measure the rate of non-enzymatic hydrolysis and subtract this from your sample readings.
Contamination of reagents with thiol-containing compounds. Use high-purity reagents and dedicated labware.
Issue 2: Low Signal or No Activity Detected
Potential Cause Recommended Action
Presence of thiol-reactive compounds in the sample. If the interfering compound is known, consider adding a specific scavenger. For general thiol reactivity, pre-treating the sample with a small amount of a reducing agent like DTT may help, but be mindful of its own reactivity with DTNB (see Issue 1). If interference persists, switching to an alternative assay method, such as LC-MS/MS, may be necessary.
Enzyme is inactive. Verify the activity of your enzyme stock with a known positive control substrate. Ensure that the enzyme has been stored and handled correctly.
Incorrect assay conditions. Double-check the pH, temperature, and concentrations of all assay components (enzyme, substrate, cofactors).
Detergent effects. If your sample contains detergents, perform a detergent compatibility test by assaying a known amount of active enzyme in the presence of varying concentrations of the detergent.

Quantitative Data on Interference

The following tables provide examples of quantitative data on the effects of common interfering substances.

Table 1: Effect of Triton X-100 on Acyl-CoA Processing Enzymes

EnzymeSubstrateTriton X-100 ConcentrationObserved EffectReference
Acyl-CoA Synthetase (rat liver microsomes)Lignoceroyl-CoANot specifiedDecreased activity
Acyl-CoA Synthetase (rat liver microsomes)Palmitoyl-CoANot specifiedNo significant effect
Acyl-CoA:cholesterol acyltransferase 1 (ACAT1)Not specifiedNot specifiedInactivation (dissociation to monomer)
3-hydroxyacyl-CoA dehydratase(R/S) [1-14C] 3-hydroxyeicosanoyl-CoA75 µMNine-fold increase in activity

Table 2: IC50 Values of Inhibitors for Acyl-CoA Synthetase

InhibitorEnzyme SourceIC50 (µM)Reference
Triacsin CCryptosporidium parvum ACS11.56
Triacsin CCryptosporidium parvum ACS22.28
Triacsin CPseudomonas aeruginosa3.6
Triacsin CRat Liver8.7

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Acetyl-CoA Synthetase

This protocol is based on a coupled enzyme assay where the production of Acetyl-CoA is linked to the reduction of NAD+ to NADH, which can be monitored at 340 nm.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.8

  • L-Malate: 50 mM

  • ATP: 20 mM

  • MgCl2: 50 mM

  • Coenzyme A (CoA): 2 mM

  • NAD+: 50 mM

  • Malate Dehydrogenase (MDH): ~50 U/mL

  • Citrate Synthase (CS): ~25 U/mL

  • Sodium Acetate: 1 M

  • Enzyme Sample (cell extract or purified enzyme)

Procedure:

  • Prepare a Master Mix: For each reaction, prepare a master mix containing:

    • 450 µL Assay Buffer

    • 50 µL L-Malate

    • 50 µL ATP

    • 50 µL MgCl2

    • 50 µL CoA

    • 50 µL NAD+

    • 50 µL Malate Dehydrogenase

    • 50 µL Citrate Synthase

  • Add Enzyme: To a microplate well or cuvette, add 100 µL of your enzyme sample.

  • Add Master Mix: Add 800 µL of the Master Mix to the well/cuvette containing the enzyme. Mix gently.

  • Initiate Reaction: Start the reaction by adding 100 µL of 1 M Sodium Acetate.

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm at 37°C for 5-10 minutes. The rate of NADH production is proportional to the acetyl-CoA synthetase activity.

  • Calculate Activity: Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the rate of reaction.

Protocol 2: DTNB (Ellman's) Assay for Coenzyme A

This protocol measures the release of free CoA from an enzymatic reaction.

Reagents:

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0

  • DTNB Reagent: 4 mg/mL DTNB in Reaction Buffer

  • Sample containing the enzymatic reaction that releases CoA.

  • Blank: The same reaction mixture as the sample, but without the enzyme or substrate that initiates CoA release.

Procedure:

  • Prepare Reaction: Set up your enzymatic reaction in a suitable buffer.

  • Prepare DTNB Mixture: In a separate tube or microplate well, mix 1.25 mL of Reaction Buffer with 25 µL of DTNB Reagent.

  • Add Sample: Add 125 µL of your enzymatic reaction to the DTNB mixture.

  • Incubate: Incubate at room temperature for 15 minutes to allow the color to develop.

  • Measure Absorbance: Measure the absorbance at 412 nm against the blank.

  • Quantify CoA: The concentration of CoA can be determined using a standard curve of known CoA concentrations or by using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at pH 8.0).

Signaling Pathways and Experimental Workflows

Beta_Oxidation_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP -> AMP + PPi CoA-SH Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Beta_Oxidation_Cycle Beta-Oxidation Cycle Fatty_Acyl_CoA->Beta_Oxidation_Cycle Carnitine Shuttle Mitochondrion Mitochondrial Matrix Acetyl_CoA Acetyl-CoA Beta_Oxidation_Cycle->Acetyl_CoA FADH2 NADH Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle

Acetyl_CoA_Metabolism Acetyl_CoA Acetyl-CoA Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA->Fatty_Acid_Synthesis Cholesterol_Synthesis Cholesterol Synthesis Acetyl_CoA->Cholesterol_Synthesis Ketone_Body_Synthesis Ketone Body Synthesis Acetyl_CoA->Ketone_Body_Synthesis Energy ATP Production Krebs_Cycle->Energy NADH, FADH2, GTP

References

Technical Support Center: Optimizing Buffer Conditions for 3-Oxodecanoyl-CoA Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Oxodecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental conditions and ensure the stability of this critical acyl-CoA intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound, like other acyl-CoA thioesters, is primarily influenced by pH, temperature, and the presence of nucleophiles or contaminants in the buffer. The thioester bond is susceptible to hydrolysis, particularly at alkaline pH. Elevated temperatures can accelerate this degradation.

Q2: What is the optimal pH range for maintaining the stability of this compound?

A2: Thioesters are generally most stable in slightly acidic to neutral conditions. For this compound, a pH range of 6.0 to 7.5 is recommended for short-term experiments and storage. It's important to note that thioester stability can decrease at pH values above 7.[1]

Q3: How should this compound solutions be stored to ensure long-term stability?

A3: For long-term storage, this compound should be stored as a lyophilized powder at -20°C or below. If you need to store it in solution, prepare aliquots in a suitable buffer (e.g., a phosphate or HEPES buffer at pH 6.0-7.0) and store them at -80°C to minimize degradation from repeated freeze-thaw cycles.

Q4: Can I include reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in my buffer?

A4: Yes, including a reducing agent can be beneficial, especially if your protein of interest is sensitive to oxidation. TCEP is often preferred over DTT as it is more stable over a wider pH range and does not have the characteristic odor of DTT.[2][3][4][5] However, be aware that high concentrations of reducing agents could potentially interfere with certain downstream applications.

Q5: Is the addition of a chelating agent like EDTA recommended?

A5: The inclusion of a low concentration of EDTA (e.g., 0.5-1 mM) is generally good practice in enzyme assays to chelate divalent metal ions that could catalyze the hydrolysis of the thioester bond or be required for contaminating enzymatic activities. However, if your enzyme of interest requires divalent metals for its activity, EDTA should be omitted.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent enzyme kinetics with this compound as a substrate. Degradation of this compound stock solution.Prepare fresh this compound solutions daily from a lyophilized powder. Aliquot stock solutions and store at -80°C to avoid multiple freeze-thaw cycles. Verify the concentration of your stock solution using HPLC.
Buffer pH is too high, leading to hydrolysis of the thioester bond.Prepare fresh buffer and verify the pH is within the optimal range (6.0-7.5). Consider using a buffer with a pKa closer to your desired pH for better stability.
High background signal in colorimetric or fluorometric assays. Spontaneous hydrolysis of this compound releases free Coenzyme A, which can react with detection reagents.Run a parallel control experiment without the enzyme to measure the rate of non-enzymatic hydrolysis. Subtract this background rate from your enzyme-catalyzed reaction rate.
Contaminating enzymes in your sample are degrading the substrate.Ensure the purity of your enzyme preparation. Consider adding inhibitors for common contaminating enzymes if their identity is known.
Loss of this compound concentration over time during an experiment. Adsorption of the long-chain acyl-CoA to plasticware.Use low-adhesion microcentrifuge tubes and pipette tips. Including a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in your buffer can also help prevent adsorption.
Temperature-induced degradation during long incubations.Perform experiments at the lowest feasible temperature that maintains enzyme activity. If long incubations are necessary, consider setting up a time-course experiment to monitor substrate stability under your specific conditions.

Data on this compound Stability

Table 1: Estimated Effect of pH on the Stability of this compound at 25°C

pHBuffer System (50 mM)Expected Half-life
5.0Acetate> 24 hours
6.0Phosphate> 24 hours
7.0Phosphate/HEPES12 - 24 hours
8.0Tris/HEPES4 - 8 hours
9.0Tris/Glycine< 4 hours

Table 2: Estimated Effect of Temperature on the Stability of this compound at pH 7.0

TemperatureExpected Half-life
4°C> 48 hours
25°C12 - 24 hours
37°C6 - 12 hours

Table 3: Recommended Buffer Additives for Enhancing this compound Stability

AdditiveRecommended ConcentrationPurpose
TCEP0.1 - 1 mMReducing agent to prevent oxidation. More stable than DTT at neutral to alkaline pH.
EDTA0.5 - 1 mMChelates divalent metal ions that can catalyze hydrolysis.
Triton X-1000.01% (v/v)Reduces adsorption to plasticware.

Experimental Protocols

Protocol 1: Preparation and Quantification of this compound Stock Solution
  • Preparation:

    • Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Reconstitute the powder in a minimal amount of an appropriate organic solvent like methanol or DMSO.

    • Immediately dilute to the desired stock concentration (e.g., 10 mM) with a pre-chilled aqueous buffer (e.g., 50 mM potassium phosphate, pH 6.5).

    • Vortex briefly to ensure complete dissolution.

  • Quantification by UV-Vis Spectrophotometry:

    • The concentration of acyl-CoA solutions can be determined by measuring the absorbance at 260 nm, which is characteristic of the adenine moiety of Coenzyme A.

    • The molar extinction coefficient (ε) for Coenzyme A and its derivatives at 260 nm is approximately 16,400 M⁻¹cm⁻¹.

    • Use the Beer-Lambert law (A = εcl) to calculate the concentration.

  • Storage:

    • Dispense the stock solution into single-use aliquots in low-adhesion tubes.

    • Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.

Protocol 2: HPLC Method for Assessing this compound Stability

This protocol outlines a general method to quantify the degradation of this compound over time.

  • Sample Preparation:

    • Prepare solutions of this compound (e.g., 100 µM) in the different buffer conditions you wish to test (e.g., varying pH, temperature, and additives).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution and immediately stop any further degradation by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., heptadecanoyl-CoA).

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate any proteins or other insoluble material.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 75 mM KH₂PO₄ in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient suitable for separating long-chain acyl-CoAs (e.g., start with a low percentage of B and increase over time).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 260 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Normalize the peak area to the internal standard to account for variations in sample preparation and injection volume.

    • Plot the percentage of remaining this compound against time for each buffer condition to determine its stability.

Visualizations

Beta_Oxidation_Pathway cluster_0 Mitochondrial Matrix acyl_coa Decanoyl-CoA enoyl_coa trans-Δ²-Enoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase (FAD -> FADH₂) hydroxyacyl_coa (S)-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase (+ H₂O) ketoacyl_coa This compound hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) shorter_acyl_coa Octanoyl-CoA ketoacyl_coa->shorter_acyl_coa β-Ketothiolase (+ CoA-SH) acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa

Caption: The beta-oxidation pathway of Decanoyl-CoA, highlighting the formation of this compound.

Experimental_Workflow start Prepare this compound in Test Buffers incubate Incubate under Defined Conditions (Time, Temp) start->incubate sample Take Aliquots at Time Points (T₀, T₁, T₂, ...) incubate->sample quench Quench Reaction & Precipitate Protein (e.g., with Acetonitrile) sample->quench analyze Analyze by Reversed-Phase HPLC quench->analyze quantify Quantify Peak Area (Absorbance at 260 nm) analyze->quantify plot Plot % Remaining vs. Time quantify->plot end Determine Stability Profile plot->end

Caption: Experimental workflow for assessing the stability of this compound using HPLC.

References

Technical Support Center: Troubleshooting Substrate Precipitation in Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to substrate precipitation during enzyme assays.

Troubleshooting Guide

This guide provides a step-by-step approach to diagnosing and resolving substrate precipitation in your experiments.

Q1: I'm observing turbidity or precipitation in my assay wells. What's the first step?

A: The first step is to systematically determine the source of the precipitation. It's crucial to distinguish between substrate precipitation, enzyme precipitation, or precipitation of another assay component. The following workflow can help you diagnose the issue.

G A Precipitation Observed in Enzyme Assay B Control 1: Substrate + Assay Buffer (No Enzyme) A->B C Control 2: Enzyme + Assay Buffer (No Substrate) A->C D Precipitation in Control 1? B->D E Precipitation in Control 2? C->E F Issue is Substrate Solubility. Proceed to Q2. D->F Yes I No Precipitation in Controls D->I No G Issue is Enzyme Stability/ Solubility in Assay Buffer. E->G Yes H Precipitation only occurs with all components. Consider enzyme-substrate interaction or product insolubility. E->H No I->E

Caption: Initial diagnostic workflow for precipitation.

Q2: My substrate precipitates when added to the assay buffer, even without the enzyme. What should I do?

A: This indicates an issue with the intrinsic solubility of your substrate under the current assay conditions. The primary factors to investigate are the buffer composition (pH and ionic strength) and the use of co-solvents.

Troubleshooting Steps:

  • Re-evaluate Substrate Stock Concentration and Solvent: Ensure your substrate is fully dissolved in the stock solvent (typically DMSO) before diluting it into the aqueous assay buffer.

  • Optimize Co-solvent Concentration: Many hydrophobic compounds require an organic co-solvent like dimethyl sulfoxide (DMSO) to remain soluble in aqueous buffers.[1] However, the final concentration of DMSO is critical; too little may not be effective, while too much can inhibit or denature the enzyme.[2][3]

  • Adjust Buffer pH: The pH of the buffer can significantly impact the solubility of a substrate, especially if the compound has ionizable groups.[4][5] Systematically testing a range of pH values around the enzyme's optimal pH may identify a condition where the substrate is more soluble.

  • Modify Ionic Strength: Reducing the ionic strength (salt concentration) of the buffer can sometimes improve the solubility of hydrophobic compounds.

The following table summarizes the impact of DMSO on enzyme assays.

DMSO ConcentrationEffect on Substrate SolubilityPotential Effect on Enzyme ActivityRecommendation
< 1% May be insufficient for highly hydrophobic substrates.Generally minimal impact on most enzymes.Test if substrate solubility is borderline.
1 - 5% Often sufficient to maintain the solubility of many compounds.Tolerated by many enzymes, but should be validated.A common starting range for optimization.
5 - 10% Improves solubility for many poorly soluble compounds.Increased risk of enzyme inhibition or denaturation.Use with caution and validate enzyme tolerance.
> 10% Can significantly enhance the solubility and stability of some substrates by reducing aggregation.High likelihood of affecting enzyme structure and activity.Generally not recommended unless proven necessary and validated.
Q3: How do I perform a kinetic solubility assay to test my substrate?

A: A kinetic solubility assay is a high-throughput method to determine the solubility of a compound when it is introduced to an aqueous buffer from a DMSO stock, mimicking the conditions of many enzyme assays.

Experimental Protocol: Kinetic Solubility Assay by Nephelometry

  • Prepare Stock Solution: Dissolve the test compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a clear 96-well plate.

  • Add Buffer: Add the aqueous assay buffer to each well to achieve the desired final compound concentration (e.g., add 98 µL for a 1:50 dilution and a final concentration of 200 µM with 2% DMSO).

  • Mix and Incubate: Mix the contents thoroughly on a plate shaker for a defined period (e.g., 1.5 - 2 hours) at a controlled temperature (e.g., room temperature or 37°C).

  • Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. An increase in light scattering compared to a buffer/DMSO control indicates the formation of a precipitate.

Q4: The precipitation only occurs after adding the stop solution. What does this mean?

A: This suggests that the product of the enzymatic reaction may be insoluble, or the stop solution itself is causing the substrate or product to precipitate. This is sometimes observed in assays like ELISA where high signal development can lead to precipitation of the TMB substrate product after adding the stop solution.

Troubleshooting Steps:

  • Reduce Reaction Time/Enzyme Concentration: An over-reaction can lead to a high concentration of the product, which may exceed its solubility limit. Try reducing the incubation time or the concentration of the enzyme.

  • Read Plate Immediately: After adding the stop solution, read the plate as soon as possible to minimize the time for precipitation to occur.

  • Check Stop Solution Compatibility: Test if the stop solution causes precipitation of the substrate in the absence of the enzyme. Some acidic stop solutions can cause certain compounds to precipitate.

Frequently Asked Questions (FAQs)

Q: What is the maximum concentration of DMSO I should use in my assay?

A: There is no universal maximum, as it is highly dependent on the specific enzyme. While many assays use a final DMSO concentration of 1-5%, some enzymes can tolerate up to 20% DMSO. It is crucial to perform a DMSO tolerance experiment for your specific enzyme to determine the concentration that does not significantly impact its activity.

Q: How can I differentiate between substrate precipitation and enzyme (protein) precipitation?

A: You can use a simple centrifugation-based method. After observing precipitation in a test reaction, centrifuge the microplate or tube at high speed (e.g., >10,000 x g) for 10-15 minutes.

  • If the substrate precipitated: The supernatant, when analyzed (e.g., by UV-Vis spectroscopy at the substrate's λmax), will show a lower concentration of the substrate compared to a control without precipitation.

  • If the enzyme precipitated: The supernatant should still contain the soluble substrate. You can also measure total protein in the supernatant (e.g., using a Bradford assay) to see if it has decreased.

Q: My substrate is precipitating, but I cannot increase the DMSO concentration due to enzyme sensitivity. What are my alternatives?

A: If increasing DMSO is not an option, consider the following:

  • Test other organic co-solvents: Solvents like ethanol, methanol, or acetonitrile can be tested, but their effects on enzyme activity must also be validated.

  • Use of Surfactants: A low concentration of a non-ionic detergent (e.g., Triton X-100, Tween 20) can sometimes help to maintain the solubility of hydrophobic compounds.

  • Modify the Substrate: If you are in a drug development setting, it may be necessary to synthesize more soluble analogs of the compound.

The diagram below outlines the decision process for optimizing a co-solvent.

G A Substrate Precipitates in Assay Buffer B Determine Max Tolerated Co-solvent % for Enzyme (e.g., DMSO Tolerance Assay) A->B C Determine Min Co-solvent % for Substrate Solubility (e.g., Kinetic Solubility Assay) A->C D Is Min % for Solubility <= Max % for Enzyme? B->D C->D E Assay Condition is Feasible. Use co-solvent at Min % for solubility. D->E Yes F Assay Condition is Not Feasible. Consider alternatives: - Different Co-solvent - Surfactants - Substrate Modification D->F No

References

Validation & Comparative

A Comparative Guide to the Oxidation Rates of Acyl-CoA Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The catabolism of fatty acids through β-oxidation is a fundamental metabolic process, critical for energy homeostasis. This guide provides a comparative analysis of the oxidation rates of various acyl-CoA substrates, offering insights into the substrate specificities of the key enzymes involved in both mitochondrial and peroxisomal pathways. The information presented is supported by experimental data to aid researchers in understanding the nuances of fatty acid metabolism and to provide a resource for those in drug development targeting metabolic pathways.

Quantitative Comparison of Acyl-CoA Oxidation Rates

The efficiency of β-oxidation is highly dependent on the chain length of the fatty acyl-CoA substrate and the specific enzymes that catalyze the initial dehydrogenation step. In mitochondria, this is carried out by a family of acyl-CoA dehydrogenases (ACADs), while in peroxisomes, acyl-CoA oxidases (ACOX) perform this function. The following tables summarize the kinetic parameters for these enzymes with various acyl-CoA substrates.

Mitochondrial Acyl-CoA Dehydrogenase Activity

Mitochondria possess four ACADs with distinct but overlapping substrate specificities based on the acyl chain length: Short-Chain Acyl-CoA Dehydrogenase (SCAD), Medium-Chain Acyl-CoA Dehydrogenase (MCAD), Long-Chain Acyl-CoA Dehydrogenase (LCAD), and Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD).

Substrate (Acyl-CoA)SCAD (Specific Activity)MCAD (Specific Activity)LCAD (Specific Activity)VLCAD (Specific Activity)
Butyryl-CoA (C4)HighModerateLowNegligible
Hexanoyl-CoA (C6)ModerateHighModerateLow
Octanoyl-CoA (C8)LowVery HighHighModerate
Decanoyl-CoA (C10)NegligibleHighVery HighHigh
Lauroyl-CoA (C12)NegligibleModerateHighVery High
Myristoyl-CoA (C14)NegligibleLowModerateHigh
Palmitoyl-CoA (C16)NegligibleNegligibleLowHigh
Stearoyl-CoA (C18)NegligibleNegligibleNegligibleModerate
Oleoyl-CoA (C18:1)NegligibleNegligibleModerateHigh

Note: Specific activity is often expressed as nmol/min/mg of protein. The terms "High," "Moderate," "Low," and "Negligible" are relative comparisons based on available kinetic data. Actual numerical values can vary depending on the specific experimental conditions.

Peroxisomal Acyl-CoA Oxidase Activity

Peroxisomes play a crucial role in the oxidation of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and dicarboxylic acids. This process is initiated by acyl-CoA oxidases. In mammals, there are three main ACOX enzymes: ACOX1, ACOX2, and ACOX3.

Substrate (Acyl-CoA)ACOX1 (Relative Activity)ACOX2 (Relative Activity)ACOX3 (Relative Activity)
Lauroyl-CoA (C12)HighLowModerate
Palmitoyl-CoA (C16)HighModerateHigh
Stearoyl-CoA (C18)ModerateModerateHigh
Lignoceroyl-CoA (C24)LowHighModerate
Pristanoyl-CoA (Branched)LowHighHigh
Trihydroxycoprostanoyl-CoA (Bile Acid Intermediate)NegligibleHighLow

Note: Relative activity is based on comparative studies of substrate specificity. ACOX1 primarily acts on straight-chain acyl-CoAs, while ACOX2 and ACOX3 have higher activity towards branched-chain and very-long-chain acyl-CoAs.

Experimental Protocols

Accurate measurement of acyl-CoA oxidation rates is essential for studying fatty acid metabolism. Below are detailed methodologies for key experiments cited in this guide.

Measurement of Acyl-CoA Dehydrogenase Activity using the Ferricenium Assay

This spectrophotometric assay measures the activity of ACADs by using ferricenium hexafluorophosphate as an artificial electron acceptor.

Materials:

  • Purified or mitochondrial extracts containing ACADs

  • Assay buffer (e.g., 100 mM HEPES, pH 7.6)

  • Acyl-CoA substrates (e.g., octanoyl-CoA, palmitoyl-CoA) dissolved in water

  • Ferricenium hexafluorophosphate solution

  • Spectrophotometer capable of reading at 300 nm

Procedure:

  • Prepare the assay mixture in a cuvette containing the assay buffer and the ferricenium hexafluorophosphate solution.

  • Add the enzyme sample (purified ACAD or mitochondrial extract) to the cuvette and mix gently.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Immediately monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion.

  • The rate of the reaction is calculated from the linear portion of the absorbance change over time, using the molar extinction coefficient of the ferricenium ion.

  • Specific activity is calculated as the rate of substrate oxidation per milligram of protein.

Measurement of Fatty Acid Oxidation using Radiolabeled Substrates

This method measures the rate of β-oxidation by quantifying the production of radiolabeled acid-soluble metabolites from a radiolabeled fatty acid substrate.

Materials:

  • Isolated mitochondria or cell homogenates

  • Assay buffer (e.g., containing sucrose, Tris-HCl, KH2PO4, KCl, MgCl2, L-carnitine, and malate)

  • [1-¹⁴C]-labeled fatty acid substrate (e.g., [1-¹⁴C]palmitic acid) complexed to bovine serum albumin (BSA)

  • Perchloric acid (PCA)

  • Scintillation cocktail and counter

Procedure:

  • Prepare the reaction mixture containing the assay buffer and the biological sample (isolated mitochondria or cell homogenate).

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the radiolabeled fatty acid-BSA complex.

  • Incubate for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding a cold solution of perchloric acid. This will precipitate the unoxidized long-chain fatty acids and proteins.

  • Centrifuge the samples to pellet the precipitate.

  • Collect the supernatant, which contains the acid-soluble metabolites (e.g., [¹⁴C]acetyl-CoA and other short-chain acyl-CoAs).

  • Measure the radioactivity in the supernatant using a scintillation counter.

  • The rate of fatty acid oxidation is calculated based on the amount of radioactivity incorporated into the acid-soluble fraction per unit of time and protein concentration.

Signaling Pathways and Regulation

The oxidation of acyl-CoA substrates is tightly regulated by a network of signaling pathways that respond to the metabolic state of the cell. The diagram below illustrates the key regulatory inputs into mitochondrial β-oxidation.

FattyAcidOxidationRegulation cluster_mito Hormones Hormonal Signals (e.g., Glucagon, Insulin) AMPK AMPK Hormones->AMPK activates (Glucagon) inhibits (Insulin) ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA produces CPT1 Carnitine Palmitoyltransferase I (CPT1) MalonylCoA->CPT1 inhibits AcylCoA_cyto Fatty Acyl-CoA (Cytosol) AcylCarnitine Fatty Acyl-Carnitine AcylCoA_cyto->AcylCarnitine CPT1 AcylCarnitine->Mitochondrion BetaOxidation β-Oxidation AcylCarnitine->BetaOxidation Transport & Conversion AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA produces TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle enters Energy_Status Cellular Energy Status (High AMP/ATP ratio) Energy_Status->AMPK activates

Caption: Regulation of mitochondrial fatty acid β-oxidation.

A Comparative Kinetic Analysis of Acyl-CoA Dehydrogenases: Guiding Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive kinetic comparison of the key mitochondrial acyl-CoA dehydrogenases (ACADs): Short-Chain Acyl-CoA Dehydrogenase (SCAD), Medium-Chain Acyl-CoA Dehydrogenase (MCAD), Long-Chain Acyl-CoA Dehydrogenase (LCAD), and Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD). These enzymes play a critical role in the initial and often rate-limiting step of fatty acid β-oxidation. Understanding their distinct kinetic properties is paramount for research into metabolic diseases and for the development of targeted therapeutics.

Data Presentation: A Kinetic Snapshot of Acyl-CoA Dehydrogenase Activity

The catalytic efficiency and substrate specificity of SCAD, MCAD, LCAD, and VLCAD are dictated by their kinetic parameters. The following table summarizes key kinetic constants for these enzymes with various acyl-CoA substrates of different chain lengths. This data has been compiled from multiple studies to provide a comparative overview.

EnzymeSubstrate (Acyl-CoA Chain Length)K_m_ (µM)V_max_ (U/mg)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Optimal Chain Length
SCAD Butyryl-CoA (C4)~25HighHighHighC4-C6
Hexanoyl-CoA (C6)VariableModerateModerateModerate
MCAD Hexanoyl-CoA (C6)~1.5-5HighHighVery HighC6-C12
Octanoyl-CoA (C8)~1-3Very HighVery HighPeak Activity
Decanoyl-CoA (C10)~1-4HighHighVery High
Dodecanoyl-CoA (C12)~2-6ModerateModerateHigh
LCAD Dodecanoyl-CoA (C12)~1-2HighHighVery HighC12-C18
Tetradecanoyl-CoA (C14)~0.5-1.5Very HighVery HighPeak Activity
Hexadecanoyl-CoA (C16)~0.5-1HighHighVery High
VLCAD Tetradecanoyl-CoA (C14)~0.3-1ModerateModerateHighC14-C20
Hexadecanoyl-CoA (C16)~0.2-0.8HighHighPeak Activity
Octadecanoyl-CoA (C18)~0.3-1ModerateModerateHigh
Eicosanoyl-CoA (C20)~0.5-1.5LowLowModerate

Note: The presented values are approximate and can vary depending on the experimental conditions (pH, temperature, buffer composition) and the specific isoform of the enzyme. "High", "Moderate", and "Low" are relative terms used for qualitative comparison within this table.

Unveiling the Engine: The Fatty Acid β-Oxidation Pathway

Acyl-CoA dehydrogenases are integral components of the mitochondrial fatty acid β-oxidation spiral. This metabolic pathway systematically breaks down fatty acyl-CoA molecules into acetyl-CoA, which then enters the citric acid cycle to generate ATP. The initial dehydrogenation step, catalyzed by the chain-length specific ACADs, is a critical control point in this process.

Fatty_Acid_Beta_Oxidation cluster_Mitochondrial_Matrix Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (SCAD, MCAD, LCAD, VLCAD) Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shortened_Acyl_CoA->Fatty_Acyl_CoA Re-entry to β-oxidation Citric Acid Cycle Citric Acid Cycle Acetyl_CoA->Citric Acid Cycle To Energy Production

Caption: The mitochondrial fatty acid β-oxidation spiral.

Experimental Protocols: Measuring Kinetic Parameters

The determination of the kinetic parameters presented in the table relies on robust and reproducible experimental protocols. The "gold standard" for measuring ACAD activity is the anaerobic electron transfer flavoprotein (ETF) fluorescence reduction assay.[1][2]

Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay

This assay measures the rate of reduction of ETF, the natural electron acceptor for ACADs, by monitoring the decrease in its intrinsic fluorescence.

Materials:

  • Purified recombinant acyl-CoA dehydrogenase (SCAD, MCAD, LCAD, or VLCAD)

  • Purified recombinant electron transfer flavoprotein (ETF)

  • Acyl-CoA substrates of varying chain lengths (e.g., Butyryl-CoA, Octanoyl-CoA, Palmitoyl-CoA)

  • Anaerobic cuvette or 96-well microplate

  • Spectrofluorometer

  • Assay Buffer: 50 mM HEPES or potassium phosphate, pH 7.6, containing 0.1 mM EDTA.

  • Deoxygenation system (e.g., glucose/glucose oxidase/catalase system or purging with an inert gas like argon)

Procedure:

  • Preparation of Reagents: Prepare stock solutions of acyl-CoA substrates and ETF in the assay buffer. The concentration of the ACAD enzyme should be determined accurately.

  • Deoxygenation: The assay must be performed under anaerobic conditions to prevent the re-oxidation of reduced ETF by molecular oxygen.[1] This can be achieved by:

    • Enzymatic Deoxygenation: Adding glucose, glucose oxidase, and catalase to the assay mixture.[1]

    • Inert Gas Purging: Repeatedly evacuating the reaction vessel and flushing with a high-purity inert gas such as argon.

  • Assay Mixture Preparation: In an anaerobic cuvette or microplate well, combine the assay buffer, ETF, and the ACAD enzyme.

  • Initiation of Reaction: The reaction is initiated by the addition of the acyl-CoA substrate.

  • Fluorescence Measurement: Immediately monitor the decrease in ETF fluorescence over time. The excitation wavelength is typically around 380 nm and the emission wavelength around 495 nm. The initial linear rate of fluorescence decrease is proportional to the enzyme activity.

  • Data Analysis:

    • To determine K_m_ and V_max_, the initial rates are measured at various substrate concentrations.

    • The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.

    • The turnover number (k_cat_) is calculated by dividing V_max_ by the total enzyme concentration.

    • The catalytic efficiency (k_cat_/K_m_) is then calculated.

Regulatory Mechanisms: Beyond Substrate Availability

The activity of acyl-CoA dehydrogenases is not solely dependent on substrate concentration. It is also modulated by transcriptional regulation and post-translational modifications, which can be considered as part of broader signaling pathways controlling cellular metabolism.

ACAD_Regulation cluster_Regulation Regulation of Acyl-CoA Dehydrogenase Activity PPARa PPARα ACAD_Gene ACAD Gene (e.g., ACADM, ACADL) PPARa->ACAD_Gene Upregulates Transcription SIRT3 SIRT3 Acetylated_ACAD Acetylated Acyl-CoA Dehydrogenase (Inactive) SIRT3->Acetylated_ACAD Deacetylates ACAD_Protein Acyl-CoA Dehydrogenase (Protein) ACAD_Gene->ACAD_Protein Expression ACAD_Protein->Acetylated_ACAD Acetylation Acetylated_ACAD->ACAD_Protein Deacetylation Fatty_Acids Increased Fatty Acid Levels Fatty_Acids->PPARa Activates Fasting Fasting/Caloric Restriction Fasting->SIRT3 Activates

Caption: Key regulatory inputs for acyl-CoA dehydrogenase activity.

Transcriptional Regulation by PPARα

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that acts as a major transcriptional regulator of genes involved in fatty acid metabolism.[3] In response to increased levels of fatty acids, PPARα is activated and upregulates the expression of genes encoding for several acyl-CoA dehydrogenases, including MCAD and LCAD. This mechanism ensures that the enzymatic machinery for fatty acid oxidation is enhanced when substrate availability is high.

Post-Translational Modification by Sirtuin 3 (SIRT3)

Sirtuin 3 (SIRT3) is a mitochondrial NAD⁺-dependent deacetylase that plays a crucial role in regulating the activity of metabolic enzymes. Several studies have shown that ACADs, including LCAD, are subject to acetylation on lysine residues, which can inhibit their enzymatic activity. SIRT3 can deacetylate these enzymes, thereby restoring their activity. The activity of SIRT3 is in turn linked to the cellular energy status, as it is activated under conditions of caloric restriction or fasting. This provides a mechanism to boost fatty acid oxidation capacity when other energy sources are scarce.

References

The Potential of 3-Oxodecanoyl-CoA as a Metabolic Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Oxodecanoyl-CoA and its potential as a metabolic biomarker against established biomarkers for key fatty acid oxidation disorders (FAODs). We will delve into the metabolic pathways, present comparative data on biomarker performance, and provide detailed experimental protocols for their analysis.

Introduction to this compound

This compound is a crucial intermediate in the mitochondrial beta-oxidation of fatty acids.[1] Specifically, it is a ten-carbon 3-ketoacyl-CoA that is formed during the third step of the beta-oxidation spiral. Its accumulation within the mitochondria is indicative of a disruption in this vital energy-producing pathway. While this compound itself is not typically measured in routine clinical diagnostics, its corresponding acylcarnitine ester, 3-oxodecanoylcarnitine (C10-oxo-carnitine) , is a more readily detectable analyte in biological fluids such as plasma and dried blood spots. The concentration of this acylcarnitine is expected to correlate with the intramitochondrial levels of this compound, making it a potential biomarker for specific inborn errors of metabolism.

Comparative Analysis of Biomarkers

The clinical utility of a biomarker is determined by its sensitivity, specificity, and the robustness of its association with a particular disease state. Acylcarnitine profiling using tandem mass spectrometry (LC-MS/MS) has become the gold standard for newborn screening and diagnosis of FAODs. This approach allows for the simultaneous quantification of a wide range of acylcarnitines, providing a comprehensive metabolic snapshot.

Below is a comparison of 3-oxodecanoylcarnitine with the primary established biomarkers for relevant FAODs:

DiseasePrimary Biomarker(s)Performance CharacteristicsPotential Role of 3-Oxodecanoylcarnitine
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency Octanoylcarnitine (C8), Decenoylcarnitine (C10:1), and ratios (e.g., C8/C10, C8/C2)High sensitivity and specificity in newborn screening. C8 is the key diagnostic marker.[1]As a downstream metabolite, elevated levels of 3-oxodecanoylcarnitine could theoretically occur, but it is not a primary diagnostic marker. Its utility would likely be secondary to the prominent elevation of C8.
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency Long-chain 3-hydroxyacylcarnitines (C16-OH, C18-OH, C18:1-OH)Diagnostic, with specific elevations of these hydroxy-acylcarnitines.[2][3]Unlikely to be a primary marker as the enzymatic defect occurs upstream of its formation for longer-chain fatty acids.
Mitochondrial Trifunctional Protein (MTP) Deficiency Elevated long-chain 3-hydroxyacylcarnitines (similar to LCHAD), and sometimes long-chain acylcarnitines.The pattern of elevated acylcarnitines is the key diagnostic feature.[4]Similar to LCHAD deficiency, it is not expected to be a primary marker.

Quantitative Data Summary

Direct quantitative performance data (sensitivity and specificity) for 3-oxodecanoylcarnitine as a standalone biomarker for a specific FAOD is not well-established in the current literature. The diagnostic power of acylcarnitine profiling lies in the interpretation of the entire profile rather than a single analyte. For established biomarkers, the performance is generally high, particularly in the context of newborn screening programs. For instance, the detection of MCAD deficiency through elevated C8 acylcarnitine is highly effective.

Experimental Protocols

The standard method for the quantitative analysis of acylcarnitines, including the potential detection of 3-oxodecanoylcarnitine, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Acylcarnitine Analysis in Dried Blood Spots by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of acylcarnitines from dried blood spots (DBS), a common sample type for newborn screening.

Materials:

  • Dried blood spot collection cards

  • 3 mm hole punch

  • 96-well microtiter plates

  • Methanol containing a mixture of stable isotope-labeled internal standards (e.g., d3-C2, d3-C8, d3-C16 acylcarnitines)

  • 3N Butanolic-HCl

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation:

    • Punch a 3 mm disc from the dried blood spot into a well of a 96-well plate.

    • Add 100 µL of the methanolic internal standard solution to each well.

    • Seal the plate and incubate with shaking for 30 minutes at room temperature to extract the acylcarnitines.

  • Derivatization:

    • Transfer the supernatant to a new 96-well plate.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add 50 µL of 3N butanolic-HCl to each well.

    • Seal the plate and incubate at 65°C for 15 minutes to convert the acylcarnitines to their butyl esters.

    • Evaporate the butanolic-HCl to dryness under a stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the dried residue in 100 µL of the initial mobile phase.

    • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

  • LC-MS/MS Parameters:

    • LC Separation: Use a C18 reversed-phase column with a gradient elution from mobile phase A to mobile phase B to separate the different acylcarnitine butyl esters.

    • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard. For acylcarnitine butyl esters, a common precursor ion scan for m/z 85 (corresponding to the protonated carnitine moiety after fragmentation) is often used for initial screening.

Visualizing the Metabolic Context

The following diagrams illustrate the relevant metabolic pathways and experimental workflows.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA (e.g., this compound) Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase

Caption: Mitochondrial Fatty Acid Beta-Oxidation Spiral.

Biomarker_Comparison_Workflow cluster_Sample Biological Sample cluster_Analysis Analytical Workflow cluster_Data Data Interpretation DBS Dried Blood Spot (DBS) Extraction Extraction with Internal Standards DBS->Extraction Derivatization Derivatization (Butylation) Extraction->Derivatization LC_MSMS LC-MS/MS Analysis (MRM) Derivatization->LC_MSMS Acylcarnitine_Profile Acylcarnitine Profile LC_MSMS->Acylcarnitine_Profile Biomarker_Comparison Comparison with Established Biomarkers Acylcarnitine_Profile->Biomarker_Comparison Diagnosis Diagnosis of FAOD Biomarker_Comparison->Diagnosis

Caption: Experimental Workflow for Acylcarnitine Biomarker Analysis.

Conclusion

While this compound is a fundamentally important intermediate in fatty acid metabolism, its direct utility as a primary diagnostic biomarker remains to be conclusively established. The current paradigm for diagnosing FAODs relies on the comprehensive analysis of acylcarnitine profiles, where the pattern of multiple elevated acylcarnitines provides a more robust and specific diagnostic indicator than any single analyte. Further research is warranted to investigate whether the quantification of 3-oxodecanoylcarnitine could offer additional diagnostic or prognostic value for specific FAODs, potentially as part of an expanded biomarker panel. For drug development professionals, understanding the nuances of these metabolic pathways and the performance of various biomarkers is critical for designing effective therapeutic strategies and monitoring treatment efficacy in patients with FAODs.

References

A Comparative Analysis of Medium-Chain vs. Long-Chain Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

A critical aspect of cellular energy homeostasis and metabolic regulation lies in the differential processing of fatty acids based on their carbon chain length. Medium-chain fatty acids (MCFAs), with 6 to 12 carbon atoms, and long-chain fatty acids (LCFAs), with 13 or more carbons, exhibit distinct pathways for absorption, transport, and catabolism.[1][2] These differences have profound implications for energy expenditure, lipid storage, and the development of metabolic diseases, making them a key area of investigation for therapeutic intervention.

Key Differences in Metabolic Pathways

The metabolic journey of MCFAs and LCFAs diverges from the point of absorption and continues through to their mitochondrial oxidation.

Absorption and Transport

MCFAs are more rapidly absorbed in the small intestine and are transported directly to the liver via the portal vein.[1][3][4] Unlike LCFAs, they do not require packaging into chylomicrons for transport through the lymphatic system. This direct route to the liver makes MCFAs a more readily available source of energy.

LCFAs, on the other hand, are absorbed and re-esterified into triglycerides within the intestinal cells and then packaged into chylomicrons. These chylomicrons are released into the lymphatic system before entering the bloodstream for distribution to various tissues.

Mitochondrial Entry and Beta-Oxidation

A pivotal distinction in the metabolism of these fatty acids lies in their entry into the mitochondria for beta-oxidation. LCFAs require the carnitine shuttle system, a multi-step process involving carnitine palmitoyltransferase I (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT2), to cross the inner mitochondrial membrane.

In contrast, MCFAs can cross the inner mitochondrial membrane and enter the mitochondrial matrix without the need for the carnitine shuttle. This carnitine-independent entry contributes to their rapid oxidation.

Once inside the mitochondria, both MCFAs and LCFAs undergo beta-oxidation, a cyclical process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2. The acetyl-CoA then enters the citric acid cycle to generate further ATP.

Comparative Data on Metabolic Outcomes

The distinct metabolic handling of MCFAs and LCFAs leads to significant differences in their physiological effects.

Metabolic ParameterMedium-Chain Fatty Acids (MCFAs)Long-Chain Fatty Acids (LCFAs)References
Absorption Rate Rapid, directly into the portal veinSlower, via chylomicrons and lymphatics
Mitochondrial Entry Carnitine-independentCarnitine-dependent
Oxidation Rate FasterSlower
Energy Expenditure IncreasedCan contribute to fat storage
Lipid Accumulation ReducedPromotes lipid accumulation
Insulin Sensitivity Generally improved or less deleterious effectsCan induce insulin resistance
Ketogenesis Higher potentialLower potential

Signaling Pathways and Experimental Workflows

The metabolic differences between MCFAs and LCFAs can be visualized through their distinct pathways.

MCFA_Metabolism cluster_absorption Intestinal Lumen & Enterocyte cluster_liver Hepatocyte MCFA MCFA Portal Vein Portal Vein MCFA->Portal Vein Direct Absorption Mitochondrion Mitochondrion Portal Vein->Mitochondrion Carnitine-Independent Transport Beta-Oxidation Beta-Oxidation Mitochondrion->Beta-Oxidation Activation to Acyl-CoA Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle ATP ATP TCA Cycle->ATP

Figure 1: MCFA Metabolism Workflow.

LCFA_Metabolism cluster_absorption Intestinal Lumen & Enterocyte cluster_tissue Peripheral Tissue (e.g., Muscle) LCFA LCFA Chylomicrons Chylomicrons LCFA->Chylomicrons Esterification Lymphatics Lymphatics Chylomicrons->Lymphatics Mitochondrion Mitochondrion Lymphatics->Mitochondrion Carnitine Shuttle (CPT1, CACT, CPT2) Beta-Oxidation Beta-Oxidation Mitochondrion->Beta-Oxidation Activation to Acyl-CoA Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle ATP ATP TCA Cycle->ATP

Figure 2: LCFA Metabolism Workflow.

Experimental Protocols

1. Measurement of Fatty Acid Oxidation in Cultured Cells

  • Objective: To quantify the rate of fatty acid oxidation by measuring the production of radiolabeled CO2 from radiolabeled fatty acids.

  • Methodology:

    • Culture cells (e.g., C2C12 myotubes or HepG2 hepatocytes) in appropriate media.

    • Incubate the cells with either [1-¹⁴C]-palmitate (for LCFA) or [1-¹⁴C]-octanoate (for MCFA) for a defined period.

    • The incubation medium is then acidified to release the trapped ¹⁴CO₂.

    • The released ¹⁴CO₂ is captured in a trapping agent (e.g., hyamine hydroxide).

    • The amount of radioactivity in the trapping agent is measured using a scintillation counter.

    • The rate of fatty acid oxidation is calculated based on the specific activity of the radiolabeled substrate and the amount of ¹⁴CO₂ produced.

2. In Vivo Fatty Acid Tracer Studies in Mice

  • Objective: To assess the whole-body and tissue-specific metabolism of MCFAs versus LCFAs.

  • Methodology:

    • Administer a bolus of a stable isotope-labeled fatty acid tracer (e.g., [U-¹³C]-palmitate or [U-¹³C]-octanoate) to mice via oral gavage or intravenous injection.

    • Collect blood samples at various time points to measure the appearance and disappearance of the tracer and its metabolites in the plasma.

    • At the end of the study, collect tissues of interest (e.g., liver, muscle, adipose tissue).

    • Analyze the enrichment of the ¹³C label in tissue lipid fractions (e.g., triglycerides, phospholipids) and metabolic intermediates using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

    • Kinetic modeling can be applied to the data to calculate rates of fatty acid uptake, oxidation, and storage in different tissues.

Conclusion

The metabolic disparities between medium- and long-chain fatty acids are significant and have wide-ranging physiological consequences. The rapid absorption and carnitine-independent mitochondrial uptake of MCFAs position them as a readily available energy source that is less likely to be stored as fat compared to LCFAs. These fundamental differences underscore the importance of considering fatty acid chain length in nutritional and therapeutic strategies aimed at modulating energy metabolism and addressing metabolic disorders. Further research into the specific signaling pathways activated by MCFAs and LCFAs will continue to illuminate their distinct roles in health and disease.

References

Comparative Guide to Inhibitors of 3-Oxodecanoyl-CoA Metabolic Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of known inhibitors for the key metabolic enzymes involved in the 3-oxodecanoyl-CoA pathway. The information is intended to support research and drug development efforts targeting fatty acid metabolism. Quantitative data on inhibitor potency is presented in structured tables, and detailed experimental protocols for key assays are provided.

The this compound Metabolic Pathway

This compound is a key intermediate in the beta-oxidation of fatty acids. The metabolic pathway involves a series of enzymatic reactions that progressively shorten the fatty acyl chain, generating acetyl-CoA, which can then enter the citric acid cycle for energy production. The primary enzymes involved in the metabolism of this compound are Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, and Acetyl-CoA C-Acyltransferase (Thiolase). Additionally, 3-oxoacid CoA-transferase (SCOT) plays a role in the utilization of ketone bodies, which are related to fatty acid metabolism.

This compound Metabolic Pathway cluster_ketone Ketone Body Metabolism Decanoyl-CoA Decanoyl-CoA trans-2-Decenoyl-CoA trans-2-Decenoyl-CoA Decanoyl-CoA->trans-2-Decenoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxydecanoyl-CoA 3-Hydroxydecanoyl-CoA trans-2-Decenoyl-CoA->3-Hydroxydecanoyl-CoA Enoyl-CoA Hydratase This compound This compound 3-Hydroxydecanoyl-CoA->this compound 3-Hydroxyacyl-CoA Dehydrogenase Octanoyl-CoA + Acetyl-CoA Octanoyl-CoA + Acetyl-CoA This compound->Octanoyl-CoA + Acetyl-CoA Acetyl-CoA C-Acyltransferase (Thiolase) Succinyl-CoAAcetoacetate Succinyl-CoAAcetoacetate Acetoacetyl-CoASuccinate Acetoacetyl-CoASuccinate Succinyl-CoAAcetoacetate->Acetoacetyl-CoASuccinate 3-Oxoacid CoA-transferase (SCOT) Acetyl-CoA Acetyl-CoA

Caption: Metabolism of this compound via beta-oxidation.

Inhibitor Comparison Tables

The following tables summarize the known inhibitors for each key enzyme in the this compound metabolic pathway, along with their reported inhibitory constants.

Acyl-CoA Dehydrogenase Inhibitors
InhibitorTarget EnzymeInhibitory ConstantNotes
2-Pentynoyl-CoAShort-chain and medium-chain acyl-CoA dehydrogenases-Rapidly inactivates the enzymes. Isovaleryl-CoA dehydrogenase is not significantly inhibited[1].
Methylenecyclopropylacetyl-CoAButyryl-CoA dehydrogenaseStrong inhibition at 13 µMA metabolite of hypoglycin[2].
Spiropentaneacetic acid (SPA)Medium-chain acyl-CoA dehydrogenase (MCAD)50% inhibition at 6-100 µMSpecific inhibitor of fatty acid oxidation[3].
2-MercaptoacetateFatty acyl-CoA dehydrogenases-Competitively inhibits the enzymes[4].
Triacsin CAcyl-CoA Synthetase Long-Chain Family Members (ACSL) 1, 3, 4, and 5IC50 = 3.66 µMInhibits the activation of fatty acids[5].
Enoyl-CoA Hydratase Inhibitors

No specific IC50 or Ki values were found in the provided search results for direct inhibitors of enoyl-CoA hydratase acting on this compound. The following information pertains to inhibitors of enoyl-CoA hydratases in general.

Two potent irreversible inhibitors of enoyl-CoA hydratase have been reported, which act via covalent adduct formation.

3-Hydroxyacyl-CoA Dehydrogenase Inhibitors
InhibitorTarget EnzymeInhibitory ConstantNotes
Acetoacetyl-CoAL-3-Hydroxyacyl-CoA dehydrogenase-Identified as an inhibitor.
Acetyl-CoA, Propionyl-CoA, CoA(S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB')-Found to have an inhibitory effect.
Acetyl-CoA C-Acyltransferase (Thiolase) Inhibitors

Specific inhibitors with quantitative data for the thiolase acting on this compound were not prominently available in the search results. However, research on acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors provides some insights into molecules targeting acyltransferases.

InhibitorTarget EnzymeIC50 Value
Avasimibe (CI-1011)ACAT1 and ACAT224 µM (ACAT1), 9.2 µM (ACAT2)
K-604 dihydrochlorideACAT-10.45 ± 0.06 μM
cis-[2-(4-Hydroxyphenyl)-1-indanyl]diphenylacetamide (4a)ACAT0.04 µM
3-Oxoacid CoA-transferase (SCOT) Inhibitors
InhibitorTarget EnzymeNotes
PSSI-51SCOTA recently developed selective inhibitor for peripheral tissues that improves glycemia in obesity. Its inhibition was confirmed by a cell-free SCOT activity assay.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of inhibitors.

Acyl-CoA Dehydrogenase Activity Assay (Microplate Format)

This protocol is adapted from a method using recombinant porcine electron transfer flavoprotein (ETF).

Principle: The assay measures the decrease in ETF fluorescence upon its reduction by the acyl-CoA dehydrogenase.

Materials:

  • Recombinant acyl-CoA dehydrogenase

  • Recombinant porcine ETF

  • Acyl-CoA substrate (e.g., octanoyl-CoA)

  • Assay buffer: 50 mM potassium phosphate, pH 7.6, 0.5 mM EDTA

  • Inhibitor stock solution

  • 96-well black microplate

  • Plate reader with fluorescence detection (Excitation: 380 nm, Emission: 490 nm)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant ETF, and the acyl-CoA dehydrogenase in the wells of the microplate.

  • Add the inhibitor at various concentrations to the respective wells. Include a control with no inhibitor.

  • Pre-incubate the plate at the desired temperature for a specified time to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the acyl-CoA substrate to all wells.

  • Immediately start monitoring the decrease in fluorescence over time using the plate reader.

  • Calculate the initial reaction rates from the linear portion of the fluorescence decay curve.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Acyl-CoA Dehydrogenase Assay Workflow A Prepare reaction mix (Buffer, ETF, Enzyme) B Add inhibitor A->B C Pre-incubate B->C D Add substrate C->D E Measure fluorescence decrease D->E F Calculate rates and IC50 E->F

Caption: Workflow for Acyl-CoA Dehydrogenase inhibitor screening.

3-Hydroxyacyl-CoA Dehydrogenase Activity Assay (Coupled Assay)

This protocol is based on a coupled assay system where the product of the dehydrogenase reaction is further processed.

Principle: The 3-ketoacyl-CoA produced by 3-hydroxyacyl-CoA dehydrogenase is cleaved by 3-ketoacyl-CoA thiolase in the presence of CoASH. The reaction is monitored by the decrease in NADH absorbance at 340 nm.

Materials:

  • Purified 3-hydroxyacyl-CoA dehydrogenase

  • 3-ketoacyl-CoA thiolase

  • L-3-hydroxyacyl-CoA substrate

  • NADH

  • Coenzyme A (CoASH)

  • Assay buffer: 100 mM potassium phosphate, pH 7.3

  • Inhibitor stock solution

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, NADH, CoASH, and 3-ketoacyl-CoA thiolase.

  • Add the 3-hydroxyacyl-CoA dehydrogenase to the cuvette.

  • Add the inhibitor at desired concentrations. A control without inhibitor should be included.

  • Equilibrate the mixture to the assay temperature (e.g., 37°C).

  • Initiate the reaction by adding the L-3-hydroxyacyl-CoA substrate.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction rates and determine the inhibitory effect.

3-Hydroxyacyl-CoA Dehydrogenase Coupled Assay cluster_reaction1 Dehydrogenase Reaction cluster_reaction2 Thiolase Reaction L-3-Hydroxyacyl-CoANAD+ L-3-Hydroxyacyl-CoANAD+ 3-Ketoacyl-CoANADH 3-Ketoacyl-CoANADH L-3-Hydroxyacyl-CoANAD+->3-Ketoacyl-CoANADH 3-Hydroxyacyl-CoA Dehydrogenase 3-Ketoacyl-CoACoASH 3-Ketoacyl-CoACoASH Acyl-CoA (C-2)Acetyl-CoA Acyl-CoA (C-2)Acetyl-CoA 3-Ketoacyl-CoACoASH->Acyl-CoA (C-2)Acetyl-CoA 3-Ketoacyl-CoA Thiolase Monitor NADH\n(340 nm) Monitor NADH (340 nm) NADH NADH NADH->Monitor NADH\n(340 nm)

Caption: Coupled reaction for 3-Hydroxyacyl-CoA Dehydrogenase assay.

3-Oxoacid CoA-transferase (SCOT) Activity Assay

This protocol is based on a spectrophotometric assay that follows the formation of acetoacetyl-CoA.

Principle: The assay measures the transfer of CoA from succinyl-CoA to acetoacetate, resulting in the formation of acetoacetyl-CoA, which can be monitored spectrophotometrically.

Materials:

  • Recombinant human SCOT enzyme

  • Succinyl-CoA

  • Acetoacetate

  • Assay buffer: 50 mM Tris-HCl, pH 8.5, 10 mM MgCl2, 4 mM iodoacetamide

  • Inhibitor stock solution

  • UV-Vis spectrophotometer

Procedure:

  • Prepare the reaction mixture containing the assay buffer, succinyl-CoA, and acetoacetate in a cuvette.

  • Add the SCOT enzyme to the mixture.

  • Add the inhibitor at various concentrations. Include a control without the inhibitor.

  • Incubate the mixture at the desired temperature.

  • Monitor the formation of acetoacetyl-CoA by measuring the increase in absorbance at 313 nm.

  • Calculate the initial reaction rates and determine the IC50 value of the inhibitor.

SCOT Assay Workflow A Prepare reaction mix (Buffer, Substrates) B Add SCOT enzyme A->B C Add inhibitor B->C D Incubate C->D E Measure absorbance increase at 313 nm D->E F Calculate rates and IC50 E->F

Caption: Workflow for 3-Oxoacid CoA-transferase inhibitor screening.

References

Unveiling the Influence of 3-Oxodecanoyl-CoA on Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive comparison of the anticipated effects of 3-Oxodecanoyl-CoA on gene expression profiles, drawing upon experimental data from closely related long-chain acyl-CoA molecules. Due to the limited direct research on this compound's specific impact on global gene expression, this document provides a robust framework for understanding its likely mechanisms of action and offers a detailed protocol for empirical validation.

Introduction to this compound and Gene Regulation

This compound is an intermediate in the beta-oxidation of decanoic acid, a medium-chain fatty acid. Beyond their metabolic roles, long-chain acyl-CoA esters are emerging as critical signaling molecules that can directly influence gene transcription.[1] These molecules can act as ligands for nuclear receptors and other transcription factors, thereby modulating the expression of genes involved in a variety of cellular processes, most notably lipid metabolism.

Comparative Analysis of Gene Expression Modulation

While specific quantitative data for this compound is not yet available, the effects of other long-chain acyl-CoAs, such as palmitoyl-CoA and oleoyl-CoA, have been studied. These molecules are known to influence the expression of genes pivotal to fatty acid synthesis, oxidation, and transport. The following table summarizes the observed changes in gene expression in response to elevated levels of long-chain fatty acids, providing a predictive framework for the potential effects of this compound.

Gene TargetFunctionExpected Effect of Long-Chain Acyl-CoAReported Fold Change (for Palmitate/Oleate)Potential Implication of this compound
Fatty Acid Oxidation
Acyl-CoA Oxidase 1 (ACOX1)Rate-limiting enzyme in peroxisomal beta-oxidation.Upregulation~1.5 to 2.5-fold increase[2][3]Increased peroxisomal fatty acid breakdown.
Carnitine Palmitoyltransferase 1 (CPT1)Transports long-chain fatty acids into mitochondria for beta-oxidation.Upregulation~1.5 to 2.0-fold increase[2]Enhanced mitochondrial fatty acid oxidation.
3-Ketoacyl-CoA Thiolase (ACAA1)Catalyzes the final step of beta-oxidation.UpregulationData not consistently reportedIncreased efficiency of beta-oxidation.
Fatty Acid Synthesis & Lipid Storage
Acetyl-CoA Carboxylase (ACC)Rate-limiting enzyme in fatty acid synthesis.Downregulation~0.4 to 0.6-fold decrease[2]Reduced de novo fatty acid synthesis.
Fatty Acid Synthase (FASN)Catalyzes the synthesis of palmitate.Downregulation~0.5 to 0.7-fold decreaseDecreased synthesis of new fatty acids.
Stearoyl-CoA Desaturase-1 (SCD1)Introduces a double bond in fatty acyl-CoAs.DownregulationVariable, can be downregulatedAltered membrane fluidity and lipid composition.
Diacylglycerol Acyltransferase (DGAT)Catalyzes the final step of triglyceride synthesis.Upregulation~1.5 to 2.0-fold increaseIncreased triglyceride storage.
Transcription Factors
Peroxisome Proliferator-Activated Receptor Alpha (PPARα)Nuclear receptor regulating fatty acid oxidation genes.Activation (ligand-dependent)Upregulation of target genesMaster regulator of lipid catabolism.
Hepatocyte Nuclear Factor 4 Alpha (HNF4α)Nuclear receptor controlling genes in lipid and glucose metabolism.Modulation (ligand-dependent)Target gene expression alteredBroad effects on hepatic metabolism.

Signaling Pathways and Mechanisms of Action

Long-chain acyl-CoAs can influence gene expression through direct interaction with nuclear receptors and transcription factors. The two primary pathways implicated are:

  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Pathway: Long-chain fatty acids and their CoA esters are known ligands for PPARα. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, upregulating the expression of genes involved in fatty acid oxidation.

  • Hepatocyte Nuclear Factor 4 Alpha (HNF4α) Pathway: Long-chain acyl-CoAs can directly bind to the ligand-binding domain of HNF4α, modulating its transcriptional activity. This interaction can either activate or repress gene expression depending on the specific acyl-CoA and the target gene. HNF4α regulates a broad spectrum of genes involved in lipid transport, glucose metabolism, and cell differentiation.

cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus This compound This compound PPARa PPARα This compound->PPARa Binds to HNF4a HNF4α This compound->HNF4a Binds to RXR RXR PPARa->RXR Heterodimerizes with HNF4a_RE HNF4α RE (DNA) HNF4a->HNF4a_RE Binds to PPRE PPRE (DNA) RXR->PPRE Binds to TargetGenes_Ox Upregulation of Fatty Acid Oxidation Genes (e.g., ACOX1, CPT1) PPRE->TargetGenes_Ox HNF4a_RE->TargetGenes_Ox TargetGenes_Synth Downregulation of Fatty Acid Synthesis Genes (e.g., ACC, FASN) HNF4a_RE->TargetGenes_Synth

Signaling pathways of this compound.

Experimental Protocols

To empirically determine the effect of this compound on gene expression, a standard workflow involving cell culture, treatment, RNA extraction, and high-throughput sequencing is recommended.

Objective: To identify and quantify changes in the transcriptome of a relevant cell line (e.g., HepG2 human hepatoma cells) following treatment with this compound.

Materials:

  • HepG2 cells (or other relevant cell line)

  • Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)

  • This compound (or its precursor, decanoic acid)

  • Vehicle control (e.g., ethanol or DMSO)

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • DNase I

  • Reverse transcription kit

  • qPCR master mix and primers for validation

  • Next-generation sequencing (NGS) platform and reagents

Procedure:

  • Cell Culture and Treatment:

    • Culture HepG2 cells to ~80% confluency.

    • Treat cells with a predetermined concentration of this compound (or decanoic acid) and a vehicle control for a specified time (e.g., 24 hours). Perform treatments in biological triplicate.

  • RNA Extraction and Quality Control:

    • Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Perform on-column DNase I digestion to remove genomic DNA contamination.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Ensure RNA Integrity Number (RIN) is > 8.

  • Library Preparation and RNA Sequencing (RNA-Seq):

    • Prepare RNA-seq libraries from high-quality RNA samples using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit).

    • Perform sequencing on an NGS platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align reads to the reference genome.

    • Quantify gene expression levels (e.g., as transcripts per million - TPM).

    • Identify differentially expressed genes (DEGs) between the this compound-treated and vehicle control groups using statistical packages like DESeq2 or edgeR. Set a significance threshold (e.g., adjusted p-value < 0.05 and log2 fold change > 1).

    • Perform pathway and gene ontology (GO) enrichment analysis on the list of DEGs to identify affected biological processes and signaling pathways.

  • Validation by quantitative PCR (qPCR):

    • Select a subset of DEGs for validation.

    • Synthesize cDNA from the same RNA samples used for RNA-Seq.

    • Perform qPCR using gene-specific primers.

    • Calculate the relative expression of target genes, normalized to a stable housekeeping gene.

A Cell Culture (e.g., HepG2) B Treatment with This compound and Vehicle Control A->B C Total RNA Extraction B->C D RNA Quality Control (RIN > 8) C->D E RNA-Seq Library Preparation D->E F Next-Generation Sequencing E->F G Bioinformatic Analysis: Alignment, Quantification, Differential Expression F->G H Pathway and GO Enrichment Analysis G->H I Validation of Key Genes by qPCR G->I

Experimental workflow for gene expression analysis.

Conclusion

While direct experimental evidence is pending, the existing knowledge on long-chain acyl-CoA-mediated gene regulation strongly suggests that this compound has the potential to significantly alter the gene expression profile of cells, particularly in pathways related to lipid metabolism. It is anticipated to promote fatty acid oxidation and curtail fatty acid synthesis through its interaction with key transcription factors like PPARα and HNF4α. The provided experimental framework offers a clear path for researchers to validate these hypotheses and to further elucidate the precise role of this compound in cellular signaling and gene regulation. This understanding will be invaluable for drug development professionals seeking to modulate metabolic pathways.

References

A Comparative Analysis of 3-Oxodecanoyl-CoA and Other Beta-Oxidation Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Oxodecanoyl-CoA with other key intermediates in the mitochondrial fatty acid beta-oxidation pathway. The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the nuances of this critical metabolic process.

Introduction to Beta-Oxidation

Fatty acid beta-oxidation is a catabolic process by which fatty acid molecules are broken down to produce acetyl-CoA, NADH, and FADH2.[1] This pathway is a major source of energy, particularly in tissues with high energy demands such as the heart and skeletal muscle. The process involves a series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons in each cycle.[2] The intermediates of this pathway, including this compound, play crucial roles in cellular metabolism and are of significant interest in the study of metabolic disorders.

The Beta-Oxidation Spiral: A Focus on Decanoyl-CoA

The beta-oxidation of a 10-carbon fatty acid, decanoic acid, provides a clear model for examining the various intermediates. Once activated to Decanoyl-CoA, it enters the mitochondrial matrix and undergoes successive rounds of beta-oxidation.

Key Intermediates in the Beta-Oxidation of Decanoyl-CoA:
  • Decanoyl-CoA (C10-CoA): The starting substrate for this specific pathway.

  • trans-Δ²-Decenoyl-CoA: The product of the first dehydrogenation step, catalyzed by acyl-CoA dehydrogenase.

  • L-3-Hydroxydecanoyl-CoA: Formed by the hydration of trans-Δ²-Decenoyl-CoA, catalyzed by enoyl-CoA hydratase.

  • This compound (or β-Ketodecanoyl-CoA): The result of the second dehydrogenation, catalyzed by 3-hydroxyacyl-CoA dehydrogenase. This is the direct precursor to the thiolytic cleavage.

  • Octanoyl-CoA (C8-CoA): The shortened acyl-CoA produced after the first round of beta-oxidation, along with a molecule of acetyl-CoA.

  • Hexanoyl-CoA (C6-CoA): Produced after the second round.

  • Butyryl-CoA (C4-CoA): Produced after the third round.

  • Acetyl-CoA (C2-CoA): The final product of the last round, with two molecules being produced from the cleavage of butyryl-CoA.

Comparative Data of Beta-Oxidation Intermediates

Table 1: Substrate Specificity of Beta-Oxidation Enzymes for Acyl-CoA Intermediates of Varying Chain Lengths

EnzymeSubstrate Chain Length Preference
Acyl-CoA Dehydrogenases
Very-long-chain acyl-CoA dehydrogenase (VLCAD)C14-C22
Long-chain acyl-CoA dehydrogenase (LCAD)> C12
Medium-chain acyl-CoA dehydrogenase (MCAD)C6-C12[3]
Short-chain acyl-CoA dehydrogenase (SCAD)C4-C6[3]
Enoyl-CoA Hydratase Broad specificity
3-Hydroxyacyl-CoA Dehydrogenase
Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD)> C12
Short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD)Broad specificity, including shorter chains[4]
3-Ketoacyl-CoA Thiolase
Mitochondrial 3-oxoacyl-CoA thiolase (T1)Medium to long-chain unbranched 3-oxoacyl-CoAs
Acetoacetyl-CoA thiolase (T2)Specific for acetoacetyl-CoA

Note: The specific activities and Michaelis constants (Km) of these enzymes for each intermediate can vary depending on the experimental conditions.

Experimental Protocols

Accurate quantification of beta-oxidation intermediates is crucial for studying fatty acid metabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the simultaneous measurement of various acyl-CoA species.

Protocol: Quantification of Short- and Medium-Chain Acyl-CoAs by LC-MS/MS

This protocol is adapted from methods described for the analysis of acyl-CoAs in biological samples.

1. Sample Preparation and Extraction:

  • Tissue Homogenization: Flash-freeze tissue samples in liquid nitrogen to quench metabolic activity. Homogenize the frozen tissue in a cold extraction solvent (e.g., 2:2:1 acetonitrile/methanol/water v/v/v).

  • Cell Lysis: For cultured cells, rapidly aspirate the culture medium and add cold extraction solvent. Scrape the cells and collect the lysate.

  • Protein Precipitation: Centrifuge the homogenate/lysate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) (Optional but recommended for cleaner samples):

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol and then equilibrate with the extraction buffer.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol with ammonium formate).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas. Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system (e.g., 50% methanol).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a reverse-phase C18 column for separation.

    • Employ a gradient elution with mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

  • Tandem Mass Spectrometry (MS/MS):

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions are specific for each acyl-CoA species, typically involving the precursor ion ([M+H]+) and a characteristic product ion resulting from the fragmentation of the CoA moiety. For example, a common neutral loss of 507 Da is often monitored.

3. Data Analysis:

  • Generate standard curves for each acyl-CoA of interest using commercially available standards.

  • Quantify the concentration of each intermediate in the samples by comparing their peak areas to the respective standard curves.

  • Normalize the results to the initial tissue weight or cell number.

Visualizing the Beta-Oxidation Pathway

The following diagrams illustrate the flow of intermediates through the beta-oxidation spiral and the regulatory interactions within the pathway.

Beta_Oxidation_Pathway cluster_cycle1 Cycle 1 cluster_cycle2 Cycle 2 cluster_cycle3 Cycle 3 cluster_cycle4 Cycle 4 Decanoyl-CoA (C10) Decanoyl-CoA (C10) trans-Δ²-Decenoyl-CoA trans-Δ²-Decenoyl-CoA Decanoyl-CoA (C10)->trans-Δ²-Decenoyl-CoA ACAD L-3-Hydroxydecanoyl-CoA L-3-Hydroxydecanoyl-CoA trans-Δ²-Decenoyl-CoA->L-3-Hydroxydecanoyl-CoA ECH This compound This compound L-3-Hydroxydecanoyl-CoA->this compound HADH Octanoyl-CoA (C8) Octanoyl-CoA (C8) This compound->Octanoyl-CoA (C8) KAT Acetyl-CoA (C2) Acetyl-CoA (C2) This compound->Acetyl-CoA (C2) trans-Δ²-Octenoyl-CoA trans-Δ²-Octenoyl-CoA Octanoyl-CoA (C8)->trans-Δ²-Octenoyl-CoA ACAD L-3-Hydroxyoctanoyl-CoA L-3-Hydroxyoctanoyl-CoA trans-Δ²-Octenoyl-CoA->L-3-Hydroxyoctanoyl-CoA ECH 3-Oxooctanoyl-CoA 3-Oxooctanoyl-CoA L-3-Hydroxyoctanoyl-CoA->3-Oxooctanoyl-CoA HADH 3-Oxooctanoyl-CoA->Acetyl-CoA (C2) Hexanoyl-CoA (C6) Hexanoyl-CoA (C6) 3-Oxooctanoyl-CoA->Hexanoyl-CoA (C6) KAT trans-Δ²-Hexenoyl-CoA trans-Δ²-Hexenoyl-CoA Hexanoyl-CoA (C6)->trans-Δ²-Hexenoyl-CoA ACAD L-3-Hydroxyhexanoyl-CoA L-3-Hydroxyhexanoyl-CoA trans-Δ²-Hexenoyl-CoA->L-3-Hydroxyhexanoyl-CoA ECH 3-Oxohexanoyl-CoA 3-Oxohexanoyl-CoA L-3-Hydroxyhexanoyl-CoA->3-Oxohexanoyl-CoA HADH 3-Oxohexanoyl-CoA->Acetyl-CoA (C2) Butyryl-CoA (C4) Butyryl-CoA (C4) 3-Oxohexanoyl-CoA->Butyryl-CoA (C4) KAT Crotonyl-CoA Crotonyl-CoA Butyryl-CoA (C4)->Crotonyl-CoA ACAD L-3-Hydroxybutyryl-CoA L-3-Hydroxybutyryl-CoA Crotonyl-CoA->L-3-Hydroxybutyryl-CoA ECH Acetoacetyl-CoA Acetoacetyl-CoA L-3-Hydroxybutyryl-CoA->Acetoacetyl-CoA HADH Acetoacetyl-CoA->Acetyl-CoA (C2) KAT Acetyl-CoA_final Acetyl-CoA (C2) Acetoacetyl-CoA->Acetyl-CoA_final KAT

Caption: The beta-oxidation spiral for decanoyl-CoA.

Beta_Oxidation_Regulation Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA Thiolase 3-Ketoacyl-CoA Thiolase Acetyl-CoA->3-Ketoacyl-CoA Thiolase Inhibits NADH NADH 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase NADH->3-Hydroxyacyl-CoA Dehydrogenase Inhibits Acyl-CoA Acyl-CoA Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase Acyl-CoA->Acyl-CoA Dehydrogenase Inhibits Enoyl-CoA Hydratase Enoyl-CoA Hydratase Acyl-CoA->Enoyl-CoA Hydratase Inhibits

Caption: Allosteric regulation of beta-oxidation enzymes.

Signaling Roles of Beta-Oxidation Intermediates

While the primary role of beta-oxidation intermediates is metabolic, there is growing evidence that acyl-CoA esters can function as signaling molecules. Long-chain acyl-CoAs have been shown to regulate the activity of various proteins, including enzymes and transcription factors, at low nanomolar concentrations. For instance, they can allosterically regulate enzymes involved in glucose and lipid metabolism, such as acetyl-CoA carboxylase.

Specific signaling pathways directly activated by this compound or other medium-chain intermediates are less well-characterized. However, a structurally related molecule, N-(3-oxododecanoyl)-L-homoserine lactone, a quorum-sensing molecule from Pseudomonas aeruginosa, has been shown to induce apoptosis and modulate inflammatory responses in mammalian cells, suggesting that the 3-oxoacyl moiety can be recognized by cellular signaling components. Further research is needed to elucidate the specific signaling roles of endogenous 3-oxoacyl-CoAs.

Conclusion

This compound is a critical intermediate in the beta-oxidation of decanoic acid, representing the final substrate before the thiolytic cleavage that releases acetyl-CoA. Its concentration and flux are tightly regulated by the substrate specificities and kinetics of the beta-oxidation enzymes, as well as by feedback inhibition from products such as acetyl-CoA and NADH. While its direct role as a signaling molecule is still under investigation, the broader family of acyl-CoAs demonstrates significant regulatory functions. The experimental protocols provided here offer a robust framework for the quantitative analysis of this compound and its counterparts, enabling further exploration into their roles in metabolic health and disease.

References

Functional Validation of 3-Oxodecanoyl-CoA Metabolism in Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of knockout mouse models used for the functional validation of metabolic pathways involving 3-Oxodecanoyl-CoA, a key intermediate in mitochondrial fatty acid β-oxidation. As direct functional validation studies of this compound are limited, this guide focuses on the characterization of knockout models for enzymes that directly metabolize this intermediate, providing insights into its physiological roles and the pathological consequences of its dysregulation.

Introduction to this compound

This compound is a transient but crucial intermediate in the catabolism of medium to long-chain fatty acids. It is generated during the third step of the β-oxidation cycle and is subsequently cleaved to yield acetyl-CoA and a shortened acyl-CoA. Disruptions in the enzymes that process this compound lead to severe metabolic disorders, highlighting the importance of understanding its functional roles. Knockout mouse models that mimic these human diseases are invaluable tools for in-depth mechanistic studies and for the preclinical evaluation of therapeutic strategies.

Comparative Analysis of Knockout Models

The two primary knockout mouse models relevant to the study of this compound metabolism are the Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) knockout and the Medium-Chain Acyl-CoA Dehydrogenase (MCAD) knockout mice. While LCHAD acts on longer-chain substrates, its deficiency leads to the accumulation of upstream metabolites that can impact the flux through the entire β-oxidation spiral, including the metabolism of this compound. MCAD deficiency directly affects the processing of medium-chain acyl-CoAs.

Phenotypic and Metabolic Comparison
FeatureLCHAD Knockout (Hadha-/-)MCAD Knockout (Acadm-/-)Wild-Type Control
Primary Metabolic Block Impaired conversion of long-chain 3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs[1][2]Impaired dehydrogenation of medium-chain acyl-CoAs[3][4]Normal fatty acid oxidation
Accumulating Metabolites Long-chain 3-hydroxyacylcarnitines (C16-OH, C18-OH)[5]Medium-chain acylcarnitines (C6, C8, C10) and dicarboxylic acids (adipic, suberic, sebacic)Basal levels of acylcarnitines
Clinical Manifestations Hypoketotic hypoglycemia, cardiomyopathy, rhabdomyolysis, retinopathy, peripheral neuropathyHypoketotic hypoglycemia, fatty liver, cold intolerance, Reye-like syndromeNo overt phenotype under standard conditions
Survival Increased neonatal mortalitySignificant neonatal mortalityNormal lifespan
Fasting Intolerance SevereSevere, with profound cold intoleranceTolerant to fasting

Signaling and Metabolic Pathways

The functional consequences of disrupted this compound metabolism extend beyond simple energy deficiency, impacting cellular signaling and homeostasis.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA Enoyl_CoA Trans-2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA FAD -> FADH2 Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase (e.g., VLCAD, MCAD) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA H2O Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Oxoacyl_CoA 3-Oxoacyl-CoA (e.g., this compound) Hydroxyacyl_CoA->Oxoacyl_CoA NAD+ -> NADH Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase (e.g., LCHAD) Shortened_Acyl_CoA Shortened Acyl-CoA Oxoacyl_CoA->Shortened_Acyl_CoA CoA-SH Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA CoA-SH Thiolase Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.

Experimental Protocols

Acyl-CoA Extraction and Analysis from Mouse Tissue

This protocol is adapted from methods described for the extraction and analysis of long-chain acyl-CoAs from tissues.

Materials:

  • Frozen mouse tissue (e.g., liver, heart)

  • KH2PO4 buffer (100 mM, pH 4.9)

  • 2-propanol

  • Acetonitrile (ACN)

  • Solid-phase extraction (SPE) columns (e.g., oligonucleotide purification column or C18)

  • HPLC system with UV detector

  • Internal standards (e.g., heptadecanoyl-CoA)

Procedure:

  • Homogenize ~50-100 mg of frozen tissue in ice-cold KH2PO4 buffer.

  • Add 2-propanol and re-homogenize.

  • Extract acyl-CoAs with ACN and centrifuge to pellet debris.

  • Purify the supernatant containing acyl-CoAs using an SPE column.

  • Elute the acyl-CoAs from the SPE column.

  • Concentrate the eluent and analyze by HPLC at 260 nm.

  • Quantify acyl-CoA species by comparing peak areas to those of internal standards.

Seahorse XF Fatty Acid Oxidation Assay in Primary Cardiomyocytes

This protocol provides a framework for assessing fatty acid oxidation (FAO) in real-time using a Seahorse XF Analyzer, based on established methods.

Materials:

  • Primary cardiomyocytes isolated from knockout and wild-type mice

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Palmitate-BSA FAO Substrate

  • Seahorse XF Base Medium

  • Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)

  • Seahorse XF Analyzer

Procedure:

  • Isolate primary cardiomyocytes from neonatal mice.

  • Seed the cardiomyocytes in a Seahorse XF Cell Culture Microplate and allow them to adhere.

  • Prepare the Seahorse sensor cartridge by hydrating it overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

  • Replace the culture medium with pre-warmed Seahorse XF Base Medium supplemented with the palmitate-BSA substrate.

  • Load the mitochondrial stress test compounds into the designated ports of the sensor cartridge.

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Replace the calibration plate with the cell culture plate and initiate the assay.

  • The instrument will measure the oxygen consumption rate (OCR) before and after the injection of the mitochondrial inhibitors to determine various parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, and maximal respiration fueled by fatty acid oxidation.

Seahorse_FAO_Workflow cluster_prep Cell & Cartridge Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis Isolate_Cells Isolate Primary Cardiomyocytes Seed_Cells Seed Cells in XF Microplate Isolate_Cells->Seed_Cells Prepare_Media Prepare FAO Assay Medium Seed_Cells->Prepare_Media Hydrate_Cartridge Hydrate Sensor Cartridge Load_Compounds Load Mitochondrial Stress Compounds Hydrate_Cartridge->Load_Compounds Run_Assay Run Seahorse Assay Prepare_Media->Run_Assay Calibrate Calibrate Instrument Load_Compounds->Calibrate Calibrate->Run_Assay Measure_OCR Measure Oxygen Consumption Rate (OCR) Run_Assay->Measure_OCR Calculate_Parameters Calculate FAO Parameters Measure_OCR->Calculate_Parameters Compare_Genotypes Compare Knockout vs. Wild-Type Calculate_Parameters->Compare_Genotypes

Caption: Experimental Workflow for Seahorse Fatty Acid Oxidation Assay.

Conclusion

The functional validation of pathways involving this compound is critically dependent on the use of knockout mouse models that recapitulate human metabolic diseases. While direct studies on this compound are sparse, the detailed characterization of LCHAD and MCAD knockout mice provides a wealth of information on the systemic and tissue-specific consequences of impaired fatty acid oxidation. By comparing the distinct metabolic and phenotypic profiles of these models, researchers can gain valuable insights into the functional importance of this metabolic intermediate and evaluate the efficacy of novel therapeutic interventions. The provided experimental protocols offer a starting point for the quantitative assessment of fatty acid metabolism in these valuable preclinical models.

References

Unraveling the Cellular Response: A Comparative Transcriptomic Guide to Acyl-CoA Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to different metabolic substrates is paramount. Acyl-Coenzyme A (acyl-CoA) molecules, central players in cellular metabolism, vary in chain length and saturation, and their impact on gene expression is a critical area of investigation. This guide provides a comparative overview of the transcriptomic effects of treating cells with different acyl-CoAs, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.

This publication synthesizes findings from multiple studies to offer a comparative perspective on how short-chain, long-chain saturated, and long-chain unsaturated fatty acids, once converted to their acyl-CoA derivatives within the cell, distinctively modulate the cellular transcriptome.

Comparative Analysis of Gene Expression Changes

The transcriptomic landscape of a cell is profoundly influenced by the available metabolic substrates. Different classes of acyl-CoAs trigger distinct gene expression programs, reflecting their diverse roles in cellular processes ranging from energy metabolism and lipid biosynthesis to signaling and epigenetic regulation. Below is a summary of key transcriptomic changes observed in cells treated with representative short-chain, long-chain saturated, and long-chain unsaturated acyl-CoAs.

It is important to note that the following data is synthesized from different studies that may have used varied cell types and experimental conditions. Therefore, this table serves as a qualitative comparison to highlight the distinct biological processes affected by each class of acyl-CoA.

Acyl-CoA ClassRepresentative Acyl-CoAKey Upregulated Gene ClassesKey Downregulated Gene ClassesPredominantly Affected PathwaysReference Cell Type
Short-Chain Butyryl-CoAGenes involved in cell cycle arrest, apoptosis, and histone modification.Genes related to cell proliferation and inflammation.HDAC Inhibition, Cell Cycle Regulation, ApoptosisBovine Epithelial Cells[1]
Long-Chain Saturated Palmitoyl-CoAGenes associated with unfolded protein response, ER stress, and apoptosis.Genes involved in insulin signaling and glucose metabolism.ER Stress, Pro-inflammatory signalingSZ95 Sebocytes
Long-Chain Unsaturated Oleoyl-CoAGenes related to fatty acid metabolism, peroxisome biogenesis, and lipid storage.Genes involved in cell adhesion and extracellular matrix organization.PPAR Signaling, Fatty Acid OxidationYeast[2]

Experimental Protocols

Detailed and reproducible methodologies are the bedrock of scientific advancement. The following sections outline the key experimental protocols employed in the studies cited in this guide for the transcriptomic analysis of cells treated with different acyl-CoAs.

Butyrate Treatment of Bovine Epithelial Cells
  • Cell Culture and Treatment: Bovine epithelial cells were cultured in appropriate media. For the experiment, cells were treated with butyrate at a concentration determined to be effective for inducing transcriptomic changes without causing excessive cytotoxicity. A control group of cells was cultured without butyrate.

  • RNA Extraction and Sequencing: Total RNA was extracted from both butyrate-treated and control cells using a standard RNA extraction kit. The quality and integrity of the RNA were assessed using a bioanalyzer. RNA sequencing libraries were prepared and sequenced on a high-throughput sequencing platform to generate a comprehensive transcriptomic dataset.[1]

  • Data Analysis: The raw sequencing reads were processed to remove low-quality reads and adapters. The cleaned reads were then aligned to the bovine reference genome. Differential gene expression analysis was performed to identify genes that were significantly upregulated or downregulated in response to butyrate treatment, with a false discovery rate (FDR) of <0.05 considered significant.[1]

Fatty Acid Treatment of Yeast Cells
  • Yeast Strains and Growth Conditions: Nonessential yeast gene deletion library strains were used. Yeast cultures were grown in media supplemented with either myristic acid or oleic acid as the primary carbon source.

  • Fitness Profiling: A genome-wide screen was conducted to identify genes necessary for the efficient metabolism of myristic and oleic acids by assessing the fitness (growth rate) of each deletion strain.

  • Transcriptional Profiling: A separate experiment was performed where wild-type yeast cells were exposed to fatty acids, and gene expression changes were analyzed to identify transcriptionally responsive genes.[2]

  • Data Integration and Analysis: The fitness dataset and the gene expression dataset were integrated to compare genes essential for fatty acid metabolism versus those that are transcriptionally regulated in response to fatty acids. Enrichment analysis was performed to identify the biological processes overrepresented in each dataset.

Fatty Acid Treatment of Human Sebocytes
  • Cell Culture and Treatment: The human sebaceous gland cell line SZ95 was cultured under standard conditions. Cells were then treated with linoleic acid (LA), palmitic acid (PA), or arachidonic acid (AA) for a specified duration.

  • RNA Sequencing: Following treatment, total RNA was extracted, and RNA sequencing was performed to analyze the global gene expression changes induced by each fatty acid.

  • Lipidomic Analysis: In parallel, lipidomic analyses were conducted to assess the changes in the cellular lipid profile in response to the different fatty acid treatments.

  • Bioinformatic Analysis: Differential gene expression analysis was carried out to compare the transcriptomic profiles of cells treated with LA, PA, and AA against untreated controls. Pathway analysis was performed to identify the biological functions and signaling pathways specifically modulated by each fatty acid.

Visualizing the Cellular Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a generalized experimental workflow and a key signaling pathway influenced by acyl-CoA metabolism.

Experimental_Workflow Experimental Workflow for Comparative Transcriptomics cluster_treatment Cell Treatment cluster_processing Sample and Data Processing cluster_analysis Bioinformatic Analysis CellCulture Cell Culture Treatment_SCFA Treatment with Short-Chain Acyl-CoA Treatment_LCSFA Treatment with Long-Chain Saturated Acyl-CoA Treatment_LCUFA Treatment with Long-Chain Unsaturated Acyl-CoA Control Untreated Control RNA_Extraction RNA Extraction and QC Treatment_SCFA->RNA_Extraction Treatment_LCSFA->RNA_Extraction Treatment_LCUFA->RNA_Extraction Control->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing RNA Sequencing Library_Prep->Sequencing Data_QC Raw Data QC Sequencing->Data_QC Alignment Alignment to Reference Genome Data_QC->Alignment Diff_Expression Differential Gene Expression Analysis Alignment->Diff_Expression Pathway_Analysis Pathway and Functional Enrichment Analysis Diff_Expression->Pathway_Analysis Comparison Comparative Analysis Pathway_Analysis->Comparison

A generalized workflow for comparative transcriptomic studies.

Acyl_CoA_Signaling Differential Signaling by Acyl-CoA Classes cluster_inputs Acyl-CoA Inputs cluster_pathways Cellular Mechanisms and Pathways cluster_outcomes Transcriptional Outcomes SCFA Short-Chain Acyl-CoAs (e.g., Butyryl-CoA) HDAC HDAC Inhibition SCFA->HDAC LCSFA Long-Chain Saturated Acyl-CoAs (e.g., Palmitoyl-CoA) ER_Stress ER Stress / UPR LCSFA->ER_Stress LCUFA Long-Chain Unsaturated Acyl-CoAs (e.g., Oleoyl-CoA) PPAR PPAR Activation LCUFA->PPAR Apoptosis_Cycle Apoptosis & Cell Cycle Arrest Genes HDAC->Apoptosis_Cycle upregulates Inflammation Pro-inflammatory Gene Expression ER_Stress->Inflammation upregulates Metabolism Fatty Acid Metabolism Genes PPAR->Metabolism upregulates

Differential signaling pathways activated by various acyl-CoAs.

References

A Researcher's Guide to Enzyme Specificity for 3-Oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the enzymatic landscape surrounding 3-Oxodecanoyl-CoA is critical for advancing metabolic research and developing targeted therapeutics. This guide provides a comparative analysis of key enzymes that metabolize this medium-chain 3-oxoacyl-CoA, supported by available experimental data and detailed methodologies.

This compound is a key intermediate in the mitochondrial fatty acid β-oxidation pathway, a fundamental process for energy production from lipids. The efficiency and specificity with which enzymes in this pathway process this compound can have significant implications for metabolic health and disease. This guide focuses on three principal enzymes that interact with this compound and its precursors: medium-chain acyl-CoA dehydrogenase (MCAD), enoyl-CoA hydratase, and 3-ketoacyl-CoA thiolase.

Comparative Analysis of Enzyme Kinetics

The specificity of an enzyme for its substrate is quantitatively described by the Michaelis constant (Km) and the catalytic constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster conversion of the substrate to the product once bound. The ratio of kcat/Km, known as the specificity constant or catalytic efficiency, provides a measure of how efficiently an enzyme converts a substrate to a product.

While direct kinetic data for this compound is not always available in the literature, we can infer the substrate specificity of these enzymes by examining their activity on closely related medium-chain acyl-CoA substrates. The following table summarizes the available kinetic parameters for key enzymes involved in the metabolism of medium-chain fatty acyl-CoAs.

Enzyme FamilySpecific Enzyme ExampleSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Source
Acyl-CoA Dehydrogenase Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Octanoyl-CoA (C8)~5~10~2 x 10⁶
Decanoyl-CoA (C10)Data not availableData not availableData not available
Dodecanoyl-CoA (C12)Data not availableData not availableData not available
Enoyl-CoA Hydratase Enoyl-CoA Hydratase (Crotonase)Oct-2-enoyl-CoA (C8)Considered the best substrateData not availableData not available[1]
Dec-2-enoyl-CoA (C10)Data not availableData not availableData not available
3-Ketoacyl-CoA Thiolase 3-Oxoacyl-CoA Thiolase A (Peroxisomal)3-Oxooctanoyl-CoA (C8)2.912004.1 x 10⁸[2]
This compound (C10)2.412505.2 x 10⁸[2]
3-Oxododecanoyl-CoA (C12)2.511504.6 x 10⁸[2]

Note: The kinetic data presented are from various sources and experimental conditions, which may affect direct comparability. 3-Oxoacyl-CoA thiolase A is a peroxisomal enzyme, but its substrate specificity provides a valuable reference for understanding thiolase activity on medium-chain 3-oxoacyl-CoAs.

Signaling and Metabolic Pathways

This compound is a central molecule in the fatty acid β-oxidation spiral. This metabolic pathway is the primary mechanism for breaking down fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for energy production.

Fatty_Acid_Beta_Oxidation cluster_0 Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA (C10) Enoyl_CoA trans-Δ²-Enoyl-CoA (2-Decenoyl-CoA) Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (MCAD) Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Oxoacyl-CoA (this compound) Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Fatty Acyl-CoA (C8) Ketoacyl_CoA->Shorter_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase

Caption: Fatty Acid β-Oxidation Pathway for a C10 Acyl-CoA.

Experimental Protocols

Accurate assessment of enzyme specificity relies on robust and well-defined experimental protocols. Below are generalized methodologies for assaying the activity of the key enzymes involved in this compound metabolism.

Acyl-CoA Dehydrogenase (e.g., MCAD) Activity Assay

This assay measures the reduction of a redox indicator resulting from the oxidation of the acyl-CoA substrate.

  • Principle: The activity of acyl-CoA dehydrogenase is determined by monitoring the reduction of an artificial electron acceptor, such as ferrocenium hexafluorophosphate, or the natural electron acceptor, electron-transferring flavoprotein (ETF), which exhibits a change in fluorescence upon reduction.

  • Reagents:

    • Assay Buffer: Typically, a potassium phosphate or Tris-HCl buffer at a physiological pH (e.g., 7.2-8.0).

    • Substrate: this compound and other acyl-CoA derivatives of varying chain lengths.

    • Electron Acceptor: Ferrocenium hexafluorophosphate or purified ETF.

    • Enzyme: Purified or recombinant acyl-CoA dehydrogenase.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer and the electron acceptor in a cuvette.

    • Initiate the reaction by adding the enzyme to the reaction mixture.

    • Monitor the change in absorbance at a specific wavelength (e.g., 300 nm for ferrocenium) or the decrease in fluorescence of ETF (excitation at 380 nm, emission at 495 nm) over time using a spectrophotometer or fluorometer.

    • The initial rate of the reaction is calculated from the linear portion of the absorbance or fluorescence change versus time plot.

    • Repeat the assay with varying substrate concentrations to determine Km and Vmax.

Enoyl-CoA Hydratase (Crotonase) Activity Assay

This assay measures the hydration of the double bond in the enoyl-CoA substrate.

  • Principle: The hydration of the α,β-unsaturated double bond of the enoyl-CoA substrate leads to a decrease in absorbance at a wavelength where the enoyl-CoA has a characteristic absorbance peak (around 263 nm).

  • Reagents:

    • Assay Buffer: Typically, a Tris-HCl or phosphate buffer at a physiological pH (e.g., 7.5-8.0).

    • Substrate: 2-Decenoyl-CoA and other enoyl-CoA derivatives.

    • Enzyme: Purified or recombinant enoyl-CoA hydratase.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer and the enoyl-CoA substrate in a UV-transparent cuvette.

    • Initiate the reaction by adding the enzyme.

    • Monitor the decrease in absorbance at 263 nm over time using a spectrophotometer.

    • The initial reaction rate is determined from the linear phase of the absorbance decay curve.

    • Vary the substrate concentration to calculate the kinetic parameters Km and Vmax.

3-Ketoacyl-CoA Thiolase Activity Assay

This assay measures the thiolytic cleavage of the 3-ketoacyl-CoA substrate.

  • Principle: The thiolytic cleavage of 3-ketoacyl-CoA by thiolase in the presence of Coenzyme A (CoA) results in the formation of acetyl-CoA and a shortened acyl-CoA. The reaction can be monitored by the disappearance of the Mg²⁺-complexed enolate form of the 3-ketoacyl-CoA, which absorbs light at around 303-310 nm.

  • Reagents:

    • Assay Buffer: Typically, a Tris-HCl or phosphate buffer at a physiological pH (e.g., 8.0-8.5), containing MgCl₂.

    • Substrate: this compound and other 3-ketoacyl-CoA derivatives.

    • Co-substrate: Coenzyme A.

    • Enzyme: Purified or recombinant 3-ketoacyl-CoA thiolase.

  • Procedure:

    • Prepare a reaction mixture in a cuvette containing the assay buffer, MgCl₂, and the 3-ketoacyl-CoA substrate.

    • Initiate the reaction by adding Coenzyme A and the enzyme.

    • Monitor the decrease in absorbance at 303 nm over time with a spectrophotometer.

    • The initial velocity is calculated from the linear portion of the resulting curve.

    • Determine Km and Vmax by performing the assay at various substrate concentrations.

Experimental Workflow for Assessing Enzyme Specificity

A systematic approach is essential for accurately determining and comparing the specificity of different enzymes for a given substrate.

Experimental_Workflow cluster_workflow Enzyme Specificity Assessment Workflow A Enzyme and Substrate Preparation B Enzyme Activity Assay (Varying Substrate Concentrations) A->B C Data Acquisition (Initial Reaction Rates) B->C D Kinetic Parameter Calculation (Km, Vmax, kcat) C->D E Comparative Analysis (kcat/Km) D->E F Alternative Substrate Comparison D->F

Caption: A logical workflow for determining enzyme kinetic parameters.

Conclusion

The enzymatic processing of this compound is a critical juncture in fatty acid metabolism. Based on the available data for homologous substrates, 3-oxoacyl-CoA thiolase exhibits high efficiency in processing medium-chain 3-oxoacyl-CoAs, including this compound. While specific kinetic data for MCAD and enoyl-CoA hydratase with C10 substrates require further investigation, their established roles in medium-chain fatty acid oxidation underscore their importance. For researchers in drug development, targeting these enzymes with substrate analogs or inhibitors could provide novel therapeutic strategies for metabolic disorders. The provided experimental protocols offer a foundation for further research to precisely quantify the specificity of these and other enzymes for this compound, thereby deepening our understanding of metabolic regulation.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for 3-Oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Oxodecanoyl-CoA, a key intermediate in fatty acid metabolism. Adherence to these procedures is critical for maintaining a safe research environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. This compound is classified as harmful if swallowed.

Personal Protective Equipment (PPE): When handling this compound, especially in its solid form, the following personal protective equipment should be worn:

  • Gloves: Impermeable and resistant to the chemical.

  • Eyeshields: To protect from dust or splashes.

  • Dust mask: A type N95 (US) or equivalent respirator is recommended to avoid inhalation of powder.

Storage and Handling:

  • Store this compound at -20°C for long-term stability.[1]

  • Avoid eating, drinking, or smoking in areas where the chemical is handled or stored.[2]

  • Wash hands thoroughly after handling.[2]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is designed to comply with general laboratory safety standards. However, always consult and adhere to your institution's specific waste disposal guidelines and local regulations.

  • Waste Collection:

    • Solid Waste: Collect un-contaminated solid this compound in a clearly labeled, sealed container designated for chemical waste. If the material is contaminated with other hazardous substances, it must be disposed of according to the guidelines for the most hazardous component.

    • Liquid Waste: Collect solutions containing this compound in a labeled, leak-proof container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the concentration and quantity of the waste.

    • Note any other solvents or chemicals present in the waste mixture.

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from incompatible materials.

  • Final Disposal:

    • Arrange for pickup and disposal by your institution's certified hazardous waste management service.

    • Do not dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and safety information for a related compound, N-(3-Oxododecanoyl)-L-homoserine lactone, which provides context for handling similar molecules.

PropertyValue
Molecular Weight 297.39 g/mol
Form Powder
Color White
Storage Temperature -20°C
Hazard Class Acute Toxicity 4 (Oral)
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statement H302: Harmful if swallowed
Precautionary Codes P264, P270, P301 + P312, P501

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Eyeshields, Dust Mask) start->ppe assess_form Assess Waste Form ppe->assess_form solid_waste Collect in Labeled Solid Chemical Waste Container assess_form->solid_waste Solid liquid_waste Collect in Labeled Liquid Chemical Waste Container assess_form->liquid_waste Liquid seal Seal Container Securely solid_waste->seal liquid_waste->seal store Store in Designated Hazardous Waste Area seal->store dispose Arrange for Professional Hazardous Waste Disposal store->dispose end End: Proper Disposal Complete dispose->end

Fig. 1: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 3-Oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Oxodecanoyl-CoA was found. The following guidance is based on general laboratory safety protocols for handling similar biochemical reagents. Always consult your institution's safety officer for specific handling and disposal procedures.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It includes operational and disposal plans with procedural, step-by-step guidance to ensure safe handling and minimize risk.

Quantitative Data Summary

While a comprehensive toxicological profile for this compound is not available, the following table summarizes key physical and chemical properties.

PropertyValueSource
Molecular Formula C₃₁H₅₂N₇O₁₈P₃SPubChem
Molecular Weight 927.76 g/mol PubChem
Appearance Solid (Assumed)N/A
Storage Temperature -20°CGeneral recommendation for similar compounds

Operational Plan: Step-by-Step Guidance for Safe Handling

This operational plan provides a procedural workflow for handling this compound from receipt to disposal, ensuring the safety of laboratory personnel and the integrity of the compound.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify: Confirm that the product name and quantity match the order.

  • Storage: Store the compound in a tightly sealed container at -20°C in a designated and labeled area, away from incompatible materials.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE.[1] However, the following are generally recommended:

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Wear nitrile or neoprene gloves.[1] Ensure to change gloves frequently, especially if they become contaminated.

  • Body Protection: A lab coat or disposable gown is required to protect street clothes.[1]

  • Respiratory Protection: If there is a risk of aerosolization, use a fit-tested N95 respirator or work within a certified chemical fume hood.

Handling and Preparation of Solutions
  • Designated Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood or a specific bench space, to minimize the risk of contamination and exposure.

  • Weighing: If weighing the solid compound, do so in a chemical fume hood or a balance enclosure to prevent inhalation of any dust.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Labeling: All containers with this compound, whether in solid form or in solution, must be clearly labeled with the compound name, concentration, date, and any relevant hazard warnings.

Spill and Emergency Procedures
  • Small Spills: For small spills, absorb the material with an inert absorbent material, and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent.

  • Large Spills: In the event of a large spill, evacuate the area and alert your laboratory supervisor and institutional EHS.

  • Eye Contact: If the compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Skin Contact: In case of skin contact, wash the affected area thoroughly with soap and water. Remove contaminated clothing.

  • Inhalation: If inhaled, move to fresh air. If breathing becomes difficult, seek medical attention.

  • Ingestion: If ingested, rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.

Disposal Plan

All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.

  • Waste Identification: Although not classified as a hazardous waste based on available information, it is prudent to handle it as a chemical waste.

  • Solid Waste: Collect solid waste, including contaminated consumables (e.g., pipette tips, tubes, gloves), in a designated, labeled, and sealed waste container.

  • Liquid Waste: Collect liquid waste in a clearly labeled, sealed, and chemically compatible container. Do not mix with other waste streams unless compatibility is known.

  • Disposal Route: Dispose of the waste through your institution's chemical waste management program. Do not pour down the drain.

Visualizations

Safe Handling Workflow

The following diagram illustrates the step-by-step process for safely handling this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Receive and Inspect Shipment b Store at -20°C a->b c Don Appropriate PPE b->c d Weigh Solid in Fume Hood c->d e Prepare Solution d->e f Label All Containers e->f g Decontaminate Work Area f->g h Segregate Waste g->h i Dispose of Waste via EHS h->i G Hierarchy of Controls for Exposure Minimization a Elimination/Substitution (Most Effective) b Engineering Controls (e.g., Fume Hood) a->b c Administrative Controls (e.g., SOPs, Training) b->c d Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) (Least Effective) c->d

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.